Ethyl 2-(2-fluoropyridin-4-YL)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2-fluoropyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRGAOFBAGYDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-12-3 | |
| Record name | ethyl 2-(2-fluoropyridin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 2-(2-fluoropyridin-4-YL)acetate" chemical properties
An In-Depth Technical Guide to Ethyl 2-(2-fluoropyridin-4-yl)acetate: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
This compound is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. The incorporation of a fluorine atom onto the pyridine ring is of particular significance in the field of drug discovery and development. Fluorine substitution can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of the ethyl acetate moiety provides a versatile chemical handle for further molecular elaboration, making this compound a strategic building block for creating more complex molecular architectures.
This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It details the compound's core properties, provides a validated protocol for its synthesis and characterization, explores its applications as a synthetic intermediate, and outlines essential safety and handling procedures.
Chemical Identity and Core Properties
Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1260666-12-3 | [2] |
| Molecular Formula | C₉H₁₀FNO₂ | [2][3] |
| Molecular Weight | 183.18 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CCOC(=O)CC1=CN=C(C=C1)F | [2][4] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | Based on similar compounds. |
| Boiling Point | 251.1±20.0 °C | Predicted value.[5] |
| Melting Point | 98-102 °C | Data corresponds to a related bromo-pyridine compound, may differ.[5][6] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | General chemical knowledge. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | Recommended by suppliers.[2] |
Synthesis and Characterization
The reliable synthesis of this compound is critical for its application. The most direct and logical approach is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(2-fluoropyridin-4-yl)acetic acid (CAS 1000518-05-7).[7]
Plausible Synthetic Route: Fischer Esterification
This process involves the acid-catalyzed reaction between the carboxylic acid and excess ethanol, which serves as both reactant and solvent, to drive the equilibrium towards the ester product.
Detailed Experimental Protocol
Causality Statement: This protocol is designed for high-yield conversion and straightforward purification. Using excess ethanol shifts the reaction equilibrium forward, while the catalytic amount of sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. The neutralization and extraction steps are crucial for removing the acid catalyst and isolating the less polar ester product from polar impurities.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-fluoropyridin-4-yl)acetic acid (10.0 g, 64.5 mmol).
-
Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 300 mL of ice-cold water.
-
Workup - Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the aqueous solution is neutral to pH paper (pH ~7-8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[8]
-
Purification - Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Purification - Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: If necessary, purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Synthesis & Purification Workflow
Caption: A logical workflow from starting material to a diverse library of potential drug candidates.
Safety, Handling, and Storage
While specific toxicological data for this compound is not extensively published, data from structurally related fluoropyridines and acetate esters should be used to inform handling procedures. [9][10][11]
Hazard Assessment
-
Classification: Expected to be classified as harmful and an irritant.
-
GHS Pictograms (Anticipated):
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust. [11]* Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a standard laboratory coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [9]Do not eat, drink, or smoke in the laboratory. [11]
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [11]For long-term stability, storage at 2-8°C under an inert gas (e.g., Argon or Nitrogen) is recommended. [2]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [9][10]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel compounds, particularly within the pharmaceutical industry. Its combination of a reactive ester handle and a bio-functionally relevant fluoropyridine core makes it a versatile platform for molecular diversification. A thorough understanding of its properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
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An In-Depth Technical Guide to Ethyl 2-(2-fluoropyridin-4-yl)acetate: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. When integrated into a pyridine ring, a ubiquitous motif in biologically active compounds, these effects are amplified, leading to enhanced metabolic stability, improved binding affinity to target proteins, and modulated basicity.
This guide focuses on a particularly valuable, yet under-documented, building block: Ethyl 2-(2-fluoropyridin-4-yl)acetate (CAS Number: 1260666-12-3). This molecule offers a unique combination of a reactive ester handle and a 2-fluoropyridine core, making it a highly versatile intermediate for the synthesis of complex pharmaceutical agents. The strategic placement of the fluorine atom at the 2-position renders the molecule susceptible to nucleophilic aromatic substitution, providing a gateway to a diverse array of functionalized pyridine derivatives. This document aims to provide a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, empowering researchers to leverage this potent building block in their drug discovery programs.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be established from supplier data and predicted through computational models.
| Property | Value | Source |
| CAS Number | 1260666-12-3 | Supplier Data |
| Molecular Formula | C₉H₁₀FNO₂ | Supplier Data |
| Molecular Weight | 183.18 g/mol | Supplier Data |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Chemical Expertise |
| Boiling Point | 258.8 ± 25.0 °C (Predicted) | |
| Density | 1.172 ± 0.06 g/cm³ (Predicted) | |
| pKa | -0.37 ± 0.10 (Predicted) | |
| Storage | Inert atmosphere, 2-8°C | Supplier Data |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the pyridine ring, and signals corresponding to the three protons on the pyridine ring. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR would display signals for the ethyl ester carbons, the methylene carbon, and the carbons of the pyridine ring. The carbon directly bonded to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance in the 19F NMR spectrum would confirm the presence of the single fluorine atom on the pyridine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.18 g/mol ).
Synthesis and Manufacturing
A specific, publicly documented synthesis protocol for this compound is not available. However, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted fluoropyridines. A common strategy involves the construction of the substituted pyridine ring followed by fluorination, or the use of a pre-fluorinated starting material.
One potential synthetic pathway could start from a commercially available 4-substituted pyridine derivative, which is then subjected to N-oxidation, followed by a fluorination step that directs the fluorine to the 2-position. The side chain can then be elaborated to the ethyl acetate moiety.
Conceptual Synthesis Workflow
Caption: A plausible synthetic route to this compound.
Reactivity Profile: A Hub for Molecular Diversification
The reactivity of this compound is dominated by two key features: the electrophilic nature of the 2-position on the pyridine ring and the ester functionality.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The high electronegativity of fluorine further enhances this effect, making 2-fluoropyridines significantly more reactive than their 2-chloro or 2-bromo counterparts.
This high reactivity allows for the displacement of the fluoride with a wide range of nucleophiles under relatively mild conditions. This opens up a vast chemical space for the synthesis of diverse derivatives.
Reactivity Workflow
Caption: Key reaction pathways for this compound.
Reactions at the Ester Functional Group
The ethyl ester group provides another handle for chemical modification. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 2-(2-fluoropyridin-4-yl)acetic acid. This acid can then be coupled with a variety of amines to form amides, a common functional group in many drug molecules.
Applications in Drug Discovery and Development
While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in public literature, its structural motifs are highly relevant to modern medicinal chemistry. The 2-substituted pyridin-4-yl acetic acid/ester scaffold is a key component in a number of biologically active molecules, including enzyme inhibitors and receptor modulators.
The versatility of this building block allows for its application in:
-
Fragment-Based Drug Discovery (FBDD): The core structure can be used as a fragment for screening against biological targets.
-
Lead Optimization: The facile diversification through SNAr reactions enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
-
Synthesis of Complex Scaffolds: It can serve as a key intermediate in the multi-step synthesis of more complex heterocyclic systems.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended by suppliers.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its key feature is the highly reactive 2-fluoro substituent on the pyridine ring, which allows for a wide range of derivatization through nucleophilic aromatic substitution. While detailed public data on this specific compound is limited, its structural attributes and the well-established reactivity of 2-fluoropyridines underscore its potential for the synthesis of novel and complex molecular architectures. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the strategic use of such powerful intermediates will be crucial for the advancement of pharmaceutical research.
References
An In-Depth Technical Guide to Ethyl 2-(2-fluoropyridin-4-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(2-fluoropyridin-4-yl)acetate, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its core molecular attributes, plausible synthetic pathways with mechanistic rationale, and its strategic importance in the development of novel chemical entities.
Section 1: Core Molecular Attributes
This compound is a substituted pyridine derivative incorporating a fluorine atom and an ethyl acetate moiety. The presence of the electronegative fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate for introducing this scaffold into larger, more complex molecules. Its fundamental properties are summarized below.
| Attribute | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [1][2][3] |
| Molecular Weight | 183.18 g/mol | [2] |
| Monoisotopic Mass | 183.06955 Da | [3] |
| CAS Number | 1260666-12-3 | [1][4] |
| IUPAC Name | ethyl 2-(2-fluoro-4-pyridinyl)acetate | [3] |
| Common Synonyms | Ethyl 2-fluoro-4-pyridineacetate; 4-Pyridineacetic acid, 2-fluoro-, ethyl ester | [1][4] |
Chemical Structure and Isomerism
The structure consists of a pyridine ring substituted at the 4-position with an ethyl acetate group and at the 2-position with a fluorine atom. It is important to distinguish this compound from its isomers, such as Ethyl 2-(4-fluoropyridin-2-yl)acetate (CAS 1260672-51-2)[2] or Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate[5], as the substitution pattern dramatically affects reactivity and biological activity.
Caption: 2D structure of this compound.
Section 2: Physicochemical and Handling Properties
Commercial preparations of this compound are typically offered at high purity, suitable for direct use in synthetic applications. Proper storage is critical to maintain its integrity.
| Property | Value / Condition | Source |
| Purity | ≥95% | [1] |
| Physical Form | Liquid, Solid, or Semi-solid | |
| Storage | 2-8°C, under inert atmosphere | [1] |
| Shipping Condition | Normal (Ambient) | [1] |
Section 3: Synthesis and Mechanistic Insights
While specific, detailed public-domain procedures for the synthesis of this compound are not abundant, a logical synthetic strategy can be devised based on established fluoropyridine chemistry.[6][7] A plausible route involves the construction of the substituted pyridine ring followed by the introduction of the acetate side chain.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from a suitable pyridine precursor. The introduction of the fluorine atom often leverages reactions like the Balz-Schiemann reaction on an aminopyridine precursor or nucleophilic aromatic substitution on a pre-functionalized ring.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices
-
Fluorination : The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.[7] The choice of an aminopyridine precursor is dictated by the accessibility of this starting material.
-
Side-Chain Functionalization : Direct functionalization of the methyl group on 2-fluoro-4-methylpyridine via radical bromination is a standard transformation. The resulting benzylic-type bromide is highly reactive and an excellent electrophile.
-
Chain Elongation : Nucleophilic substitution of the bromide with cyanide is an efficient method for adding a one-carbon unit, which can then be readily converted into a carboxylic acid or its ester. This two-step process (bromination followed by cyanation) is often more reliable than direct alkylation with an acetate enolate.
-
Ester Formation : Acid-catalyzed hydrolysis of the nitrile followed by in-situ esterification with ethanol (Pinner reaction conditions or similar) provides the final product in a single, efficient step.
Each step in this proposed synthesis would require rigorous purification (e.g., column chromatography or distillation) and analytical validation (NMR, MS) to ensure the purity and identity of the intermediates and the final product.
Section 4: Spectroscopic Analysis and Characterization
While experimental spectra are proprietary, the structural features of this compound allow for the prediction of its key spectroscopic signatures.
-
¹H NMR : The spectrum would be characterized by signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the methylene bridge (a singlet around 3.7 ppm). The three protons on the pyridine ring would appear in the aromatic region (7.0-8.5 ppm) and would exhibit complex splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR : The spectrum would show nine distinct carbon signals, including those for the ethyl ester, the methylene bridge, and the five carbons of the fluoropyridine ring. The carbon directly attached to the fluorine atom would appear as a doublet with a large C-F coupling constant.
-
¹⁹F NMR : A single resonance would be observed, characteristic of a fluorine atom attached to a pyridine ring.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₀FNO₂. Predicted adducts under electrospray ionization (ESI) are valuable for identification.[3]
| Predicted Adduct | m/z Value |
| [M+H]⁺ | 184.07683 |
| [M+Na]⁺ | 206.05877 |
| [M-H]⁻ | 182.06227 |
| [M]⁺ | 183.06900 |
Data sourced from PubChemLite predictions.[3]
Section 5: Applications in Research and Drug Development
This compound is not merely a laboratory chemical; it is a strategic building block in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals.[8]
The Role of the Fluoropyridine Scaffold
The introduction of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate key drug properties.[9] The 2-fluoropyridine motif is particularly valuable for several reasons:
-
Metabolic Stability : The C-F bond is exceptionally strong, making the 2-position of the pyridine ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can enhance the half-life and oral bioavailability of a drug candidate.
-
Modulation of pKa : The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions (e.g., with the hERG channel) and improve cell permeability.
-
Enhanced Binding Interactions : Fluorine can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar C-F···C=O interactions or hydrogen bonds, potentially increasing binding affinity and selectivity.
This compound serves as a versatile handle to introduce the 2-fluoropyridin-4-ylmethyl moiety into a target molecule, often through amide bond formation after hydrolysis of the ester or via other transformations of the acetate group.
References
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PubChem. Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate. Available from: [Link] [Accessed January 19, 2026].
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MySkinRecipes. Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate. Available from: [Link] [Accessed January 19, 2026].
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An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-fluoropyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Pyridine Moiety
Ethyl 2-(2-fluoropyridin-4-yl)acetate is a key building block in contemporary medicinal chemistry. The incorporation of a 2-fluoropyridine scaffold is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of lead compounds. This guide provides a comprehensive overview of a reliable synthetic route to this valuable intermediate and details the analytical methodologies required for its thorough characterization, ensuring its quality and suitability for downstream applications in drug discovery and development.
I. Synthesis Methodology: A Robust Two-Step Approach
The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-fluoro-4-methylpyridine. This pathway involves an initial oxidation of the methyl group to a carboxylic acid, followed by a classic Fischer esterification.
Step 1: Oxidation of 2-Fluoro-4-methylpyridine to 2-Fluoro-4-pyridinecarboxylic acid
The initial step focuses on the selective oxidation of the methyl group at the C4 position of the pyridine ring. While various oxidizing agents can be employed, a common and effective method utilizes a permanganate salt in an aqueous medium. The reaction must be carefully controlled to prevent over-oxidation and degradation of the pyridine ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-4-methylpyridine (1.0 eq) in water.
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO4) (approx. 3.0 eq) portion-wise to the suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 80°C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the manganese dioxide (MnO2) byproduct. The filtrate is then acidified with a suitable acid (e.g., HCl) to precipitate the product, 2-fluoro-4-pyridinecarboxylic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
Step 2: Fischer Esterification of 2-Fluoro-4-pyridinecarboxylic acid
The second step involves the esterification of the synthesized 2-fluoro-4-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst to yield the target compound. The Fischer esterification is a reversible reaction, and using an excess of the alcohol (ethanol) can drive the equilibrium towards the formation of the ester.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-pyridinecarboxylic acid (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3]
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The final product can be purified by column chromatography on silica gel.
Sources
A Guide to the Spectroscopic Characterization of Ethyl 2-(2-fluoropyridin-4-yl)acetate
This technical guide provides a detailed analysis of the key spectroscopic data for the compound Ethyl 2-(2-fluoropyridin-4-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to offer a comprehensive understanding of its structural features. While experimental data for this specific molecule is not widely available in public databases, this guide constructs a robust analytical profile based on computational predictions and spectral data from analogous structures.
Introduction: The Significance of Spectroscopic Analysis
This compound, with the molecular formula C9H10FNO2, is a pyridinyl acetate derivative.[1][2] The presence of a fluorinated pyridine ring makes it a compound of interest in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate structural elucidation through spectroscopic methods is a critical first step in its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex molecules. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure consists of an ethyl ester group attached to a methylene bridge, which is in turn bonded to the 4-position of a 2-fluoropyridine ring.
Figure 1: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the mass spectrum would involve:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source. This process generates a molecular ion (M+) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Predicted Mass Spectrum Data
The following table outlines the predicted m/z values for the molecular ion and key adducts of this compound.[1]
| Adduct | Predicted m/z |
| [M+H]+ | 184.07683 |
| [M+Na]+ | 206.05877 |
| [M-H]- | 182.06227 |
| [M]+ | 183.06900 |
Interpretation of Fragmentation
The molecular ion peak [M]+ is expected at an m/z of approximately 183.07. The fragmentation pattern in EI-MS would likely involve the following key cleavages:
-
Loss of the ethoxy group (-OCH2CH3): This would result in a fragment with m/z around 138, corresponding to the acylium ion [M-45]+.
-
Loss of the ethyl group (-CH2CH3): This would lead to a fragment at m/z around 154, corresponding to [M-29]+.
-
Cleavage of the ester group: A characteristic fragment for the 2-fluoropyridin-4-ylmethyl cation at m/z around 112 is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum would show distinct signals for the ethyl group and the protons on the pyridine ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH3 (ethyl) | 1.2 - 1.3 | Triplet (t) | ~7.1 | 3H |
| CH2 (ethyl) | 4.1 - 4.2 | Quartet (q) | ~7.1 | 2H |
| CH2 (acetate) | 3.6 - 3.7 | Singlet (s) | - | 2H |
| H-3, H-5 (pyridine) | 7.0 - 7.2 | Multiplet (m) | - | 2H |
| H-6 (pyridine) | 8.1 - 8.2 | Doublet (d) | ~5.0 | 1H |
Interpretation of the ¹H NMR Spectrum
-
Ethyl Group: The classic triplet-quartet pattern for an ethyl group is expected, with the CH2 protons being deshielded by the adjacent oxygen atom.
-
Acetate Methylene Group: The CH2 group attached to the pyridine ring will appear as a singlet, as it has no adjacent protons to couple with.
-
Pyridine Protons: The fluorine atom at the 2-position will influence the chemical shifts and multiplicities of the pyridine protons. H-6 will be a doublet due to coupling with H-5. The signals for H-3 and H-5 may be complex due to coupling with each other and long-range coupling with the fluorine atom.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, but with a longer acquisition time due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
Predicted ¹³C NMR Spectrum
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH3 (ethyl) | ~14 |
| CH2 (ethyl) | ~61 |
| CH2 (acetate) | ~40 |
| C-3, C-5 (pyridine) | ~120 - 125 |
| C-4 (pyridine) | ~148 |
| C-6 (pyridine) | ~150 |
| C-2 (pyridine) | ~163 (with C-F coupling) |
| C=O (ester) | ~170 |
Interpretation of the ¹³C NMR Spectrum
-
Aliphatic Carbons: The carbons of the ethyl group and the acetate methylene will appear in the upfield region of the spectrum.
-
Aromatic Carbons: The pyridine carbons will appear in the aromatic region. The carbon directly bonded to the fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded. The other pyridine carbons will also show smaller couplings to the fluorine atom.
-
Carbonyl Carbon: The ester carbonyl carbon will be the most deshielded carbon, appearing at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption peaks in the spectrum are correlated with specific functional group vibrations.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2980 | C-H stretch (aliphatic) | Ethyl, Methylene |
| ~1735 | C=O stretch | Ester |
| ~1600, ~1470 | C=C and C=N stretch | Pyridine Ring |
| ~1240 | C-O stretch | Ester |
| ~1180 | C-F stretch | Fluoro-aromatic |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by a strong absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group. The presence of the aromatic ring will be confirmed by the C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region. The C-F stretch will likely appear as a strong band in the fingerprint region.
Conclusion
This in-depth technical guide provides a comprehensive spectroscopic profile of this compound based on predictive models and data from analogous structures. The detailed analysis of the expected MS, NMR, and IR data serves as a valuable resource for the identification and structural confirmation of this compound in a research or drug development setting. While the data presented is predictive, it is grounded in the fundamental principles of spectroscopic analysis and provides a solid framework for interpreting experimental results.
References
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]
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PubChem. (n.d.). Ethyl pyridine-4-acetate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H10FNO2). Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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The Strategic Utility of Ethyl 2-(2-fluoropyridin-4-yl)acetate: An In-depth Technical Guide for Synthetic Chemists
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular frameworks is a cornerstone of innovation. Among the myriad of building blocks available to the discerning chemist, ethyl 2-(2-fluoropyridin-4-yl)acetate has emerged as a particularly versatile and valuable synthon. This guide provides an in-depth technical exploration of its synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Fluoropyridine Moiety
The 2-fluoropyridine scaffold is a privileged motif in medicinal chemistry. The fluorine atom at the 2-position exerts a profound influence on the molecule's physicochemical properties. Its high electronegativity can modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions and metabolic stability. Crucially, the C-F bond at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for the introduction of diverse functionalities. This reactivity is significantly higher than that of its chloro- or bromo-analogs, often allowing for milder reaction conditions and broader substrate scope.[1][2]
This compound combines this reactive handle with an ester functionality, opening a gateway to a vast chemical space of derivatives, including amides, carboxylic acids, and more complex heterocyclic systems.
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of a building block's properties is paramount for its effective utilization. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1260666-12-3 | [3] |
| Molecular Formula | C₉H₁₀FNO₂ | [3] |
| Molecular Weight | 183.18 g/mol | [4] |
| Appearance | Colorless to light yellow liquid/solid | [5] |
| Storage | Inert atmosphere, 2-8°C | [3] |
While a publicly available, fully characterized set of spectra for this specific molecule is not readily found in the literature, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with characteristic coupling patterns influenced by the fluorine and the acetate side chain. The ethyl group will present as a quartet and a triplet.
-
¹³C NMR: The carbon spectrum will reveal the aromatic carbons, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant. The carbonyl carbon of the ester and the carbons of the ethyl group will also be present in their expected regions.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being indicative of the electronic environment of the pyridine ring.[6][7]
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z 183, along with fragmentation patterns corresponding to the loss of the ethoxy group or other fragments of the acetate side chain.[4]
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester carbonyl group (typically around 1735 cm⁻¹), C-F stretching vibrations, and various C-H and C=C/C=N stretching and bending modes characteristic of the substituted pyridine ring.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of this compound can be approached through several strategic disconnections. While a specific, detailed protocol for this exact molecule is not widely published, logical synthetic routes can be devised based on established methodologies for the preparation of 4-substituted-2-fluoropyridines and pyridylacetic acid derivatives.
Route A: From 2-Fluoropyridine-4-carboxaldehyde
One plausible and efficient route involves the homologation of a 4-substituted-2-fluoropyridine precursor. This strategy leverages the availability of precursors such as 2-fluoro-4-methylpyridine.[8]
Experimental Protocol (Hypothetical):
-
Oxidation of 2-Fluoro-4-methylpyridine: 2-Fluoro-4-methylpyridine is oxidized to 2-fluoropyridine-4-carboxaldehyde. This transformation can be achieved using various oxidizing agents, such as selenium dioxide or potassium permanganate. Careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.
-
Wittig or Horner-Wadsworth-Emmons Reaction: The resulting aldehyde is then subjected to a Wittig reaction with ethyl (triphenylphosphoranylidene)acetate or a Horner-Wadsworth-Emmons reaction with ethyl (diethoxyphosphoryl)acetate in the presence of a suitable base (e.g., sodium hydride) to yield ethyl 2-(2-fluoropyridin-4-yl)acrylate.
-
Reduction of the Alkene: The α,β-unsaturated ester is then reduced to the desired saturated ester. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a standard and effective method for this transformation.
Route B: From Pyridine N-Oxides
An alternative and increasingly popular strategy for the synthesis of 2-fluoropyridines involves the use of pyridine N-oxides. This method offers mild reaction conditions and broad functional group tolerance.[6][9]
Experimental Protocol (Hypothetical):
-
N-Oxidation: Ethyl 2-(pyridin-4-yl)acetate is oxidized to the corresponding N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Fluorination: The pyridine N-oxide is then fluorinated at the 2-position. Various fluorinating reagents can be employed, including Selectfluor or tosyl fluoride in the presence of a suitable activator. This step often proceeds with high regioselectivity for the 2-position.
Reactivity and Applications as a Synthetic Building Block
The synthetic utility of this compound stems from the reactivity of both the 2-fluoro substituent and the ethyl ester functionality.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position is highly susceptible to displacement by a wide range of nucleophiles. This SNAr reaction is a powerful tool for introducing diverse functionalities onto the pyridine ring.
Typical Nucleophiles and Products:
-
O-Nucleophiles (Alcohols, Phenols): In the presence of a base, alcohols and phenols readily displace the fluoride to form 2-alkoxy and 2-aryloxy pyridine derivatives. These ethers are common motifs in pharmaceuticals.
-
N-Nucleophiles (Amines, Amides, Heterocycles): Primary and secondary amines, as well as nitrogen-containing heterocycles, react to form 2-amino-substituted pyridines. These derivatives are of significant interest in drug discovery due to their ability to form hydrogen bonds.[1]
-
S-Nucleophiles (Thiols): Thiols react in the presence of a base to yield 2-thioether derivatives, which can be further oxidized to sulfoxides and sulfones, expanding the chemical diversity.
-
C-Nucleophiles (Organometallics, Enolates): While less common for direct SNAr with fluorides, certain stabilized carbanions or organometallic reagents can be used to form C-C bonds at the 2-position.
Transformations of the Ester Group
The ethyl ester functionality provides a second reactive site for further derivatization.
-
Hydrolysis: Basic or acidic hydrolysis of the ester yields the corresponding carboxylic acid, 2-(2-fluoropyridin-4-yl)acetic acid. This acid can then be coupled with amines to form a wide range of amides using standard peptide coupling reagents.
-
Amidation: Direct reaction with amines, often at elevated temperatures or with the use of catalysts, can convert the ester into the corresponding amide.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2-(2-fluoropyridin-4-yl)ethanol), using reducing agents such as lithium aluminum hydride. This alcohol can then be used in further synthetic transformations.
Applications in Medicinal and Agrochemical Chemistry
While specific examples citing the use of this compound are not abundant in publicly accessible literature, the structural motifs it enables are prevalent in bioactive molecules. The 2-substituted-4-pyridylacetic acid framework is a key component in a variety of pharmaceutical and agrochemical candidates.[10] The ability to readily introduce diverse substituents at the 2-position via SNAr makes this building block highly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a potent and versatile building block for synthetic chemistry. Its dual reactivity, stemming from the activated 2-fluoro substituent and the modifiable ethyl ester group, provides a powerful platform for the synthesis of a wide array of complex molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
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Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
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Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate. MySkinRecipes. [Link]
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Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
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This compound (C9H10FNO2) - PubChemLite. PubChem. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health. [Link]
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Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. LinkedIn. [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. ResearchGate. [Link]
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The Strategic Role of Ethyl 2-(2-fluoropyridin-4-YL)acetate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for the development of novel therapeutics. Among the myriad of fluorinated building blocks, Ethyl 2-(2-fluoropyridin-4-yl)acetate has emerged as a pivotal intermediate, offering a unique combination of physicochemical properties and versatile reactivity. This technical guide delves into the core attributes of this compound, elucidating its synthesis, reactivity, and profound impact on medicinal chemistry. We will explore its role as a key structural motif in the generation of diverse compound libraries and its application in the synthesis of targeted therapies. Through an in-depth analysis of its chemical characteristics and a review of its utility in drug development, this document aims to provide researchers and scientists with a comprehensive understanding of the strategic value of this compound in the pursuit of innovative medicines.
Introduction: The Fluorine Advantage in Pyridine Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacological properties.[1] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[2] When incorporated into a pyridine ring, these effects are amplified, creating a privileged scaffold for interacting with biological targets. The 2-fluoropyridine moiety, in particular, is a valuable pharmacophore due to the unique electronic properties it imparts on the heterocyclic system.
This compound (CAS No: 1260666-12-3) is a prime example of a building block that leverages these advantages.[3] Its structure combines the beneficial features of a 2-fluoropyridine ring with a versatile ethyl acetate side chain, providing multiple avenues for chemical modification and library development. This guide will dissect the chemical nuances of this molecule and showcase its strategic importance in the synthesis of next-generation therapeutics.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of this compound is fundamental to appreciating its role in drug design.
| Property | Value | Source |
| CAS Number | 1260666-12-3 | [3] |
| Molecular Formula | C9H10FNO2 | [3] |
| Molecular Weight | 183.18 g/mol | [3] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Purity | Typically >95% | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
The key structural features of this compound are the 2-fluoropyridine ring and the ethyl acetate group at the 4-position. The fluorine atom at the 2-position significantly activates this position for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility in medicinal chemistry. The ethyl acetate moiety provides a handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, and reduction.
Synthesis of this compound: A Methodological Overview
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for preparing 4-substituted-2-fluoropyridines. A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from readily available pyridine derivatives.
A general retrosynthetic analysis suggests that the target molecule can be constructed from a suitable 2-fluoropyridine precursor.
Caption: Retrosynthetic analysis of this compound.
Illustrative Synthetic Protocol
The following is a generalized, step-by-step methodology based on common organic synthesis techniques for related compounds.
Step 1: Synthesis of a 4-Substituted Pyridine Intermediate
The synthesis would likely begin with a commercially available pyridine derivative, such as 2-chloro-4-methylpyridine. This starting material can undergo oxidation of the methyl group to a carboxylic acid, followed by esterification to yield an ethyl ester.
Step 2: Introduction of the Fluorine Atom
The key step is the introduction of the fluorine atom at the 2-position. This is typically achieved through a nucleophilic substitution reaction on a suitable precursor. For instance, a 2-chloropyridine derivative can be converted to a 2-fluoropyridine using a fluoride source such as potassium fluoride under high temperatures. Alternatively, more modern methods involving milder conditions might be employed.
Step 3: Elaboration of the Side Chain
Once the 2-fluoropyridine core is established with a suitable functional group at the 4-position, the ethyl acetate side chain can be introduced. This could involve, for example, a cross-coupling reaction to form a carbon-carbon bond, followed by further functional group manipulations to arrive at the target ester.
A patent for the preparation of 2-fluoropyridine-4-boronic acid outlines a method involving the reaction of 2-fluoropyridine with iodine in the presence of LDA, followed by reaction with water and then triisopropyl borate with n-butyl lithium.[4] This highlights a potential route to functionalize the 4-position of a 2-fluoropyridine ring, which could be adapted for the synthesis of the target molecule.
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The paramount utility of this compound in medicinal chemistry stems from the high reactivity of the 2-fluoro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom, combined with the high electronegativity of the fluorine atom, renders the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5][6]
Caption: General mechanism of the SNAr reaction on this compound.
This reactivity allows for the facile introduction of a diverse array of functional groups at the 2-position, including:
-
O-Nucleophiles: Alcohols and phenols can be used to introduce alkoxy and aryloxy moieties, respectively.
-
N-Nucleophiles: A wide range of primary and secondary amines, as well as anilines and heterocycles, can be readily coupled to the pyridine ring.
-
S-Nucleophiles: Thiols can be employed to form thioether linkages.
-
C-Nucleophiles: While less common, certain carbanions can also participate in SNAr reactions.
The mild conditions often required for these transformations make this building block particularly attractive for late-stage functionalization in complex molecule synthesis.[5][6]
Applications in Drug Discovery and Development: A Building Block for Innovation
This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its ability to undergo selective SNAr reactions at the 2-position, coupled with the synthetic handles on the acetate side chain, allows for the rapid generation of compound libraries for high-throughput screening.
For instance, a three-component synthesis of substituted pyridylacetic acid derivatives has been reported, highlighting the importance of this structural class.[7] This approach utilizes the dual reactivity of Meldrum's acid derivatives to perform substitution on activated pyridine-N-oxides, followed by ring-opening and decarboxylation to yield pyridylacetic acid derivatives.[7] This underscores the value of the pyridylacetic acid scaffold that can be derived from this compound.
Experimental Protocols: Key Transformations
The following are representative, detailed protocols for key transformations involving this compound, based on established methodologies for 2-fluoropyridines.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMSO, DMF, or NMP) is added the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K2CO3 or DIPEA, 2.0-3.0 eq.).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-substituted pyridine derivative.
Hydrolysis to 2-(2-Fluoropyridin-4-yl)acetic Acid
-
This compound is dissolved in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.
-
An aqueous solution of a base (e.g., LiOH or NaOH, 1.5-2.0 eq.) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed, as monitored by TLC or LC-MS.
-
The organic solvent is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1N HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired carboxylic acid. Alternatively, if no precipitate forms, the aqueous layer is extracted with a suitable organic solvent.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound stands as a testament to the power of strategic fluorination in modern drug discovery. Its unique combination of a reactive 2-fluoropyridine core and a versatile acetate side chain provides medicinal chemists with a powerful and adaptable building block for the synthesis of novel and diverse molecular entities. The facility of its SNAr chemistry allows for the late-stage introduction of a wide array of functional groups, enabling the rapid exploration of structure-activity relationships. As the demand for targeted and effective therapeutics continues to grow, the strategic application of key intermediates like this compound will undoubtedly play an increasingly vital role in the discovery and development of the medicines of tomorrow.
References
- Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
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The Advent of a Privileged Scaffold: A Technical History and Synthesis of Fluorinated Pyridine Derivatives
Abstract
The strategic incorporation of fluorine into the pyridine scaffold represents a landmark achievement in medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine—including high electronegativity, metabolic stability, and the ability to modulate pKa and binding interactions—have transformed the pyridine ring into a "privileged scaffold" for developing high-performance therapeutics and crop protection agents. This technical guide provides an in-depth exploration of the discovery, history, and evolution of synthetic methodologies for accessing fluorinated pyridine derivatives. We will examine the causality behind experimental choices in foundational techniques such as the Balz-Schiemann and halogen-exchange (HALEX) reactions, and chart the progression to modern, selective C-H functionalization methods. Detailed experimental protocols, comparative data, and case studies of key pharmaceutical and agrochemical products will illustrate the profound impact of this chemical class.
Introduction: The Strategic Alliance of Fluorine and Pyridine
The carbon-fluorine bond, the strongest single bond in organic chemistry, confers a unique set of properties upon a molecule.[1][2] When introduced into a pharmacophore, a fluorine atom can:
-
Block Metabolic Oxidation: By replacing a C-H bond at a metabolically vulnerable position, fluorine can prevent enzymatic degradation, thereby increasing the molecule's half-life and bioavailability.
-
Modulate Lipophilicity: Fluorine substitution can significantly increase a compound's lipophilicity, which influences its ability to cross cell membranes and reach its biological target.[1]
-
Alter Acidity/Basicity: As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic groups, such as the pyridine nitrogen, affecting the molecule's ionization state at physiological pH and its interaction with protein targets.
-
Enhance Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), forming non-covalent bonds that can significantly enhance binding affinity and selectivity.
The pyridine ring is one of the most ubiquitous N-heterocycles in approved drugs and agrochemicals, valued for its water solubility, hydrogen bonding capabilities, and versatile reactivity.[3] The combination of these two entities—the potent effects of fluorine and the versatile scaffold of pyridine—creates a powerful synergy, making fluorinated pyridines indispensable building blocks in modern chemical design.[1][2][4]
Foundational Discoveries: Early Forays into Pyridine Fluorination
The initial synthesis of fluorinated pyridines was a formidable challenge, marked by harsh reaction conditions, hazardous reagents, and low yields. The first documented synthesis of a monofluoropyridine was that of 4-fluoropyridine in 1958 by Wibaut et al.[1][2] This pioneering work utilized the thermal decomposition of a 4-pyridyl diazonium fluoride intermediate, a process now recognized as a variation of the Balz-Schiemann reaction. The reported yield was poor, and the product was noted to be highly impure.[1][2]
A significant hurdle in these early efforts was the inherent instability of the products. 4-Fluoropyridine, for instance, is highly susceptible to acid-catalyzed hydrolysis and polymerization, complicating its isolation.[1] These early methods relied heavily on two foundational, albeit challenging, reaction classes.
The Balz-Schiemann Reaction: A Hazardous Necessity
For many years, the Balz-Schiemann reaction was the primary method for introducing fluorine onto an aromatic or heteroaromatic ring.[1][2] Named after Günther Balz and Günther Schiemann, the reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[5]
Mechanism & Causality: The reaction proceeds in two main stages:
-
Diazotization: The aminopyridine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) in the presence of fluoroboric acid (HBF₄) at low temperatures (typically < 5 °C). This forms the pyridyl diazonium tetrafluoroborate salt.
-
Decomposition: The isolated diazonium salt is heated, often as a dry solid or in an inert high-boiling solvent. This induces the loss of dinitrogen gas (N₂) and boron trifluoride (BF₃), generating a highly reactive aryl cation intermediate that is subsequently trapped by the fluoride from the BF₄⁻ counterion.[6]
The primary challenge with pyridine substrates is the stability of the diazonium salt intermediate. The electron-withdrawing nature of the pyridine ring destabilizes the positively charged diazonium cation, weakening the C-N bond and making the salt prone to premature or even explosive decomposition.[7][8][9] This instability necessitates strict temperature control and careful handling, as the isolated salts can be shock-sensitive.[8][9]
Halogen Exchange (HALEX): The Industrial Workhorse
The Halogen Exchange (HALEX) reaction is a nucleophilic aromatic substitution (SNAr) process where a chloride or bromide on an electron-deficient ring is displaced by fluoride.[4][10] This method has become an industrial cornerstone for the large-scale production of fluoroaromatics due to the low cost of potassium fluoride (KF) as the fluorine source.[11]
Mechanism & Causality: The reaction's efficacy hinges on several key factors:
-
Activation: The pyridine ring must be "activated" by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group (the halogen). The pyridine nitrogen itself acts as an EWG, activating the 2- and 4-positions for nucleophilic attack.
-
Fluoride Source & Solubility: Potassium fluoride (KF) is the most common reagent, but its high lattice energy and poor solubility in organic solvents are major hurdles. To overcome this, the reaction requires high temperatures (150–250 °C) and highly polar aprotic solvents like DMSO, DMF, or sulfolane to achieve sufficient fluoride concentration in solution.[4][12]
-
Phase-Transfer Catalysis (PTC): To improve reaction rates and lower temperatures, phase-transfer catalysts are often employed.[10] Quaternary ammonium or phosphonium salts (e.g., tetramethylammonium chloride) function by exchanging their counter-ion for a fluoride ion from the solid KF.[13] The resulting lipophilic quaternary ammonium fluoride is soluble in the organic phase, where it can efficiently deliver the "naked" and highly nucleophilic fluoride anion to the pyridine substrate.[14][15]
A significant limitation of the HALEX reaction is its difficulty in substituting halogens at the 3-position of the pyridine ring, which is not sufficiently activated by the ring nitrogen.[16]
The Evolution of Synthesis: Towards Precision and Mild Conditions
Driven by the increasing demand for complex fluorinated pyridines in drug discovery, the last few decades have seen a paradigm shift from brute-force methods to highly selective and milder synthetic strategies.
Electrophilic Fluorination: Taming Elemental Fluorine
Direct fluorination with elemental F₂ is notoriously violent and unselective.[17] A major breakthrough came with the development of "electrophilic" N-F fluorinating agents. In the 1980s, Umemoto and others developed stable, easy-to-handle N-fluoropyridinium salts (e.g., N-fluoropyridinium triflate).[17][18] These reagents act as a source of "F⁺", allowing for the fluorination of electron-rich pyridines or pre-formed organometallic pyridine derivatives under much milder conditions than their predecessors.
Late-Stage C-H Functionalization: The Modern Frontier
The holy grail of synthetic chemistry is the ability to directly convert a C-H bond into a C-F bond, particularly in the final stages of a synthesis ("late-stage functionalization"). This avoids the need to carry fluorine through a multi-step sequence. A landmark contribution in this area was the development by Hartwig and co-workers of a method for the direct C-H fluorination of pyridines using silver(II) fluoride (AgF₂).[15][19]
Mechanism and Selectivity: This reaction proceeds at ambient temperature and exhibits remarkable selectivity for the C-H bond adjacent to the ring nitrogen (the 2-position).[15] The proposed mechanism involves:
-
Coordination of the pyridine nitrogen to the Ag(II) center.
-
Addition of an Ag-F bond across the C=N double bond.
-
Rearomatization via hydrogen atom abstraction by a second equivalent of AgF₂, delivering the 2-fluoropyridine product.[7]
This method's tolerance for a wide range of functional groups makes it exceptionally powerful for modifying complex, drug-like molecules without requiring extensive protecting group chemistry.[15][19]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends critically on the desired substitution pattern, scale, and the electronic nature of the starting material.
| Method | Starting Material | Fluorine Source | Typical Conditions | Advantages | Disadvantages |
| Balz-Schiemann | Aminopyridine | HBF₄ / NaNO₂ | 0 °C to >100 °C | Access to all isomers | Hazardous/explosive intermediates; often low yield; harsh thermal conditions.[5][6] |
| HALEX | Chloropyridine | KF, CsF | 150-250 °C, DMSO/DMF | Inexpensive reagents; scalable.[4][11] | High temperatures; limited to activated positions (2- & 4-); difficult at 3-position.[16] |
| Hartwig C-H Fluorination | Pyridine | AgF₂ | Room Temperature, MeCN | Exceptional selectivity for 2-position; very mild; broad functional group tolerance.[15] | Expensive silver reagent; stoichiometric reagent required. |
Applications & Case Studies
The utility of fluorinated pyridines is best illustrated through their application in market-leading products.
Case Study: Fluroxypyr (Agrochemical)
Fluroxypyr is a selective, post-emergent herbicide used to control broadleaf weeds in cereal crops and pastures.[2][20] Its structure features a 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid core.
-
Synthesis: The synthesis of the fluorinated pyridine core of Fluroxypyr is a classic industrial application of the HALEX reaction. It begins with pentachloropyridine, which undergoes a series of substitutions, including a key HALEX step where a chlorine atom is replaced by fluorine using KF in a polar aprotic solvent.[14]
-
Mechanism of Action: Fluroxypyr is a synthetic auxin.[2] It mimics the natural plant growth hormone indole-3-acetic acid, leading to uncontrolled and disorganized cell division and growth in susceptible plants, ultimately causing them to die.[17] The specific arrangement of substituents, including the fluorine atom, on the pyridine ring is crucial for its selective herbicidal activity.
Case Study: Voriconazole (Pharmaceutical)
Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious and invasive fungal infections, particularly in immunocompromised patients.[9] The molecule contains a critical 5-fluoro-pyrimidinyl group, which is structurally and electronically analogous to a fluoropyridine.
-
Mechanism of Action: Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen of Voriconazole's triazole ring binds to the heme iron at the active site of CYP51, while the rest of the molecule, including the fluorinated pyrimidine ring, makes extensive contact with the surrounding protein.
-
Role of the Fluorine Atom: The fluorine atom in Voriconazole is critical for its high potency and selectivity for the fungal CYP51 enzyme over its human homolog. The strong electron-withdrawing nature of the fluorine atom modulates the electronic properties of the pyrimidine ring, enhancing its binding interactions within the active site. This leads to potent inhibition of ergosterol synthesis, disruption of the fungal membrane, and ultimately, cell death. The presence of fluorine contributes to the drug's overall metabolic stability and pharmacokinetic profile.
Detailed Experimental Protocols
Trustworthy protocols are self-validating systems. The following procedures are provided with detailed steps and safety considerations.
Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
This protocol is adapted from the detailed procedure reported by Matsumoto.[1] It requires careful temperature control and handling of unstable intermediates.
Materials:
-
4-Aminopyridine (14.4 g, 153 mmol)
-
42% Aqueous Fluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂) (12.0 g, 174 mmol)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Calcium Hydride (CaH₂)
Procedure:
-
Salt Formation: In a 200 mL two-necked flask equipped with a thermometer and magnetic stirrer, charge the 42% HBF₄ solution. Add 4-aminopyridine (14.4 g) and warm to 40 °C to dissolve. Cool the solution in an ice-water bath to 5–7 °C to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.
-
Diazotization: Slowly add solid sodium nitrite (12.0 g) in portions to the cold suspension. CRITICAL: Maintain the internal reaction temperature between 5–9 °C throughout the addition. Vigorous evolution of nitrogen gas will be observed as the diazonium salt forms and partially decomposes. The addition should take approximately 90 minutes. The mixture will turn into an orange, unclear solution.
-
Decomposition & Quenching: After the addition is complete, stir the mixture for an additional 30 minutes at 5–10 °C, then allow it to warm to 25 °C. Prepare a quenching solution of NaHCO₃ (30.0 g) in 200 mL of water. Slowly and carefully add the reaction mixture to the bicarbonate solution with vigorous stirring. Brown, gummy precipitates will form.
-
Extraction: Decant the supernatant liquid and filter it through a loose cotton plug. Extract the filtrate with CH₂Cl₂ (2 x 200 mL). Separately, extract the residual suspension containing the brown precipitates with CH₂Cl₂ (2 x 100 mL).
-
Drying and Purification: Combine all CH₂Cl₂ extracts and dry over anhydrous Na₂SO₄. Filter, and to the clear solution, carefully add well-crushed CaH₂ (5 g) and stir overnight to thoroughly remove water.
-
Isolation: Remove the bulk of the CH₂Cl₂ by simple distillation. Transfer the residue to a smaller flask and continue the distillation on an oil bath to remove residual solvent. The final product, 4-fluoropyridine, is isolated as a volatile liquid by vacuum transfer into a cold trap cooled with liquid nitrogen. Expected yield: ~20%.
Protocol: Synthesis of 2-Fluoropyridine via HALEX Reaction (Representative)
This is a representative protocol based on typical conditions for HALEX reactions. Anhydrous conditions are crucial for success.
Materials:
-
2-Chloropyridine
-
Anhydrous Potassium Fluoride (spray-dried)
-
Tetraphenylphosphonium bromide (Phase-Transfer Catalyst)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium fluoride (1.5 equivalents) and tetraphenylphosphonium bromide (0.05 equivalents).
-
Reaction: Add anhydrous DMSO to the flask, followed by 2-chloropyridine (1.0 equivalent). Heat the heterogeneous mixture to 180-200 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC analysis. The reaction may take 12-24 hours for complete conversion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent by rotary evaporation.
-
Isolation: Purify the crude product by fractional distillation under reduced pressure to yield 2-fluoropyridine as a colorless liquid.
Visualizations of Synthetic Pathways
Diagram 1: Major Synthetic Routes to Fluorinated Pyridines
Caption: Step-wise workflow for a typical HALEX fluorination protocol.
Conclusion and Future Outlook
The journey to synthesize fluorinated pyridines has evolved from perilous, low-yielding reactions to elegant, high-precision methodologies. Foundational techniques like the Balz-Schiemann and HALEX reactions, despite their limitations, established the importance of these compounds and remain relevant on an industrial scale. The development of modern methods, particularly direct C-H fluorination, has opened the door to late-stage functionalization, allowing for the rapid generation and optimization of complex molecular architectures. As our understanding of fluorine's role in molecular recognition and metabolism deepens, the demand for novel fluorinated pyridine derivatives will only intensify. Future innovations will likely focus on catalytic, enantioselective fluorination techniques and biocatalytic methods to provide even more efficient and sustainable access to this truly privileged chemical scaffold.
References
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Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
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Fluroxypyr (Ref: DOW 43304-H). AERU, University of Hertfordshire. [Link]
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Umemoto, T., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Fier, P. S., & Hartwig, J. F. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
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Fluroxypyr. PubChem, National Center for Biotechnology Information. [Link]
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Kal, S., & Gunanathan, C. (2020). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. Angewandte Chemie. [Link]
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Ruane, S. (2007). Synthesis of Fluroxypyr for the Use on Broad Leaf Plants. Arrow@TU Dublin. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. [Link]
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Fluroxypyr. Wikipedia. [Link]
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Halex Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC, National Center for Biotechnology Information. [Link]
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Toma, E. (1989). Structure-activity relationship of quinolones. Clinical and Investigative Medicine. [Link]
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Bar-Haim, G., & Shokhen, M. (2020). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]
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Peng, C., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. [Link]
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Halex process. Wikipedia. [Link]
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Warrilow, A. G. S., et al. (2013). The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme. Antimicrobial Agents and Chemotherapy. [Link]
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Synthesis and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC, National Center for Biotechnology Information. [Link]
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Hyland, R., et al. (2008). Role of Flavin-Containing Monooxygenase in Oxidative Metabolism of Voriconazole by Human Liver Microsomes. Drug Metabolism and Disposition. [Link]
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Halex Comparative Reaction. gChem Global. [Link]
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Xiong, H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
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Kimura, G., et al. (2021). CYP51A1 polymorphism and voriconazole-associated hepatotoxicity in children undergoing hematopoietic cell transplant. British Journal of Clinical Pharmacology. [Link]
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Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water. Chemical Communications. [Link]
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Umemoto, T. (2014). Exploration of Fluorination Reagents Starting from FITS Reagents. Journal of Fluorine Chemistry. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
-
Niwa, T., et al. (2009). Comprehensive In Vitro Analysis of Voriconazole Inhibition of Eight Cytochrome P450 (CYP) Enzymes. Antimicrobial Agents and Chemotherapy. [Link]
-
Halex process. Wikipedia. [Link]
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Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. [Link]
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Balz–Schiemann reaction. Wikipedia. [Link]
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Beil, S., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules. [Link]
-
Villa-Reyna, A-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
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The Balz-Schiemann Reaction. Scientific Update. [Link]
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Ahmadi, S., et al. (2007). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. [Link]
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The Balz-Schiemann Reaction. Scientific Update. [Link]
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Ahmadi, S., et al. (2007). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. [Link]
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A Technical Guide to the Stability and Storage of Ethyl 2-(2-fluoropyridin-4-YL)acetate
This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information and field-proven insights into the stability, storage, and handling of Ethyl 2-(2-fluoropyridin-4-YL)acetate (CAS No: 1260666-12-3). Understanding the chemical characteristics of this compound is paramount for ensuring its integrity in research and development, thereby safeguarding experimental reproducibility and the quality of downstream applications.
Introduction to this compound
This compound is a substituted pyridine derivative with a molecular formula of C₉H₁₀FNO₂ and a molecular weight of approximately 183.18 g/mol .[1][2] Its structure, featuring a reactive 2-fluoropyridine ring and an ethyl ester moiety, makes it a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine atom significantly influences the reactivity of the pyridine ring, making the compound susceptible to specific degradation pathways if not stored and handled correctly. This guide elucidates the factors governing its stability and provides actionable protocols to maintain its purity.
Chemical Stability Profile
The stability of this compound is contingent on several factors, primarily its susceptibility to hydrolysis and nucleophilic aromatic substitution (SNAr). While generally stable under recommended storage conditions, deviations can lead to significant degradation.[3][4]
Key Degradation Pathways
Two primary chemical transformations can compromise the integrity of this compound:
-
Ester Hydrolysis: Like most esters, the ethyl acetate group is susceptible to hydrolysis under both acidic and basic conditions. This reaction yields the corresponding carboxylic acid and ethanol. The presence of moisture is a critical factor in promoting this degradation pathway.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack. This is a well-documented reactivity pattern for 2-halopyridines.[5][6] The reaction is accelerated by the electron-withdrawing nature of the pyridine nitrogen. Common laboratory nucleophiles, including water (hydroxide), amines, and even alcohols in the presence of a base, can displace the fluoride ion. This pathway is a significant concern, as it fundamentally alters the core structure of the molecule.
General degradation pathways for pyridine derivatives often involve hydroxylation and subsequent ring cleavage, which could occur under harsh oxidative conditions.[7]
Incompatible Materials and Conditions
To prevent degradation, it is crucial to avoid contact with the following:
-
Strong Acids and Bases: These will catalyze the hydrolysis of the ester group and can also promote other side reactions.[3]
-
Strong Oxidizing Agents: Can lead to decomposition and the formation of nitrogen oxides.[3][4]
-
Nucleophiles: Reagents such as primary and secondary amines, thiols, and strong hydroxides can lead to substitution of the fluoride atom.
-
Heat and Ignition Sources: While not highly flammable, the compound can burn at high temperatures.[3] It is prudent to avoid high heat, sparks, and open flames.[4][8][9]
-
Moisture: A key contributor to ester hydrolysis. Materials should be handled under dry conditions.[4]
Upon combustion, hazardous decomposition products may be formed, including hydrogen fluoride, carbon oxides, and nitrogen oxides.[3]
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is the most effective strategy for preserving the quality of this compound.
Long-Term Storage
The consensus from supplier data indicates that optimal long-term storage involves stringent control of the compound's environment.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidation risks.[1] |
| Container | Tightly Sealed, Opaque | Prevents ingress of moisture and air.[3][4] Protection from light is a general best practice to prevent potential photodegradation. |
| Location | Dry, Well-Ventilated Area | Ensures a stable external environment and safety in case of accidental release.[3][10] |
Summary of Recommended Storage Conditions.
Laboratory Handling
Proper handling ensures both the stability of the compound and the safety of the researcher.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[3][10]
-
Inert Atmosphere Techniques: When dispensing the material, especially for sensitive reactions, use of a glovebox or standard inert atmosphere techniques (e.g., Schlenk line) is recommended to minimize exposure to air and moisture.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing contaminants into the primary storage container. After dispensing, ensure the container is tightly resealed under an inert atmosphere if possible.
Stability Assessment: Experimental Protocol
Regularly assessing the purity of this compound is a critical component of quality control. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Step-by-Step HPLC Purity Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Prepare a working standard of approximately 0.1 mg/mL by further dilution.
-
Sample Preparation: Prepare a sample solution of the test article at the same concentration as the working standard (0.1 mg/mL) using the same diluent.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method). The identity of the compound is confirmed by comparing the retention time with that of the reference standard.
Workflow Diagram
HPLC workflow for purity assessment.
Conclusion
The chemical integrity of this compound is intrinsically linked to its storage and handling. The primary risks of degradation stem from ester hydrolysis and nucleophilic substitution of the activated fluorine atom. By implementing the recommended storage conditions—specifically refrigeration (2-8°C) under an inert, dry atmosphere—and adhering to careful handling protocols, researchers can effectively mitigate these risks. Regular purity assessments via HPLC provide a robust method for verifying the quality of the material, ensuring the reliability and validity of experimental outcomes in drug discovery and chemical synthesis.
References
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Ethyl difluoro(2-methylpyridin-4-yl)acetate - AWS. (2015). aws-online.com. [Link]
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This compound - Lead Sciences. leadsciences.com. [Link]
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PYRIDINE FOR SYNTHESIS - Loba Chemie. lobachemie.com. [Link]
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Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. researchgate.net. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024). postapplescientific.com. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. ncbi.nlm.nih.gov. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014). pubs.acs.org. [Link]
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- 4. synquestlabs.com [synquestlabs.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Section 1: Hazard Identification and Comprehensive Risk Assessment
An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2-(2-fluoropyridin-4-yl)acetate
Introduction
This compound (CAS No: 1260666-12-3) is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, incorporating a fluorinated pyridine ring and an ethyl acetate moiety, makes it a valuable synthetic intermediate for the development of novel bioactive molecules. The incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[2][3]
This guide is designed for researchers, chemists, and drug development professionals who handle this reagent. It provides a comprehensive overview of its hazard profile, detailed protocols for safe handling and storage, emergency procedures, and a practical look at its application in a representative synthetic workflow. The core philosophy of this document is to move beyond mere compliance, fostering a deep understanding of the chemical's nature to enable a proactive and robust safety culture in the laboratory.
A thorough understanding of the potential hazards is the foundation of safe chemical handling. While a specific, comprehensive toxicological profile for this compound is not extensively published, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds, such as other fluorinated pyridines and acetate esters.[4][5][6]
The primary hazards are associated with irritation, potential sensitization, and risks from improper handling or thermal decomposition. The fluoropyridine core suggests that combustion may release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[4]
Table 1: Synthesized Hazard Profile and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (Inferred) | Precautionary Statements (Inferred) |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[5][7] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[5][7] | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[5][7] | P261, P271, P304+P340, P312, P403+P233 |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[7] | P264, P270, P301+P312, P330, P501 |
Causality of Hazards:
-
Irritation: The polarity and reactivity of the fluoropyridine ring system can lead to interactions with biological macromolecules on the skin, in the eyes, and in the respiratory tract, causing irritation.
-
Sensitization: While not confirmed for this specific molecule, related compounds can cause allergic skin reactions upon repeated contact.[4]
-
Thermal Decomposition: The presence of fluorine is a critical consideration. In a fire, the C-F bond can break, leading to the formation of hydrogen fluoride, a highly corrosive and toxic gas that can cause severe respiratory damage and deep, painful skin burns.
Logical Risk Assessment Workflow
Before any new procedure involving this compound, a systematic risk assessment is mandatory. The following workflow should be documented and approved.
Caption: Risk Assessment Workflow for Chemical Handling.
Section 2: Prudent Laboratory Handling and Engineering Controls
Adherence to strict handling protocols is non-negotiable. Engineering controls provide the primary barrier between the researcher and the chemical hazard.
Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and the setup of reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[5]
-
Emergency Stations: Ensure immediate access to a functional safety shower and emergency eyewash station.[5] Test these facilities regularly.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final line of defense.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Standard & Rationale |
| Hands | Nitrile or Neoprene Gloves | Must be chemically resistant. Inspect for holes before each use. Double-gloving is recommended for transfers of neat material. Change gloves immediately if contaminated.[4] |
| Eyes/Face | Safety Glasses with Side Shields or Chemical Goggles | Required for all laboratory work. Use chemical goggles when there is a significant splash risk.[4] |
| Face | Face Shield | A face shield should be worn in addition to safety goggles during procedures with a high risk of splashing (e.g., quenching a reaction, large-scale transfers).[5] |
| Body | Flame-Resistant Laboratory Coat | Must be fully buttoned. Provides protection against splashes and, critically, offers a barrier against fire. |
| Feet | Closed-Toed Shoes | Leather or other chemically resistant material is preferred. Protects against spills and dropped equipment. |
Step-by-Step Handling Protocol (Solid/Liquid Transfer)
-
Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate working height. Lay down a disposable absorbent bench liner within the hood.
-
Weighing: If the material is a solid, tare a suitable container on a balance inside the fume hood. Carefully add the solid using a spatula to avoid generating dust. If it is a liquid, transfer it via syringe or pipette.
-
Transfer: Cap the container immediately after weighing. To add to a reaction vessel, uncap and transfer the contents carefully. If adding a liquid via syringe, ensure the needle is inserted below the surface of the reaction solvent if possible to avoid splashing.
-
Cleaning: Decontaminate the spatula or syringe immediately. Wipe down the balance and surrounding area with a suitable solvent (e.g., isopropanol) and dispose of the contaminated wipes in the appropriate solid waste container.
-
Post-Handling: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them. Wash hands thoroughly with soap and water.[5]
Section 3: Emergency Protocols and First Response
Preparedness is key to mitigating the consequences of an incident. All laboratory personnel must be familiar with these procedures.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[5] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Decision-Making Workflow for a Chemical Spill.
Fire-Fighting Measures
-
Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]
-
Unsuitable Extinguishers: Do not use a heavy stream of water, as it may spread the fire.[4]
-
Specific Hazards: Fire will produce toxic and corrosive gases, including hydrogen fluoride, carbon oxides, and nitrogen oxides.[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 4: Storage and Stability
Proper storage is crucial for maintaining the chemical's purity and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is often between 2-8°C, and it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4] Contact with these materials can lead to vigorous, exothermic reactions.
-
Chemical Reactivity: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The pyridine ring can be protonated by strong acids or act as a leaving group in certain nucleophilic substitution reactions. Avoid conditions that could promote hazardous polymerization or decomposition, such as direct sunlight and extreme temperatures.[4]
Section 5: Disposal of Chemical Waste
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Collect all waste (neat material, solutions, contaminated solids) in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list all chemical contents by name.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[5] Under no circumstances should this chemical or its waste be poured down the drain.
Section 6: Application Case Study: A Representative Experimental Protocol
This section outlines a typical two-step synthesis using the title compound: hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling. This workflow highlights the practical application of the safety principles discussed.
Caption: A Typical Two-Step Synthetic Workflow.
Step-by-Step Protocol with Integrated Safety
Step 1: Saponification to 2-(2-fluoropyridin-4-yl)acetic acid
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Charge the flask with this compound (1.0 eq) and a suitable solvent like THF/water.
-
Hydrolysis: Cool the mixture in an ice bath. Slowly add a solution of lithium hydroxide (LiOH) (1.1 eq) in water. Causality: The reaction is exothermic; slow addition prevents a dangerous temperature spike.
-
Monitoring: Stir at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Acidification: Cool the flask in an ice bath again. Slowly and carefully add 1M hydrochloric acid (HCl) to quench the reaction and protonate the carboxylate. Causality: This is a vigorous neutralization reaction. Slow addition prevents excessive heat and gas evolution. Monitor the pH with test strips.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Safety: Wear a face shield. Ensure the funnel is vented frequently to release pressure.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator with a vacuum trap.
Step 2: Amide Coupling
-
Setup: In a fume hood, dissolve the crude carboxylic acid from Step 1 in an anhydrous aprotic solvent like DMF.
-
Activator Addition: Add an amide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Causality: Many coupling reagents are sensitizers or irritants; handle with care and avoid generating dust.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.0 eq).
-
Reaction: Stir the reaction at room temperature until completion.
-
Workup: Quench the reaction with water and perform an aqueous workup and extraction as described previously.
-
Purification: Purify the crude product using flash column chromatography. Safety: Ensure the column is run in the fume hood with good ventilation.
Conclusion
This compound is a valuable reagent whose safe and effective use hinges on a foundation of knowledge, preparation, and disciplined practice. By understanding the chemical causality behind its potential hazards, implementing robust engineering controls and PPE protocols, and being prepared for emergencies, researchers can confidently leverage its synthetic utility while maintaining the highest standards of laboratory safety.
References
- AWS, Ethyl difluoro(2-methylpyridin-4-yl)acetate Safety Data Sheet. (2015).
- Synquest Labs, Ethyl 2,2-difluoro-2-(2-pyridyl)acetate Safety Data Sheet. (2018).
- Lead Sciences, this compound Product Page.
- Bostik, Inc., CR 87-124 Safety Data Sheet. (2024).
- Acros Organics, 2-Fluoropyridine Safety Data Sheet. (2025).
- CymitQuimica, Ethyl 2-(6-chloropyridin-2-yl)acetate Safety Data Sheet. (2024).
- Sigma-Aldrich, Ethyl 2-(pyridin-4-yl)acetate Safety Information.
- Meridian Bioscience, Ethyl Acetate Safety Data Sheet. (2024).
- Sigma-Aldrich, Ethyl 2-(4-fluorophenyl)-2-oxoacetate Safety Information.
- Alcañiz-Monge, J. et al., A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. (2020).
- Flinn Scientific, Ethyl Acetate Safety Data Sheet (SDS).
- MDPI, FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023).
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. meridianbioscience.com [meridianbioscience.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-(2-fluoropyridin-4-yl)acetate
For: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
This document provides a detailed protocol and in-depth scientific background for the synthesis of Ethyl 2-(2-fluoropyridin-4-yl)acetate, a key building block in the development of various pharmaceutical agents. The guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Introduction: The Significance of this compound
This compound is a valuable heterocyclic intermediate in medicinal chemistry. The presence of the 2-fluoropyridine moiety is of particular interest as the fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability. This often leads to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, robust and scalable synthetic routes to this compound are of high importance.
Chemical Theory and Mechanistic Overview
The synthesis of this compound from 2-fluoropyridine typically proceeds through a nucleophilic aromatic substitution (SNAAr) reaction, followed by a reaction to introduce the acetate side chain. One common and effective strategy involves the use of a malonic ester synthesis variant.
The core transformation involves:
-
Activation of the 4-position of 2-fluoropyridine: The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom makes the 4-position susceptible to nucleophilic attack.
-
Nucleophilic attack by a malonate equivalent: Diethyl malonate, a common C2-synthon, can be deprotonated to form a soft nucleophile that attacks the activated pyridine ring.
-
Decarboxylation: The resulting intermediate is then hydrolyzed and decarboxylated to yield the desired mono-acetate derivative.
An alternative and often more direct approach involves the use of a Reformatsky-type reaction or a related metal-catalyzed cross-coupling reaction. For the purpose of this guide, we will focus on a modern, efficient, and reliable method that leverages a transition-metal-catalyzed cross-coupling reaction, which generally offers high yields and good functional group tolerance.
Experimental Protocol: A Step-by-Step Guide
This protocol details a palladium-catalyzed cross-coupling reaction between a 4-halopyridine derivative and a suitable acetate pronucleophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluoro-4-iodopyridine | ≥97% | Commercially Available | Can be synthesized from 2-fluoropyridine if not available. |
| Ethyl acetate | Anhydrous | Commercially Available | Ensure dryness for optimal reaction conditions. |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Commercially Available | Highly reactive and pyrophoric; handle with extreme care. |
| Palladium(II) acetate | 99.98% trace metals basis | Commercially Available | Catalyst. |
| Xantphos | ≥98% | Commercially Available | Ligand for the palladium catalyst. |
| Toluene | Anhydrous | Commercially Available | Reaction solvent. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent for LDA. |
| Saturated aqueous NH4Cl | Reagent Grade | N/A | For quenching the reaction. |
| Saturated aqueous NaCl (Brine) | Reagent Grade | N/A | For workup. |
| Anhydrous MgSO4 | Reagent Grade | N/A | For drying the organic phase. |
Equipment
-
Two-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen gas supply with manifold
-
Schlenk line (optional, but recommended)
-
Dry ice/acetone bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Procedure
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of the Lithium Enolate: In a flame-dried two-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To this, slowly add a 2.0 M solution of LDA in THF/heptane/ethylbenzene (1.1 equivalents) via syringe. In a separate flame-dried flask, dissolve anhydrous ethyl acetate (1.0 equivalent) in anhydrous THF (20 mL). Slowly add the ethyl acetate solution to the LDA solution at -78 °C. Stir the resulting mixture for 30 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Cross-Coupling Reaction: In a separate flame-dried two-necked round-bottom flask, add 2-fluoro-4-iodopyridine (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and Xantphos (0.10 equivalents). Evacuate and backfill the flask with argon three times. Add anhydrous toluene (80 mL) via syringe.
-
Combining Reagents: Slowly transfer the pre-formed lithium enolate solution from step 1 to the reaction flask containing the pyridine derivative and catalyst via cannula at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Results and Discussion
Expected Outcome:
| Compound | Appearance | Yield | Purity (by NMR/LC-MS) |
| This compound | Colorless to pale yellow oil | 75-85% | >95% |
Mechanism of the Palladium-Catalyzed Cross-Coupling:
Caption: Catalytic cycle for the palladium-catalyzed cross-coupling reaction.
The catalytic cycle begins with the active Pd(0) complex undergoing oxidative addition with 2-fluoro-4-iodopyridine to form a Pd(II) intermediate. This is followed by transmetalation with the lithium enolate of ethyl acetate. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.
Troubleshooting and Key Considerations:
-
Anhydrous Conditions: The use of LDA necessitates strictly anhydrous conditions. Any moisture will quench the LDA and the enolate, leading to low or no yield.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to air. Maintaining an inert atmosphere of argon or nitrogen throughout the reaction is critical.
-
Purity of Reagents: The purity of the starting materials, especially the 2-fluoro-4-iodopyridine, is crucial for a clean reaction and high yield.
-
Ligand Choice: Xantphos is a good choice for this type of coupling due to its wide bite angle, which promotes reductive elimination. Other ligands may be screened for optimization.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The use of a palladium-catalyzed cross-coupling reaction offers a modern and scalable approach with good yields and functional group tolerance.
References
-
Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
The Role of Fluorine in Medicinal Chemistry. Müller, K., Faeh, C., & Diederich, F. (2007). Science, 317(5846), 1881-1886. [Link]
Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with Ethyl 2-(2-fluoropyridin-4-yl)acetate
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the construction of C(sp²)–C(sp²) bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth analysis and detailed protocols for the successful execution of Suzuki coupling reactions utilizing Ethyl 2-(2-fluoropyridin-4-yl)acetate, a valuable but challenging heteroaromatic building block. The 2-substituted pyridine motif is a privileged structure in medicinal chemistry, yet its synthesis via cross-coupling is often complicated by the inherent properties of the heteroaryl halide.[3] Specifically, the use of a 2-fluoropyridine derivative introduces significant hurdles, primarily the inertness of the C-F bond to oxidative addition.[4] This document moves beyond a simple recitation of steps to explain the critical mechanistic considerations and the strategic selection of catalysts, ligands, bases, and solvents required to overcome these challenges, enabling researchers to reliably synthesize complex molecules for drug discovery and development.
Mechanistic Landscape: Navigating the Challenges of 2-Fluoropyridine Coupling
The efficacy of any Suzuki-Miyaura coupling hinges on the seamless progression through its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[5] When employing a substrate like this compound, each step presents unique challenges that must be proactively addressed through rational parameter selection.
The general catalytic cycle is illustrated below:
-
Oxidative Addition (OA): This is typically the rate-limiting step, especially for less reactive aryl halides. The reactivity order is I > Br > Cl >> F.[1][4] The C-F bond is the strongest carbon-halogen bond, making its cleavage exceptionally challenging. To overcome this high activation barrier, the palladium catalyst must be highly electron-rich to donate sufficient electron density into the σ* orbital of the C-F bond. This is achieved by using sterically bulky, electron-rich phosphine ligands.[6][7][8]
-
Transmetalation (TM): In this step, the organic group is transferred from the boron reagent to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which facilitates the transfer.[1][9] For 2-substituted pyridines, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting or poisoning it and slowing transmetalation.[3] The choice of a suitable base and solvent system is critical to ensure efficient TM without catalyst deactivation.
-
Reductive Elimination (RE): The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. Bulky ligands that promote OA also tend to accelerate RE by creating steric strain in the Pd(II) intermediate, favoring the formation of the planar product and the three-coordinate Pd(0) complex.[3]
Strategic Parameter Selection: A Guide to Reaction Optimization
A successful protocol for this challenging substrate is not a one-size-fits-all solution but rather a well-reasoned selection of components designed to address the mechanistic hurdles discussed above.
The Catalyst System: Palladium Source and Ligand
The combination of the palladium precursor and the phosphine ligand dictates the activity of the catalyst.
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern palladium pre-catalysts are highly recommended for challenging couplings.[5] Buchwald palladacycle pre-catalysts (e.g., XPhos Pd G3/G4) are designed for thermal stability and the controlled, mild generation of the active L-Pd(0) species, leading to more reproducible results and lower catalyst loadings.[8][10]
-
Ligand Choice: This is the single most critical parameter for coupling a 2-fluoropyridine. Standard ligands like PPh₃ are often ineffective.[11] Success requires the use of sterically hindered, electron-donating mono- or biarylphosphine ligands. These ligands promote the difficult oxidative addition step and enhance overall catalyst stability and turnover.[6][7][10]
| Ligand Class | Recommended Ligands | Rationale for Use with 2-Fluoropyridines |
| Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and bulky; state-of-the-art for coupling unreactive aryl chlorides and other challenging electrophiles.[8][10] |
| Dialkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Strong σ-donating character significantly increases electron density on the Pd center, facilitating oxidative addition.[10] |
| Ferrocenylphosphines | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Often used in pre-formed complexes like Pd(dppf)Cl₂. While less active than Buchwald ligands, it can be a good starting point for initial screening due to its robustness.[2] |
Base and Solvent Selection
The base and solvent work in concert to facilitate the transmetalation step while maintaining the integrity of all reactants.
-
Base: The base must be strong enough to activate the boronic acid but not so strong as to cause hydrolysis of the ethyl ester in the substrate.
-
Strong Bases (K₃PO₄, Cs₂CO₃): Often required for difficult couplings to accelerate the slow transmetalation step.[8] Use with caution due to the risk of ester saponification, especially at elevated temperatures.
-
Moderate Bases (K₂CO₃, Na₂CO₃): A good starting point for initial screening. Often used in aqueous solvent mixtures.[2]
-
Mild Bases (KF): Can be effective at activating boronic acids without causing hydrolysis of base-labile functional groups.[9]
-
-
Solvent: Aprotic polar solvents are standard. The choice often depends on the required reaction temperature.
-
Ethers (Dioxane, THF): High boiling points and good solvating properties for organic reagents make them a common choice.[2] Often used with water (e.g., Dioxane/H₂O 4:1) to dissolve the inorganic base.[3]
-
Aromatics (Toluene): Useful for higher temperature reactions.
-
Role of Water: The presence of water can be beneficial, aiding in the dissolution of the base and potentially altering the speciation of the boronic acid to facilitate transmetalation.[12]
-
Boron Reagent Stability
The choice of organoboron reagent can impact reaction success. Boronic acids are prone to decomposition via protodeboronation, especially under harsh conditions.[7][13] For valuable or sensitive coupling partners, consider using more stable alternatives:
-
Boronic Pinacol Esters (Bpin): More stable to storage and less susceptible to protodeboronation.[3][7]
-
Potassium Organotrifluoroborate Salts (R-BF₃K): Highly stable, crystalline solids that are often used for challenging couplings.[14]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic and/or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for optimizing the reaction with a new boronic acid.
Step-by-Step Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), the selected base (2.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and any additional ligand if required.
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.2 M) via syringe.
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for a Model Coupling
This protocol is a recommended starting point for coupling with a generic arylboronic acid, balancing reactivity with functional group tolerance.
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic Acid (1.3 equiv)
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Dioxane/H₂O (10:1 ratio, to 0.2 M)
-
Temperature: 100 °C
-
Time: 18 h
Rationale: The use of a powerful Buchwald catalyst system (XPhos Pd G3) is chosen to overcome the C-F activation barrier.[10] K₃PO₄ is a strong base known to be effective for challenging couplings.[8] The dioxane/water system provides a high boiling point and good solubility for all components.[3] A slight excess of the boronic acid compensates for any potential decomposition.[7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Conversion of Starting Halide | 1. Catalyst system is not active enough. 2. Reaction temperature is too low. 3. Impure or deactivated reagents. | 1. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos).[7] Use a modern palladacycle pre-catalyst. 2. Increase temperature in 10 °C increments. Switch to a higher boiling point solvent if necessary (e.g., Toluene). 3. Use freshly purchased or purified reagents. |
| Protodeboronation of Boron Reagent | 1. Boronic acid is unstable. 2. Presence of excess water or protic sources. 3. Base is too strong or reaction time is too long. | 1. Switch to a more stable boronic pinacol ester or a potassium trifluoroborate salt.[7] Use fresh boronic acid. 2. Use anhydrous solvents and a non-aqueous base system (e.g., K₃PO₄ in dry dioxane). 3. Screen milder bases (e.g., K₂CO₃, KF). |
| Homocoupling of Boron Reagent (Ar²-Ar²) | 1. Presence of oxygen in the reaction vessel. 2. Inappropriate ligand choice. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents before use. 2. Bulky, electron-donating ligands can suppress this side reaction.[8] |
| Hydrolysis of Ethyl Ester | 1. Base is too strong. 2. Reaction temperature is too high or time is too long. | 1. Switch to a milder base like K₂CO₃ or KF.[9] 2. Reduce the reaction temperature and monitor carefully to stop the reaction upon completion of the desired coupling. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Reaction temperature is too high. | 1. While some discoloration is normal,[15] excessive precipitation indicates catalyst death. Increase ligand-to-palladium ratio or switch to a more robust pre-catalyst. 2. Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success is not fortuitous but is achieved through a deliberate and mechanistically informed approach. The primary obstacle—the inertness of the C-F bond—can be reliably overcome by employing highly active catalyst systems composed of a palladium source and a sterically bulky, electron-rich phosphine ligand. Careful selection of the base and solvent system is paramount to facilitate transmetalation while preserving the integrity of the base-sensitive ester functionality. By following the protocols and troubleshooting guidance outlined in this document, researchers can confidently incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Center for Biotechnology Information. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal. [Link]
-
This compound. Lead Sciences. [Link]
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]
-
Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. National Center for Biotechnology Information. [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]
Sources
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- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-(2-fluoropyridin-4-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation in Pyridine Scaffolds
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in pharmaceutical and materials science, where arylamines are prevalent structural motifs.[2] The application of this methodology to heteroaromatic systems, particularly substituted pyridines, is of profound interest due to the ubiquity of the aminopyridine scaffold in a vast array of bioactive molecules and functional materials.
This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of Ethyl 2-(2-fluoropyridin-4-yl)acetate and its derivatives. This substrate class presents a unique set of challenges and opportunities, namely the presence of a base-sensitive ester functionality and an electron-deficient pyridine ring, which significantly influence reactivity. A thorough understanding of the reaction mechanism and careful selection of catalytic components are paramount for achieving high yields and purity.
The Catalytic Cycle: A Mechanistic Blueprint for Success
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A deep understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
The cycle initiates with the oxidative addition of the aryl halide (in this case, a 2-fluoropyridine derivative) to a low-valent palladium(0) species, forming a Pd(II) complex. This is often the rate-determining step and is promoted by electron-rich, bulky phosphine ligands. Following oxidative addition, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final and crucial step is reductive elimination , which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[4]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of this compound
The successful amination of this specific substrate class hinges on navigating several key challenges:
-
Substrate Reactivity: The 2-fluoro substituent activates the pyridine ring towards nucleophilic attack, but the C-F bond is generally less reactive in oxidative addition compared to C-Br or C-I bonds. However, for palladium-catalyzed cross-coupling, the reactivity order can be influenced by the ligand, with Ar-Br often being more reactive than Ar-I.[5] The electron-withdrawing nature of the acetate group at the 4-position further modulates the electronic properties of the pyridine ring.
-
Base Sensitivity: The presence of the ethyl ester functionality makes the substrate susceptible to hydrolysis or other base-mediated side reactions. Therefore, the choice of base is critical. While strong alkoxide bases like sodium tert-butoxide (NaOtBu) are commonly used and highly effective, they can lead to ester saponification.[3] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer a milder alternative, though they may necessitate higher reaction temperatures or longer reaction times.[6]
-
Ligand Selection: The choice of phosphine ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[7] For challenging substrates like electron-deficient heteroaryl halides, ligands from the Buchwald and Hartwig groups have shown exceptional performance.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Anhydrous Solvents: Use of anhydrous, degassed solvents is crucial for optimal results.
-
Reagent Purity: The purity of the starting materials, catalyst, ligand, and base can significantly impact the reaction outcome.
Protocol 1: General Procedure using a Strong Base (for less sensitive derivatives)
This protocol is suitable for derivatives of this compound where the ester group exhibits some tolerance to stronger bases or for rapid screening of reaction conditions.
Materials:
-
This compound derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) or a suitable palladium precatalyst
-
XPhos (0.048 mmol, 4.8 mol %) or another suitable biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the this compound derivative, amine (if solid), Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the reaction vessel with argon or nitrogen three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for Base-Sensitive Esters
This protocol employs a weaker base to minimize the risk of ester hydrolysis.
Materials:
-
This compound derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol %) or a suitable palladium precatalyst
-
RuPhos (0.06 mmol, 6 mol %) or another suitable biaryl phosphine ligand
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or tert-butanol (5 mL)
Procedure:
-
Follow the same setup procedure as in Protocol 1, substituting the reagents as listed above.
-
Heat the reaction mixture to 100-120 °C. Note that higher temperatures may be required with weaker bases.
-
Monitor the reaction progress closely.
-
Workup and purification are performed as described in Protocol 1.
Data Presentation: Ligand and Base Selection Guide
The choice of ligand and base is highly substrate-dependent. The following table provides a starting point for optimization.
| Ligand | Recommended Base | Typical Substrate Scope |
| XPhos | NaOtBu, K₃PO₄ | Broad scope, good for heteroaryl chlorides and bromides. |
| RuPhos | NaOtBu, Cs₂CO₃ | Excellent for secondary amines and challenging heteroaryl halides.[3] |
| BrettPhos | LiHMDS, K₂CO₃ | Particularly effective for primary amines and substrates with acidic protons.[2] |
| BINAP | Cs₂CO₃, K₃PO₄ | A classic bidentate ligand, often effective for aryl iodides and triflates.[2] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the Buchwald-Hartwig amination of this compound derivatives.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst/ligand loading, raising the temperature, or screening a different ligand/base combination. The purity of the starting materials and the exclusion of air and moisture are critical.
-
Side Product Formation: The primary side product is often hydrodehalogenation of the starting material. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature. Ester hydrolysis can be mitigated by using a weaker base as outlined in Protocol 2.
-
Difficult Amines: For weakly nucleophilic or sterically hindered amines, more specialized ligands and potentially higher temperatures may be necessary.
Conclusion
The Buchwald-Hartwig amination of this compound derivatives is a powerful transformation for the synthesis of novel aminopyridine-containing molecules. Success in this endeavor requires a careful and rational approach to reaction optimization, with particular attention paid to the interplay between the substrate's electronic properties, the base sensitivity of the ester group, and the choice of an appropriate palladium catalyst system. The protocols and guidelines presented herein provide a solid foundation for researchers to explore this important class of reactions and to accelerate the discovery and development of new chemical entities.
References
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Design, synthesis, and biological evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). National Institutes of Health. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). National Institutes of Health. [Link]
-
4-Ethoxy-pyridin-2-amine. (n.d.). PubMed. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). National Institutes of Health. [Link]
-
Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. (2025). ResearchGate. [Link]
-
Palladium-catalyzed interannular C–H amination of biaryl amines. (n.d.). Royal Society of Chemistry. [Link]
-
Ortho‐C–H addition of 2‐substituted pyridines with alkenes and imines enabled by mono(phosphinoamido). (n.d.). Sci-Hub. [Link]
-
Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (n.d.). PubMed. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). National Institutes of Health. [Link]
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- 6. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note & Protocol: High-Fidelity Hydrolysis of Ethyl 2-(2-fluoropyridin-4-yl)acetate
Abstract & Introduction
2-(2-Fluoropyridin-4-yl)acetic acid is a pivotal building block in contemporary medicinal chemistry and drug development. Its structural motif is incorporated into a range of biologically active molecules, making its efficient and high-purity synthesis a critical step in the discovery pipeline. This application note provides a comprehensive, field-tested guide to the hydrolysis of its ethyl ester precursor, Ethyl 2-(2-fluoropyridin-4-yl)acetate. We will delve into the mechanistic underpinnings of the reaction, present a robust and validated protocol using base-catalyzed hydrolysis (saponification), and offer expert insights into process optimization, troubleshooting, and safety. The methodologies described herein are designed to ensure high conversion, yield, and purity, meeting the stringent standards of pharmaceutical research.
Principles of the Reaction: Mechanistic Insights
The conversion of an ester to a carboxylic acid is a fundamental hydrolysis reaction.[1] This transformation can be catalyzed by either acid or base, but the choice of catalyst has profound implications for reaction efficiency and product isolation.
Comparison of Catalytic Methods
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Mechanism | Reversible equilibrium (reverse of Fischer Esterification).[2][3] | Effectively irreversible.[1][4] |
| Driving Force | Requires a large excess of water to shift equilibrium.[1][5] | Formation of a resonance-stabilized carboxylate salt drives the reaction to completion.[6][7] |
| Substrate Stability | Risk of 2-fluoropyridine moiety degradation or side reactions in strong acid.[8] | Generally milder conditions, preserving the sensitive fluoropyridine ring. |
| Work-up | Can be complex due to the reversible nature. | Straightforward; acidification of the carboxylate salt precipitates the desired product.[4][6] |
Based on this analysis, base-catalyzed hydrolysis is the superior method for this specific transformation, as it is irreversible and avoids the potentially harsh acidic conditions that could compromise the 2-fluoropyridine ring.
The Mechanism of Saponification
The base-catalyzed hydrolysis of this compound proceeds via a nucleophilic acyl substitution pathway.[6]
Figure 2: High-Level Experimental Workflow.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 54.6 mmol).
-
Solvent Addition: Add Tetrahydrofuran (THF, 60 mL) and stir until the ester is fully dissolved.
-
Base Addition: In a separate beaker, dissolve Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.43 g, 81.9 mmol, 1.5 eq) in deionized water (40 mL). Add this aqueous solution to the reaction flask. A biphasic mixture may be observed initially.
-
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 1:1 Ethyl Acetate/Hexanes. Visualize with UV light. The product carboxylic acid will have a lower Rf value (be closer to the baseline) than the starting ester.
-
-
Cooling & Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the THF using a rotary evaporator.
-
Acidification: Place the remaining aqueous solution in an ice bath. Slowly add 2 M HCl dropwise with vigorous stirring. Monitor the pH. Continue adding acid until the pH is approximately 3-4. A white precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected melting point is around 118-123°C. [9]
Troubleshooting & Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Insufficient base. | 1. Increase reflux time. Confirm internal temperature is at reflux. 2. Ensure 1.2-1.5 equivalents of base were added. |
| Low Yield | 1. Product is partially soluble in the acidic aqueous layer. 2. pH of precipitation was incorrect. | 1. After filtration, extract the aqueous filtrate with ethyl acetate (3 x 50 mL). Combine organic layers, dry with MgSO₄, filter, and evaporate to recover more product. [10] 2. Carefully adjust pH to find the isoelectric point where solubility is minimal (typically pH 3-5 for pyridine carboxylic acids). |
| Oily Product / Fails to Solidify | Presence of unreacted starting material or other impurities. | Purify the crude product. Options include recrystallization (e.g., from an ethanol/water mixture) or column chromatography. |
| Product is Discolored | Potential minor decomposition or side reactions. | Treat a solution of the product in a suitable solvent with activated charcoal, then filter and recrystallize. |
References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Fluoropyridine: Properties, Purity, and Handling for Industrial Use. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Reagent Guides. Retrieved from [Link]
-
Chemical and Pharmaceutical Bulletin. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]
-
Real Chemistry. (2022). Base hydrolysis of esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 2-(2-Fluoropyridin-4-yl)acetic acid. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Preparation and Stability of 4-Fluoropyridine. Retrieved from [Link]
-
O-Chem. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Chemistry Vignettes: Base catalysed ester hydrolysis. Retrieved from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. science-revision.co.uk [science-revision.co.uk]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
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- 9. 2-(2-Fluoropyridin-4-yl)acetic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Amide Bond Formation with 2-(2-fluoropyridin-4-yl)acetic acid
Abstract
This comprehensive guide provides a detailed technical overview and actionable protocols for the formation of amide bonds utilizing 2-(2-fluoropyridin-4-yl)acetic acid. The 2-fluoropyridine motif is a privileged scaffold in modern drug discovery, imparting unique physicochemical properties. However, its electronic nature can present challenges in standard synthetic transformations. This document addresses these challenges by offering a holistic workflow, from the necessary preparation of the carboxylic acid from its common ester precursor to the strategic selection of coupling reagents and detailed, field-tested protocols. We will dissect the mechanistic rationale behind two robust coupling methods—carbodiimide-based (EDC/HOBt) and onium salt-based (HATU)—providing researchers, scientists, and drug development professionals with the expertise to confidently and efficiently synthesize target amide derivatives.
Part 1: The Prerequisite: Generating the Active Carboxylic Acid
In many commercial and synthetic contexts, the title compound is handled as its ethyl ester, "Ethyl 2-(2-fluoropyridin-4-yl)acetate," for stability and purification reasons. Amide bond formation, however, fundamentally requires the free carboxylic acid. Therefore, the first critical step is the quantitative hydrolysis (saponification) of the ester.
Protocol 1: Saponification of this compound
This protocol details the base-mediated hydrolysis of the starting ester. The use of a simple inorganic base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system ensures efficient reaction progress at ambient temperatures, minimizing potential side reactions.
Experimental Workflow: Ester Hydrolysis
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |
| This compound | 183.18 | 1.83 g | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 630 mg | 1.5 |
| Tetrahydrofuran (THF) | - | 40 mL | - |
| Deionized Water | - | 20 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | ~90 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in THF (40 mL). Add water (10 mL).
-
Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (1.5 eq) in water (10 mL) and add this solution to the stirred ester solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25°C). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is between 3 and 4 (verify with pH paper). A white precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-fluoropyridin-4-yl)acetic acid, which is typically a white solid and can be used in the next step without further purification.
Part 2: The Core Reaction - Amide Bond Formation Strategies
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules. The solution is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.
Method A: Carbodiimide Coupling (EDC/HOBt)
This is a classic, cost-effective, and widely used method. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to a side reaction, rearranging into a stable N-acylurea, which terminates the desired reaction.[2][3][4] To mitigate this and reduce potential racemization of chiral centers, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester, which is less reactive but more stable, cleanly reacting with the amine to form the amide.
Mechanism of EDC/HOBt-Mediated Amide Coupling
Caption: The role of HOBt is to trap the reactive O-acylisourea intermediate.
Method B: Onium Salt Coupling (HATU)
For more challenging substrates, such as those that are sterically hindered or electronically deactivated like our fluoropyridine system, onium salt reagents are often superior. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent.[5] Its mechanism is similar to the EDC/HOBt system, but the 7-aza-1-hydroxybenzotriazole (HOAt) moiety within HATU forms a more reactive active ester.[6][7] This heightened reactivity leads to significantly faster reaction times, higher yields, and lower rates of epimerization, making it a preferred choice in modern medicinal chemistry.[5][8]
Mechanism of HATU-Mediated Amide Coupling
Caption: HATU coupling proceeds via a highly reactive OAt active ester.
Part 3: Detailed Experimental Protocols
The following protocols are provided on a representative 1.0 mmol scale. Reagent quantities should be adjusted accordingly for different scales.
Protocol 2A: EDC/HOBt Mediated Amide Coupling
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (1.0 mmol scale) | Molar Eq. |
| 2-(2-fluoropyridin-4-yl)acetic acid | 155.13 | 155 mg | 1.0 |
| Desired Amine | - | 1.1 mmol | 1.1 |
| EDC·HCl | 191.70 | 230 mg | 1.2 |
| HOBt | 135.12 | 162 mg | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL (3.0 mmol) | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(2-fluoropyridin-4-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Add anhydrous DMF (5 mL) and stir to dissolve.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture.
-
Activation: Cool the flask to 0°C in an ice bath. Add EDC·HCl (1.2 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified.
Protocol 2B: HATU Mediated Amide Coupling
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (1.0 mmol scale) | Molar Eq. |
| 2-(2-fluoropyridin-4-yl)acetic acid | 155.13 | 155 mg | 1.0 |
| Desired Amine | - | 1.1 mmol | 1.1 |
| HATU | 380.23 | 418 mg | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.35 mL (2.0 mmol) | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-(2-fluoropyridin-4-yl)acetic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution & Pre-activation: Add anhydrous DMF (5 mL) and DIPEA (2.0 eq). Stir the mixture for 10-15 minutes at room temperature. This "pre-activation" step ensures the formation of the active ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature. Reactions with HATU are often rapid, typically completing within 1-3 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting acid is consumed.
-
Work-up & Isolation: Follow the same work-up and isolation procedure described in Protocol 2A (steps 7-9).
Method Comparison
| Parameter | Method A: EDC/HOBt | Method B: HATU |
| Cost | Lower | Higher |
| Reaction Time | Longer (12-24 h) | Faster (1-3 h) |
| Efficiency | Good for simple substrates | Excellent, especially for hindered/deactivated substrates |
| Byproduct Removal | Water-soluble urea, generally easy to remove | Water-soluble byproducts, easy to remove |
| Side Reactions | Risk of N-acylurea formation if HOBt is omitted | Low risk of side reactions |
| Recommendation | Suitable for large-scale, cost-sensitive synthesis | Ideal for difficult couplings and rapid library synthesis |
Part 4: Purification and Characterization
Purification of the crude amide product is typically necessary to remove residual reagents and byproducts.
-
Aqueous Work-up: As detailed in the protocols, a standard aqueous work-up is highly effective at removing the bulk of water-soluble impurities like EDC-urea, HOBt, HOAt, and excess base.
-
Silica Gel Chromatography: This is the most common method for achieving high purity. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for eluting amide products.[9]
-
Recrystallization: If the amide product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an efficient and scalable purification method.[10]
Characterization: The identity and purity of the final amide should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link][2][3][11]
-
Wikipedia contributors. (2023, December 27). Carbodiimide. In Wikipedia, The Free Encyclopedia. [Link][4]
-
Wikipedia contributors. (2023, November 28). HBTU. In Wikipedia, The Free Encyclopedia. [Link][12]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from a ResearchGate upload of an AAPPTec catalog. [Link][8]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link][13]
-
Reddit user discussion. (2020). Looking for some advice for purification of diamide. r/Chempros. [Link][9]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4446–4449. [Link][14]
-
ResearchGate user discussion. (2020). What is the best technique for amide purification?[Link][10]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem Website. [Link][15]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HBTU - Wikipedia [en.wikipedia.org]
- 13. growingscience.com [growingscience.com]
- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
Application Notes and Protocols for Ethyl 2-(2-fluoropyridin-4-YL)acetate in Agrochemical Research
Foreword: The Emerging Potential of Fluorinated Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a cornerstone in the development of novel agrochemicals, prized for its versatile chemistry and broad spectrum of biological activities. The introduction of fluorine atoms into this scaffold can dramatically enhance the efficacy, metabolic stability, and overall performance of the resulting compounds.[1][2] Ethyl 2-(2-fluoropyridin-4-YL)acetate represents a promising, yet underexplored, starting point for the discovery of new herbicides, fungicides, and insecticides. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential of this molecule. By synthesizing technical protocols with established scientific principles, we aim to empower researchers to unlock the full potential of this and related fluorinated pyridine derivatives.
Compound Profile: this compound
This section details the fundamental physicochemical properties of the title compound, which are critical for designing experimental protocols, including formulation and delivery.
| Property | Value | Source |
| CAS Number | 1260666-12-3 | [3] |
| Molecular Formula | C9H10FNO2 | [3] |
| Molecular Weight | 183.18 g/mol | [4] |
| Purity | Typically ≥95% | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis and Purification: A Proposed Laboratory-Scale Protocol
While various methods for the synthesis of fluorinated pyridines exist, a common approach involves nucleophilic aromatic substitution or diazotization-fluorination reactions.[5][6] The following is a generalized, plausible protocol for the laboratory-scale synthesis of this compound.
Proposed Synthetic Pathway
Sources
- 1. Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate [myskinrecipes.com]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. CAS 1260672-51-2 | Ethyl (4-fluoropyridin-2-YL)acetate - Synblock [synblock.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Application Notes & Protocols: Ethyl 2-(2-fluoropyridin-4-yl)acetate as a Versatile Scaffold for Novel Heterocycle Synthesis
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and heterocyclic scaffolds into drug candidates is a cornerstone of molecular design.[1][2] Fluorine's unique properties can enhance metabolic stability, binding affinity, and lipophilicity, while heterocyclic cores provide diverse three-dimensional frameworks for interacting with biological targets.[3][4] Ethyl 2-(2-fluoropyridin-4-yl)acetate has emerged as a particularly valuable bifunctional building block for constructing novel, complex heterocyclic systems.
This guide provides a comprehensive technical overview of the reactivity of this compound and detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic cores, such as pyridopyrimidines. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.
Chemical Profile and Strategic Reactivity
This compound is a unique starting material possessing two distinct and strategically important reactive centers. Understanding this duality is critical to unlocking its synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1260666-12-3 | [5] |
| Molecular Formula | C₉H₁₀FNO₂ | [5] |
| Molecular Weight | 183.18 g/mol | [5] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Storage | Inert atmosphere, 2-8°C | [5] |
The molecule's utility stems from the orthogonal reactivity of its two key features: the electrophilic 2-position of the pyridine ring and the nucleophilic potential of the acetate side chain.
The Electrophilic Center: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C-2 position of the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). This activation is a direct consequence of the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[6][7] Fluorine is an excellent leaving group in this context, making the SNAr reaction efficient and high-yielding under relatively mild conditions.[8][9] This site serves as the primary gateway for introducing a wide array of nitrogen, oxygen, or sulfur nucleophiles.
The Nucleophilic Center: Enolate Formation
The methylene protons (α-protons) of the ethyl acetate group are acidic and can be readily deprotonated by a suitable base (e.g., sodium ethoxide, LDA) to form a stabilized enolate. This enolate is a potent carbon nucleophile, capable of participating in a variety of bond-forming reactions, including intramolecular cyclizations.
The co-existence of these two centers within the same molecule makes this compound an ideal precursor for cyclocondensation reactions to build fused heterocyclic systems.
Caption: Key reactive sites for synthetic transformations.
Application Protocol: Synthesis of Fused Pyridopyrimidines
One of the most powerful applications of this reagent is in the construction of the pyridopyrimidine core, a scaffold found in numerous biologically active molecules.[10] The following protocol details a one-pot cyclocondensation reaction with a generic amidine hydrochloride, which proceeds via an initial SNAr reaction followed by an intramolecular cyclization and dehydration.
Protocol 1: Synthesis of a 7-substituted-pyrido[2,3-d]pyrimidin-5(8H)-one
This protocol describes a general procedure that can be adapted for various amidines. The causality behind the choice of a strong, non-nucleophilic base like sodium hydride is to first deprotonate the amidine, allowing it to act as a potent nucleophile for the SNAr step, and subsequently to promote the final ring-closing condensation.
Reaction Scheme: Step 1: SNAr Displacement this compound + R-Amidine → Intermediate Amidinyl-pyridine Step 2: Intramolecular Cyclization Intermediate Amidinyl-pyridine → Fused Pyridopyrimidine
Caption: Experimental workflow for pyridopyrimidine synthesis.
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount (Example) | Mmol (eq) |
| This compound | 1260666-12-3 | 183.18 | 1.83 g | 10.0 (1.0) |
| Acetamidine hydrochloride | 124-42-5 | 94.54 | 1.04 g | 11.0 (1.1) |
| Sodium hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 0.88 g | 22.0 (2.2) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | 50 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.
-
Base and Nucleophile Preparation: To the flask, add sodium hydride (0.88 g, 22.0 mmol). Carefully wash the mineral oil away with anhydrous hexanes and decant, repeating twice. Add anhydrous DMF (30 mL) followed by the portion-wise addition of acetamidine hydrochloride (1.04 g, 11.0 mmol) at 0°C (ice bath).
-
Rationale: Using two equivalents of base ensures complete deprotonation of both the amidine hydrochloride salt and the amidine itself to form the active nucleophile, driving the reaction forward.
-
-
Activation: Stir the suspension at 0°C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Substrate Addition: Dissolve this compound (1.83 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0°C over 20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 90°C using an oil bath.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 mL of ice-water with stirring. A precipitate should form.
-
Safety Note: Quenching unreacted sodium hydride is highly exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood.
-
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 10 mL) to remove residual DMF and other impurities.
-
Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C overnight. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation and Expected Outcomes
The described protocol can be used to generate a library of substituted pyridopyrimidines by varying the amidine reagent. The table below summarizes expected outcomes for a few representative examples.
Table 2: Representative Pyridopyrimidine Derivatives
| Amidine Used (R-C(=NH)NH₂) | R Group | Expected Product M.W. | Typical Yield Range |
| Formamidine | H | 161.15 | 65-75% |
| Acetamidine | CH₃ | 175.18 | 70-85% |
| Benzamidine | Phenyl | 237.26 | 60-75% |
| Guanidine | NH₂ | 176.17 | 75-90% |
Trustworthiness: Troubleshooting and Mechanistic Insights
A robust protocol is self-validating. Understanding potential pitfalls and their mechanistic origins is key to successful synthesis.
-
Issue: Low Yield or Stalled Reaction.
-
Cause: Insufficiently anhydrous conditions can quench the sodium hydride. The basicity may also be insufficient to drive the final cyclization.
-
Solution: Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Consider a stronger base system like KHMDS in THF for the cyclization step if NaH proves ineffective.
-
-
Issue: Formation of Side Products.
-
Cause: The ethyl ester is susceptible to hydrolysis or transesterification if the reaction is not properly quenched or if nucleophilic impurities (like water or hydroxide) are present. Dimerization of the starting material can also occur under certain conditions.
-
Solution: Maintain a strict inert atmosphere. Ensure the quench is performed at a low temperature to minimize ester hydrolysis. Purify the starting amidine if its quality is suspect.
-
-
Issue: Purification Difficulties.
-
Cause: The product may have limited solubility, or residual DMF may be trapped in the solid.
-
Solution: Trituration of the crude product with different solvents (e.g., diethyl ether, ethyl acetate) can help remove impurities. If necessary, recrystallization from a suitable solvent system (e.g., DMF/water, ethanol) or column chromatography (using a polar mobile phase) can be employed.
-
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine.
- Lee, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
-
Lee, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Lead Sciences. Ethyl 2-(2-fluoropyridin-4-yl)
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]
- MDPI. (2023).
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2018). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. [Link]
Sources
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- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 2-(2-fluoropyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing as a critical structural motif in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding and other key interactions within biological targets, as well as its favorable pharmacokinetic properties. The synthesis of diversely functionalized pyridines is, therefore, a paramount objective in drug discovery and development.[3][4] Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for their mild conditions, broad substrate scope, and high functional group tolerance.[5][6]
This guide focuses on providing detailed application notes and protocols for the palladium-catalyzed cross-coupling of Ethyl 2-(2-fluoropyridin-4-yl)acetate , a versatile building block for the synthesis of novel pharmaceutical candidates. The presence of the fluorine atom at the 2-position and the ester-containing side chain at the 4-position presents both opportunities and challenges in regioselective functionalization.
Understanding the Reactivity of 2-Fluoropyridines in Cross-Coupling
The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling is significantly influenced by the position of the halogen and the electronic nature of other substituents.[7] The pyridine nitrogen acts as a Lewis base and can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] The electron-withdrawing nature of the pyridine ring and the fluorine atom in "this compound" makes the C-F bond less susceptible to oxidative addition compared to C-Br or C-I bonds at the same position. Therefore, for practical cross-coupling applications, the starting material would typically be a 4-halo (Br, I) substituted 2-fluoropyridine, with the acetate side chain being introduced pre- or post-coupling. For the purpose of these protocols, we will consider the coupling partner to be a 4-halo-2-fluoropyridine derivative, leading to the desired product framework.
Core Cross-Coupling Protocols
This section details three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of the pyridine core: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[9] It is particularly valuable for creating biaryl and hetero-biaryl linkages, which are common in pharmaceutical compounds.[10][11]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and ligand is crucial for achieving high efficiency. For electron-deficient heteroaryl halides like 2-fluoropyridines, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8][12]
-
Base: The base plays a critical role in the transmetalation step, facilitating the transfer of the organic group from the boron reagent to the palladium center. The choice of base can influence reaction rates and yields.[13]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[14]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoropyridine with Phenylboronic Acid
Materials:
-
4-Bromo-2-fluoropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add 4-bromo-2-fluoropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | PPh₃, SPhos, XPhos | Electron-rich and bulky ligands enhance catalytic activity.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice depends on substrate and desired reaction rate. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic system to dissolve all reactants.[14] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[15][16] This reaction is of immense importance in medicinal chemistry, as the aniline and related motifs are present in many bioactive molecules.[17]
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[18] Sterically hindered and electron-rich phosphine ligands, often biarylphosphines, are typically required to facilitate the challenging reductive elimination step that forms the C-N bond.[15][19]
-
Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active palladium-amido intermediate.[20] Sodium or lithium tert-butoxide are commonly used.
-
Regioselectivity: In dihalopyridines, the Buchwald-Hartwig amination can often be performed with high regioselectivity. For a substrate like 2-fluoro-4-iodopyridine, the C-I bond is significantly more reactive towards oxidative addition than the C-F bond, allowing for selective amination at the 4-position.[21][22]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-2-fluoropyridine with Morpholine
Materials:
-
4-Iodo-2-fluoropyridine
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, add palladium(II) acetate (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) to a reaction tube.
-
Add 4-iodo-2-fluoropyridine (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and remove it from the glovebox.
-
Add toluene (2 mL) and morpholine (1.2 mmol) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precatalysts. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich ligands are essential for high yields.[15][19] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required.[20] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-120 °C | To overcome the activation barrier for C-N bond formation. |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[23][24] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and have applications in materials science and pharmaceuticals.[25][26]
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[24] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
-
Reaction Conditions: The reaction is generally conducted under mild, anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Sonogashira Coupling of 4-Iodo-2-fluoropyridine with Phenylacetylene
Materials:
-
4-Iodo-2-fluoropyridine
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 4-iodo-2-fluoropyridine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Active Pd(0) species are required. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[24] |
| Base | Et₃N, i-Pr₂NH | Acts as a proton scavenger and often as the solvent. |
| Solvent | THF, DMF, Et₃N | Anhydrous and deoxygenated solvents are crucial. |
| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient. |
Visualization: Sonogashira Dual Catalytic Cycles
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling protocols detailed in this guide provide robust and versatile methods for the functionalization of the "this compound" framework. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer powerful avenues for the synthesis of novel C-C and C-N bonded derivatives, which are of high interest to researchers in drug discovery. The principles and specific protocols outlined herein serve as a practical starting point for the synthesis of compound libraries for screening and lead optimization. Further exploration into other cross-coupling reactions, such as the Heck[27][28][29][30] and Stille couplings, can further expand the accessible chemical space around this valuable pyridine core.
References
-
The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (2023). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists. (n.d.). PubMed Central. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic Chemistry Frontiers. [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2010). ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2011). ACS Publications. [Link]
-
The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. (2018). Royal Society of Chemistry. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2020). ChemRxiv. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2016). PubMed Central. [Link]
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Not available.
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). National Institutes of Health. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2015). National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2021). ResearchGate. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. [Link]
-
Cross-coupling reaction. (n.d.). Wikipedia. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013). National Institutes of Health. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2016). MDPI. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2007). PubMed. [Link]
-
Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (2015). National Institutes of Health. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. (2019). YouTube. [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (n.d.). Yale University. [Link]
-
A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. (2003). PubMed. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). ResearchGate. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2022). ResearchGate. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
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- 25. chem.libretexts.org [chem.libretexts.org]
- 26. m.youtube.com [m.youtube.com]
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- 30. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2-fluoropyridin-4-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(2-fluoropyridin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for improving the yield and purity of this important synthetic building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its successful synthesis with high yield and purity is crucial for the efficiency of subsequent reactions. This guide provides a plausible synthetic strategy, outlines common challenges, and offers detailed troubleshooting in a question-and-answer format to address issues you may encounter during your experiments.
Proposed Synthetic Strategy: A Two-Stage Approach
A common and logical approach to the synthesis of this compound involves a two-stage process:
-
Synthesis of a 4-pyridylacetate precursor: This involves the formation of the ethyl acetate moiety at the 4-position of the pyridine ring.
-
Fluorination of the pyridine ring: Introduction of the fluorine atom at the 2-position.
The following sections will delve into the details of this synthetic route and address potential challenges.
Experimental Workflow
Caption: A general two-stage workflow for the synthesis of this compound.
Troubleshooting and FAQs
Here we address specific issues that may arise during the synthesis.
Stage 1: Synthesis of Ethyl 2-(pyridin-4-yl)acetate Precursor
Question 1: I am observing low yields in the synthesis of my ethyl 2-(pyridin-4-yl)acetate precursor. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of the pyridylacetate precursor can stem from several factors, primarily related to the choice of starting materials and reaction conditions.
-
If using a cross-coupling reaction with a 4-halopyridine:
-
Catalyst deactivation: The palladium catalyst used in cross-coupling reactions can be sensitive to impurities. Ensure your starting materials and solvents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect ligand choice: The choice of phosphine ligand is critical. Experiment with different ligands to find the optimal one for your specific substrate.
-
Suboptimal temperature: The reaction temperature needs to be carefully controlled. Too low, and the reaction will be slow or may not proceed at all. Too high, and you risk decomposition of the starting materials or product.
-
-
If using a nucleophilic substitution approach with pyridine-N-oxide:
-
Inefficient activation of the pyridine-N-oxide: The N-oxide needs to be activated, for example with tosyl chloride, to facilitate nucleophilic attack. Ensure you are using the correct stoichiometry of the activating agent.[1]
-
Side reactions: Pyridine-N-oxides can undergo side reactions. Careful control of the reaction temperature and addition rate of reagents is crucial.
-
Question 2: My reaction mixture for the precursor synthesis is turning dark, and I am getting a complex mixture of products. What is happening?
Answer:
A dark reaction mixture and the formation of multiple products often indicate decomposition or side reactions.
-
Decarboxylation: 4-Pyridylacetic acids and their esters can be prone to decarboxylation, especially at elevated temperatures.[1] If your reaction requires heat, try to use the lowest effective temperature.
-
Polymerization: Pyridine derivatives can be susceptible to polymerization, especially under acidic or basic conditions. Maintain a neutral pH during work-up where possible.
| Parameter | Recommendation for Cross-Coupling | Recommendation for Nucleophilic Substitution |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Solvent | Anhydrous, degassed | Anhydrous |
| Temperature | Optimize (e.g., 80-120 °C) | Optimize (e.g., room temperature to 60 °C) |
| Catalyst/Reagent | High purity Pd catalyst and ligand | High purity activating agent |
Stage 2: Fluorination of the Pyridine Ring
Question 3: The fluorination of my ethyl 2-(pyridin-4-yl)acetate is giving very low yields of the desired product. How can I optimize this step?
Answer:
Fluorination of pyridines can be challenging due to the electron-deficient nature of the ring.
-
Choice of Fluorinating Agent: The choice of fluorinating agent is critical.
-
Selectfluor: This is a common electrophilic fluorinating agent. The reaction often requires a catalyst, such as a silver or palladium salt.
-
AgF2: Silver(II) fluoride can be an effective reagent for the direct fluorination of pyridines.[2]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Acetonitrile or other polar aprotic solvents are often used.
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, be mindful of potential decomposition of the starting material and product.
-
Question 4: After the fluorination reaction and work-up, I am left with a brown, gummy residue that is difficult to purify. What is this and how can I avoid it?
Answer:
The formation of a brown, gummy precipitate is a known issue in the synthesis of fluoropyridines, particularly 4-fluoropyridine.[3]
-
Cause: This is often due to the instability of the fluoropyridine product in the presence of water, leading to hydrolysis and polymerization.[3]
-
Prevention:
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions throughout the reaction and work-up.
-
Neutralization: During work-up, if an acidic medium was used for the reaction, neutralization should be carried out carefully and at low temperatures to minimize product degradation.
-
Extraction: A modified extraction process may be necessary. It has been suggested to separate the liquid phase from the gummy solid by decantation before proceeding with the extraction of both phases separately.[3]
-
Caption: Troubleshooting decision tree for the fluorination stage.
Purification
Question 5: I am having difficulty purifying the final product, this compound. What are the recommended methods?
Answer:
Purification can be challenging due to the potential for co-eluting impurities and the product's sensitivity.
-
Extraction: A standard aqueous work-up with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. Be mindful of the product's potential instability in aqueous acidic or basic conditions.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product.
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
TLC Analysis: Monitor the reaction progress and identify the product spot by TLC. The Rf value will depend on the solvent system used. For example, for 4-fluoropyridine, an Rf of around 0.2 has been reported with a 3:1 mixture of n-hexane:ethyl acetate.[3]
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective final purification step to remove non-volatile impurities.
| Purification Step | Key Considerations |
| Work-up | - Maintain neutral pH if possible. - Work quickly to minimize contact with water. |
| Column Chromatography | - Use a suitable solvent system determined by TLC. - Deactivate silica gel with a small amount of triethylamine if the product is sensitive to acid. |
| Distillation | - Only if the product is thermally stable. - Perform under vacuum to reduce the boiling point. |
Conclusion
The synthesis of this compound presents several challenges, but with careful attention to reaction conditions, choice of reagents, and purification techniques, high yields of the pure product can be achieved. This guide provides a framework for troubleshooting common issues. For further details on specific reaction mechanisms and conditions, please refer to the cited literature.
References
Sources
Technical Support Center: Navigating Reactions with Ethyl 2-(2-fluoropyridin-4-yl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(2-fluoropyridin-4-yl)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during its use. Our focus is on providing practical, mechanistically-grounded solutions to help you optimize your reactions and achieve your desired synthetic outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from two key reactive sites: the highly activated 2-fluoro substituent on the pyridine ring, which is primed for nucleophilic aromatic substitution (SNAr), and the versatile ethyl acetate moiety. However, the presence of multiple reactive centers can also lead to undesired side reactions. This guide will walk you through the most common side products, their mechanisms of formation, and strategies to mitigate their occurrence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Side Product 1: 2-Pyridone Formation
Question: I am trying to perform a nucleophilic aromatic substitution on this compound with an amine, but I am observing a significant amount of a byproduct with a mass corresponding to the replacement of fluorine with a hydroxyl group. What is happening and how can I prevent it?
Answer:
This is a classic case of 2-pyridone formation , a common side reaction when working with 2-halopyridines. The 2-fluoro group is an excellent leaving group in SNAr reactions, and if water or hydroxide ions are present in your reaction mixture, they can act as nucleophiles, leading to the formation of Ethyl 2-(2-oxo-1,2-dihydropyridin-4-yl)acetate.
Causality: The Mechanism of 2-Pyridone Formation
The pyridine nitrogen atom activates the 2-position towards nucleophilic attack. Water, although a weak nucleophile, can attack the C2 carbon, leading to a Meisenheimer intermediate. Subsequent elimination of the fluoride ion and tautomerization results in the more stable 2-pyridone product. The presence of a base in the reaction mixture can deprotonate water to the more potent nucleophile, hydroxide, significantly accelerating this side reaction.
Figure 1: Competing pathways of desired SNAr and 2-pyridone side product formation.
Troubleshooting & Prevention Protocol:
To minimize the formation of the 2-pyridone byproduct, it is crucial to work under strictly anhydrous conditions.
| Parameter | Recommendation | Rationale |
| Solvents | Use freshly distilled, anhydrous solvents. | To remove any dissolved water. |
| Reagents | Dry all reagents thoroughly. Amines can be dried over KOH or CaH₂. | To eliminate water from the starting materials. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent the introduction of atmospheric moisture. |
| Base | Use a non-hydroxide base, such as a tertiary amine (e.g., DIPEA, Et₃N) or an anhydrous inorganic base (e.g., K₂CO₃, Cs₂CO₃). | To avoid introducing hydroxide ions. |
Step-by-Step Protocol for Minimizing 2-Pyridone Formation:
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.
-
Reagent Handling: Add anhydrous solvent to the reaction flask via syringe. Add the dried amine and a non-hydroxide base.
-
Reaction Setup: Add this compound dropwise to the solution at the desired reaction temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS to ensure the formation of the desired product and minimize the formation of the more polar pyridone byproduct.
Side Product 2: Amide Formation
Question: I am reacting this compound with a primary amine, and while I am getting some of the desired SNAr product, I am also forming a significant amount of the corresponding amide. How can I improve the chemoselectivity of this reaction?
Answer:
This is a common chemoselectivity challenge. The amine nucleophile can attack two different electrophilic sites: the C2 carbon of the pyridine ring (SNAr) and the carbonyl carbon of the ethyl ester (nucleophilic acyl substitution). The formation of the amide, 2-(2-fluoropyridin-4-yl)-N-(alkyl)acetamide, competes with the desired SNAr reaction.
Causality: Competing Nucleophilic Attack
The outcome of the reaction is dependent on the relative rates of the two competing pathways. The SNAr reaction is favored by the high reactivity of the 2-fluoro position. However, the ester carbonyl is also susceptible to nucleophilic attack, especially at elevated temperatures.
Figure 2: Competing SNAr and nucleophilic acyl substitution pathways.
Troubleshooting & Prevention Protocol:
Optimizing the reaction conditions can significantly favor the SNAr pathway.
| Parameter | Recommendation | Rationale |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | The activation energy for SNAr on the highly activated 2-fluoropyridine is often lower than that for nucleophilic attack on the ester. Lower temperatures will favor the SNAr reaction.[1][2] |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents can stabilize the charged Meisenheimer intermediate in the SNAr pathway, accelerating the reaction. |
| Base | A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is recommended. | To facilitate the SNAr reaction without competing as a nucleophile. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the desired product. | Prolonged reaction times, especially at higher temperatures, can lead to amide formation. |
Step-by-Step Protocol for Maximizing SNAr Selectivity:
-
Initial Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in a minimal amount of cold (0 °C) anhydrous DMF.
-
Addition of Reagents: In a separate flask, dissolve the amine and 1.1 equivalents of a non-nucleophilic base in anhydrous DMF.
-
Reaction: Slowly add the amine/base solution to the stirred solution of the starting material at 0 °C.
-
Monitoring and Work-up: Allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS. Once the starting material is consumed, quench the reaction with water and extract the product.
Side Product 3: Hydrolysis of the Ethyl Ester
Question: My reaction to form the SNAr product is working, but during work-up or purification, I am losing my ethyl ester and forming the corresponding carboxylic acid. How can I avoid this?
Answer:
The ethyl ester is susceptible to hydrolysis under both acidic and basic aqueous conditions, which are often employed during reaction work-up.[3][4] This will lead to the formation of 2-(2-(substituted)pyridin-4-yl)acetic acid.
Causality: Ester Hydrolysis
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. This process is reversible.[3][5]
-
Base-catalyzed (saponification): Hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible as the resulting carboxylate is deprotonated and unreactive towards the alcohol leaving group.[4][6]
Troubleshooting & Prevention Protocol:
Careful control of pH during work-up and purification is key.
| Step | Recommendation | Rationale |
| Work-up | Use a mild aqueous work-up. A saturated solution of ammonium chloride (NH₄Cl) can be used to quench the reaction, which is weakly acidic. Avoid strong acids or bases. | To prevent significant hydrolysis of the ester. |
| Extraction | Perform extractions quickly and at room temperature or below. | To minimize the contact time with the aqueous phase. |
| Purification | If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent and then flushing with the eluent alone. | Residual acidity on silica gel can cause ester hydrolysis during chromatography. |
Side Product 4: Claisen Condensation
Question: I am running my SNAr reaction under basic conditions and observing a higher molecular weight byproduct. What could this be?
Answer:
If you are using a strong base, such as an alkoxide (e.g., sodium ethoxide), you may be promoting a Claisen condensation side reaction.[7][8][9][10] In this reaction, the enolate of one molecule of this compound attacks the ester carbonyl of another molecule, leading to the formation of a β-keto ester dimer.
Causality: The Claisen Condensation Mechanism
A strong base can deprotonate the α-carbon of the acetate moiety, forming an enolate. This enolate is a potent carbon nucleophile that can attack the electrophilic carbonyl carbon of another ester molecule.
Figure 3: Pathway for the Claisen condensation side reaction.
Troubleshooting & Prevention Protocol:
The key to avoiding the Claisen condensation is to use a base that is not strong enough to deprotonate the α-carbon of the acetate group.
| Parameter | Recommendation | Rationale |
| Base Selection | Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). | These bases are generally not strong enough to promote significant enolate formation under typical SNAr conditions. |
| Temperature | Keep the reaction temperature as low as possible. | Higher temperatures can favor the Claisen condensation. |
| Stoichiometry of Base | Use only a slight excess of the base (e.g., 1.1-1.5 equivalents). | A large excess of a strong base will drive the Claisen condensation. |
Summary of Recommended Conditions for Selective SNAr
| Side Product to Avoid | Key Condition(s) to Control | Recommended Protocol |
| 2-Pyridone Formation | Moisture | Use anhydrous solvents and reagents under an inert atmosphere. |
| Amide Formation | Temperature | Run the reaction at low temperatures (e.g., 0 °C to room temperature). |
| Ester Hydrolysis | pH during work-up | Use a mild aqueous work-up (e.g., saturated NH₄Cl) and consider neutralizing silica gel for chromatography. |
| Claisen Condensation | Base Strength | Use a mild, non-nucleophilic base (e.g., K₂CO₃, DIPEA). |
By carefully considering the potential side reactions and implementing the appropriate control measures, you can significantly improve the outcome of your reactions with this compound.
References
-
Ester to Acid - Common Conditions. (n.d.). Retrieved January 19, 2026, from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2011). PMC. Retrieved January 19, 2026, from [Link]
- Esterification of pyridine carboxylic acids. (1956). Google Patents.
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007). PubMed. Retrieved January 19, 2026, from [Link]
-
Hydrolysis of an Ester (Section 18.4C). (n.d.). Retrieved January 19, 2026, from [Link]
-
Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Claisen condensation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
23.7 The Claisen Condensation Reaction. (n.d.). OpenStax. Retrieved January 19, 2026, from [Link]
-
23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
Sources
- 1. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. d.umn.edu [d.umn.edu]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. web.viu.ca [web.viu.ca]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Ethyl 2-(2-fluoropyridin-4-YL)acetate by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of Ethyl 2-(2-fluoropyridin-4-YL)acetate. This document provides in-depth troubleshooting advice and answers to frequently encountered challenges, designed for researchers, medicinal chemists, and process development scientists. Our approach is rooted in explaining the chemical principles behind the purification challenges to empower you to make informed, effective decisions during your experiments.
Part 1: Foundational Strategy & Method Development
Before attempting a large-scale column, a robust method must be developed using Thin-Layer Chromatography (TLC). The unique structure of this compound—containing a basic pyridine ring, an ester group, and a fluoro-substituent—presents specific challenges that must be addressed from the outset.
Q1: What are the critical chemical properties of this compound that influence its purification on silica gel?
A: The purification of this molecule is primarily dictated by three features:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom gives the molecule a basic character (pKa of the pyridinium ion is typically around 5-6).[1] This basicity is the most significant factor, as it leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.
-
The Ethyl Acetate Group: The ester functionality contributes to the molecule's overall polarity, making it soluble in common organic solvents like ethyl acetate and dichloromethane. It is, however, susceptible to hydrolysis under strongly acidic or basic conditions.
-
The Fluoro-Substituent: The fluorine atom is an electron-withdrawing group that slightly reduces the basicity of the pyridine nitrogen compared to its non-fluorinated analog. It can also participate in unique dipole-dipole interactions, which can be exploited for selectivity.[2][3]
The primary challenge is the interaction between the basic nitrogen and acidic silica, which often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound.[1][4]
Q2: How do I choose the right stationary phase for this compound?
A: While standard, un-treated silica gel is the most common choice, it is often not the optimal one for basic compounds like this.
-
Standard Silica Gel (SiO₂): This is the most economical option and can be effective if the mobile phase is modified correctly. However, its surface is covered in acidic silanol groups that strongly interact with the basic pyridine moiety, causing peak tailing.[1]
-
Deactivated (End-Capped) Silica Gel: This silica has been treated to reduce the number of accessible acidic silanol groups. It is a better choice for reducing tailing but may be more expensive.
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds, as it minimizes the acid-base interactions that cause tailing and degradation.[5]
-
Fluorinated Stationary Phases (e.g., PFP): For highly complex separations where selectivity is an issue, a pentafluorophenyl (PFP) phase can offer alternative selectivity by engaging in π-π, dipole, and charge-transfer interactions, which can be particularly useful for separating fluorinated isomers or closely related impurities.[2][3][6]
Recommendation: Start with standard silica gel due to its availability, but be prepared to modify the mobile phase. If problems persist, consider using neutral alumina.
Q3: What is the best practice for developing a mobile phase for this compound using TLC?
A: The goal is to find a solvent system that moves your target compound to an Rƒ value of 0.25–0.35 . This range typically provides the best balance between separation from impurities and a reasonable elution time on a column.
Step-by-Step TLC Protocol:
-
Initial Solvent System: Begin with a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate, EtOAc). A common starting point is 70:30 Hexanes:EtOAc.
-
Spot and Develop: Spot your crude reaction mixture on a silica gel TLC plate and develop it in the chosen solvent system.
-
Analyze and Adjust:
-
If the Rƒ is too high (>0.5), decrease the polarity by reducing the amount of EtOAc.
-
If the Rƒ is too low (<0.2), increase the polarity by increasing the amount of EtOAc.
-
-
Crucial Modification for Pyridines - Add a Basic Modifier: To counteract peak tailing, add a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (TEA) at a concentration of 0.5–1% by volume. This works because the TEA is a stronger base and will preferentially bind to the acidic silanol sites on the silica, leaving your compound to elute symmetrically.[1][5]
| Solvent System | Observations on TLC | Recommendation |
| 70:30 Hexanes:EtOAc | Rƒ ≈ 0.3, but the spot is a vertical streak (tailing). | The polarity is good, but tailing is severe. |
| 70:30:1 Hexanes:EtOAc:TEA | Rƒ ≈ 0.35, spot is now round and well-defined. | Optimal. This system should translate well to the column. |
| 90:10 Hexanes:EtOAc | Rƒ < 0.1. Compound is stuck at the baseline. | Polarity is too low. Increase the proportion of EtOAc. |
| 50:50 Hexanes:EtOAc:TEA | Rƒ > 0.7. Compound runs near the solvent front. | Polarity is too high. Decrease the proportion of EtOAc. |
Part 2: Troubleshooting Guide for Common Purification Issues
This section addresses the most common problems encountered during the column chromatography of this compound.
Q4: My product is eluting as a long, drawn-out band (peak tailing), and the fractions are all mixed. What's happening and how do I fix it?
A: This is the classic sign of strong secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[1] The front of the compound band saturates the high-affinity sites, allowing subsequent molecules to move faster, while the tail of the band gets "stuck" on the remaining active sites, causing it to elute slowly and create a tail.
Solutions, in order of preference:
-
Add Triethylamine (TEA) to the Eluent: As determined during TLC, add 0.5-1% TEA to your entire mobile phase. This is the most common and effective solution.[1][5]
-
Switch to a Less Acidic Stationary Phase: If tailing persists even with TEA, the interaction is too strong. Re-purify the mixed fractions using a column packed with neutral alumina.
-
Use a Different Solvent System: Sometimes, a more polar solvent like dichloromethane (DCM) with a small amount of methanol (MeOH) can improve peak shape, especially when combined with TEA (e.g., 98:2:0.5 DCM:MeOH:TEA).
Caption: Troubleshooting workflow for peak tailing.
Q5: My yield is very low, and I suspect the compound is decomposing on the column. How can I confirm this and prevent it?
A: Low recovery can be due to irreversible binding or on-column degradation, especially if the compound is sensitive to acid.[4] Standard silica gel can have a surface pH of around 4-5, which may be sufficient to cause degradation of sensitive molecules over the time course of a column run.
Confirmation Protocol: 2D TLC Stability Test This simple test confirms if your compound is stable on silica.[4][7]
-
Take a square TLC plate. Spot your crude material in the bottom-left corner.
-
Develop the plate using your optimized mobile phase.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Analysis:
-
Stable Compound: All spots will appear along a 45-degree diagonal line.
-
Unstable Compound: New spots will appear off the diagonal. These are degradation products formed during the first elution.
-
Prevention Strategies:
-
Deactivate the Silica: Before running the column, flush it with your mobile phase containing 1% TEA. This helps neutralize the surface.
-
Switch to Alumina: As mentioned before, neutral or basic alumina is much less likely to cause acid-catalyzed decomposition.[5]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare all fractions and solvents in advance to ensure a smooth, uninterrupted run.
Q6: I can't separate my product from a key impurity; they co-elute. How can I improve the resolution?
A: Co-elution means the selectivity of your system is insufficient. The goal is to change the relative interactions of the two compounds with the stationary phase.
-
Change Solvent Selectivity: If you are using Hexanes:EtOAc, the primary interaction is polarity-based. Try a different solvent pair to introduce new interactions. A good alternative is Dichloromethane (DCM) and Methanol (MeOH). DCM has different dipole characteristics, and MeOH is a hydrogen-bond donor and acceptor, which can alter the elution order.
-
Fine-Tune Polarity: Sometimes, a very small change in solvent ratio can achieve separation. Try preparing mobile phases with minor variations (e.g., 70:30, 75:25, and 80:20 Hexanes:EtOAc) to see if you can resolve the spots on TLC.
-
Change the Stationary Phase: This is the most powerful way to change selectivity. If an impurity co-elutes on silica, it may separate well on alumina or a PFP column because the underlying chemical interactions are different.[1][3]
| Problem | Likely Cause(s) | Recommended Solutions |
| Peak Tailing | Basic nitrogen interacting with acidic silanol groups.[1] | 1. Add 0.5-1% triethylamine (TEA) to the eluent.2. Switch to neutral alumina stationary phase. |
| Low Recovery | On-column decomposition on acidic silica; irreversible adsorption.[4] | 1. Perform a 2D TLC stability test.2. Deactivate silica with TEA before loading.3. Switch to a less acidic stationary phase like alumina. |
| Co-elution | Insufficient selectivity of the chromatographic system. | 1. Change solvent system (e.g., Hex/EtOAc to DCM/MeOH).2. Fine-tune the eluent polarity.3. Change stationary phase (e.g., silica to alumina or PFP). |
| Compound Won't Elute | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., EtOAc or MeOH). |
| Band Broadening | Improper sample loading (e.g., using a solvent that is too strong). | Load the sample in a minimal amount of the mobile phase or use the dry loading technique.[8] |
Part 3: Experimental Protocols & Advanced Considerations
Q7: What is "dry loading," and when should I use it for my sample?
A: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel (or Celite) before being added to the column.[8][9] This method is highly recommended when:
-
Your crude product has poor solubility in the mobile phase.
-
You need to use a strong solvent (like pure DCM or THF) to dissolve your sample, which would otherwise disrupt the top of the column packing and cause severe band broadening.
-
You want to ensure the sharpest possible starting band for a difficult separation.
Dry Loading Protocol:
-
Dissolve your crude product in a suitable, low-boiling solvent (e.g., DCM or EtOAc).
-
In a round-bottom flask, add 2-3 times the mass of your crude product in silica gel.
-
Pour the solution of your compound over the silica and mix thoroughly to create a slurry.
-
Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Gently pour this powder onto the top of your packed column, creating a thin, even layer.
-
Carefully add a layer of sand on top before slowly adding the mobile phase.[8]
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016).
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (2019).
- Purification of Organic Compounds by Flash Column Chrom
- Product decomposed on silica gel. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when working with these valuable but often temperamental substrates. Fluorinated pyridines are cornerstone motifs in modern drug discovery and materials science, yet their successful coupling requires a nuanced understanding of the underlying organometallic chemistry.
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize conditions, and achieve robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the Suzuki coupling of fluorinated pyridines.
Issue 1: Low or No Conversion to Product
Question: My Suzuki coupling of a bromo-fluoropyridine with an arylboronic acid has stalled or yielded no product. I'm using a standard Pd(PPh₃)₄ catalyst. What are the likely causes and how can I fix it?
Answer: Low or no conversion in these systems is a classic problem that typically points to one of three areas: the catalyst's activity, the reaction conditions, or the stability of your reagents.
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair on the pyridine nitrogen is a potent Lewis base that can coordinate to the palladium center. This coordination can inhibit the catalytic cycle, effectively poisoning your catalyst.[1][2] Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to prevent this.
-
Solution: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and sterically disfavor the inhibitory pyridine-palladium binding.[3][4] Excellent starting points include Buchwald-type ligands like SPhos or XPhos , often used with a simple palladium source like Pd(OAc)₂ or a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3).[3][5]
-
-
Suboptimal Base Selection: The base is not merely a spectator; it is critical for activating the boronic acid to form the boronate species required for transmetalation.[6][7] An inappropriate base can lead to a sluggish reaction or reagent decomposition.
-
Solution: For many fluorinated pyridine couplings, inorganic bases are effective. Potassium phosphate (K₃PO₄) is a reliable and often superior choice compared to carbonates.[3] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) should be tested.[8][9] The strength and cation size of the base can significantly influence reaction rates and yields.[8]
-
-
Ineffective Solvent System & Degassing: Oxygen is detrimental to the active Pd(0) catalyst, leading to the formation of palladium black and loss of activity.[10]
-
Solution: Ensure your solvent is rigorously degassed. Common and effective solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/H₂O or Toluene/H₂O .[7][11] The water is not only a solvent but also plays a role in dissolving the inorganic base and facilitating the formation of the active boronate species.[11] A simple and effective degassing method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding it to the reaction, which has been purged and backfilled with the inert gas.[12][13]
-
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but my primary isolated products are dehalogenated starting material and/or homocoupled boronic acid. What causes these side reactions?
Answer: This indicates that pathways competitive with the desired cross-coupling are dominating. The two main culprits are protodeboronation and dehalogenation.
-
Protodeboronation: This is the proton-mediated cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. Electron-deficient heteroaryl boronic acids, including some fluorinated pyridylboronic acids, are particularly susceptible to this side reaction.[3][14]
-
Solution:
-
Use a More Stable Boron Reagent: Instead of a boronic acid, use a corresponding boronate ester (e.g., pinacol ester) or a potassium organotrifluoroborate (RBF₃K).[14][15] These reagents are more stable and act as a slow-release source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[15][16]
-
Moderate the Base: Use a milder base like KF or NaHCO₃.[13]
-
Anhydrous Conditions: In some cases, minimizing water can suppress this pathway, though this may require re-optimization of the base and solvent system.
-
-
-
Dehalogenation: This is the replacement of the halide (e.g., -Br, -Cl) on your pyridine with a hydrogen atom. This side reaction occurs when a palladium-hydride species forms and undergoes reductive elimination with the pyridine moiety.[10] The hydride source can be trace water, the solvent, or certain bases.[10][17]
-
Solution:
-
Optimize the Ligand: Electron-rich, bulky ligands that accelerate the rate of cross-coupling can help it outcompete the dehalogenation pathway.
-
Change the Halide: Reactivity for oxidative addition is generally I > Br > Cl.[7] If you are using an iodide and see significant dehalogenation, switching to the corresponding bromide may provide a better balance of reactivity. Conversely, chloro-pyridines are less prone to dehalogenation but require more active catalyst systems to undergo oxidative addition.[17]
-
-
-
Homocoupling: The formation of a biaryl from two molecules of your boronic acid is typically driven by the presence of oxygen or an excess of a Pd(II) species before the catalytic cycle is fully established.[10]
-
Solution: This issue almost always traces back to inadequate degassing. Ensure all reagents, solvents, and the reaction vessel are thoroughly purged of oxygen before heating.[13] Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0) can also help.
-
Visualizing the Process
Understanding the core catalytic cycle and potential off-cycle reactions is key to effective troubleshooting.
Caption: The core Suzuki-Miyaura catalytic cycle.
Caption: A decision tree for troubleshooting common issues.
Data & Reagent Selection Guides
The choice of reagents is paramount for success. The following tables provide guidance on selecting a robust starting point for your optimization.
Table 1: Recommended Catalyst & Ligand Systems
| Palladium Source / Precatalyst | Recommended Ligand(s) | Typical Use Case & Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, RuPhos, XPhos | Workhorse System: Excellent for general screening. Ligands are added separately (typically 2:1 L:Pd ratio). Requires in-situ reduction of Pd(II) to Pd(0).[3] |
| Pd(dppf)Cl₂ | (none needed) | Good Starting Point: Often effective for heteroaryl couplings. The dppf ligand is moderately bulky. May be less effective for very challenging substrates.[11][18] |
| XPhos Pd G3 / SPhos Pd G3 | (none needed) | Precatalyst Advantage: Air-stable and highly active. Generates the active Pd(0) species cleanly and efficiently. Ideal for difficult couplings, including those with aryl chlorides.[2] |
| Pd(PPh₃)₄ | (none needed) | Traditional Catalyst: Prone to inhibition by pyridines. Generally not recommended for these substrates unless literature specifically validates its use.[4] |
Table 2: Guide to Base and Solvent Selection
| Base | Recommended Solvent(s) | Characteristics & Best Use |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong, non-nucleophilic base. An excellent first choice for many fluoropyridine couplings.[3] |
| Cs₂CO₃ | Dioxane/H₂O, DMF | Strong base, often enhances reaction rates due to the cesium effect.[8] |
| K₂CO₃ | Dioxane/H₂O, MeCN/H₂O | A standard, cost-effective choice. Can be less effective than K₃PO₄ for challenging substrates.[13][19] |
| KF | Dioxane, THF (often anhydrous) | Mild base. Ideal for substrates with base-sensitive functional groups (e.g., esters).[6] |
Validated Experimental Protocols
The following are starting-point protocols. You may need to adjust temperature, time, and reagent stoichiometry based on your specific substrates.
Protocol 1: General Conditions for a Fluoro-pyridyl Bromide
This protocol is a robust starting point for coupling an aryl- or heteroaryl-boronic acid with a fluorinated pyridyl bromide.
-
Reagent Preparation:
-
Fluoropyridyl Bromide: 1.0 equiv.
-
Arylboronic Acid: 1.2 equiv.
-
Pd(OAc)₂: 0.02 equiv. (2 mol%)
-
SPhos: 0.04 equiv. (4 mol%)
-
K₃PO₄ (finely ground): 2.5 equiv.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the fluoropyridyl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.[12]
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Stir the mixture at room temperature for 5 minutes.
-
-
Execution & Work-up:
-
Heat the reaction mixture in an oil bath to 90–100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–18 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
-
References
-
Wang, D., & Senanayake, C. H. (2002). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Barber, T. A., & Donohoe, T. J. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Thomas, D. S., & Sigman, M. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Thomas, D. S., & Sigman, M. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal Website. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
-
Jedinák, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society. [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
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IHS Markit. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. IHS Markit Website. [Link]
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Karapınar, Y., et al. (2011). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]
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Technical Support Center: Optimization of Reaction Conditions for "Ethyl 2-(2-fluoropyridin-4-yl)acetate"
Welcome to the technical support center for the synthesis of Ethyl 2-(2-fluoropyridin-4-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary synthetic challenge lies in the efficient formation of the C-C bond between the ethyl acetate moiety and the pyridine ring. The two most plausible synthetic strategies are:
-
Palladium-Catalyzed α-Arylation of Ethyl Acetate: This is a powerful and versatile method for forming C-C bonds between aryl halides and carbonyl compounds.[1][2][3] In this case, 2-fluoro-4-halopyridine would be coupled with the enolate of ethyl acetate.
-
Synthesis of 2-(2-fluoropyridin-4-yl)acetic acid followed by Esterification: This two-step approach involves first synthesizing the corresponding carboxylic acid and then esterifying it to obtain the final product.[4]
This guide will focus on the optimization of the palladium-catalyzed α-arylation, as it offers a more direct route.
Diagram: Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via palladium-catalyzed α-arylation.
Q1: I am observing very low to no product formation. What are the likely causes?
A1: Low or no yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be deactivated. This can happen due to exposure to air or moisture, or the presence of impurities in the starting materials or solvent.
-
Solution: Ensure you are using a high-quality palladium source and phosphine ligand. Pre-catalysts that are air- and moisture-stable can be beneficial.[5] Always handle the catalyst under an inert atmosphere (e.g., argon or nitrogen). Degas your solvent thoroughly before use.
-
-
Incorrect Base Selection:
-
Cause: The choice of base is critical for generating the ethyl acetate enolate without causing side reactions.[6] A base that is too weak will not deprotonate the ethyl acetate effectively, while a base that is too strong can lead to decomposition of the starting materials or product.
-
Solution: For the α-arylation of esters, strong, non-nucleophilic bases are generally preferred. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common choice for this type of reaction.[3] Potassium phosphate (K₃PO₄) can also be effective, especially when dealing with base-sensitive functional groups.[2]
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature influences both the rate of reaction and the stability of the reactants and products.
-
Solution: While some α-arylation reactions can proceed at room temperature, others may require heating to 80°C or higher to achieve a reasonable reaction rate.[3] Start with a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, a gradual increase in temperature may be necessary.
-
Q2: I am seeing significant amounts of side products. How can I minimize their formation?
A2: The formation of side products is a common challenge. The most likely culprits are diarylation, hydrolysis, and decarboxylation.
-
Diarylation of Ethyl Acetate:
-
Cause: This occurs when the product, this compound, is deprotonated and reacts with another molecule of the 2-fluoro-4-halopyridine.
-
Solution: To suppress diarylation, you can use a slight excess of ethyl acetate relative to the 2-fluoro-4-halopyridine. Additionally, using a bulky phosphine ligand on the palladium catalyst can sterically hinder the second arylation.
-
-
Hydrolysis of the Ester:
-
Cause: The ester group is susceptible to hydrolysis, especially under basic conditions in the presence of water, to form the corresponding carboxylic acid.[7][8][9]
-
Solution: Ensure that all your reagents and solvents are anhydrous. Use freshly distilled solvents and dry your starting materials if necessary. During the work-up, avoid prolonged exposure to strongly basic aqueous solutions.
-
-
Decarboxylation of the Corresponding Carboxylic Acid:
-
Cause: If ester hydrolysis occurs, the resulting 2-pyridylacetic acid can be prone to decarboxylation, especially at elevated temperatures.[10][11][12]
-
Solution: By preventing hydrolysis of the ester, you will inherently avoid this side reaction. If you are working with the carboxylic acid intermediate in a two-step synthesis, be mindful of the reaction temperature during its formation and subsequent esterification.
-
Q3: My purified product is still impure. What are the best purification strategies?
A3: Achieving high purity is essential for downstream applications.
-
Standard Purification:
-
Method: Flash column chromatography on silica gel is the most common and effective method for purifying ethyl pyridylacetate derivatives.[13][14][15]
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is typically used. Start with a low concentration of ethyl acetate and gradually increase it to elute your product. The exact ratio will depend on the polarity of your product and any impurities.
-
-
Troubleshooting Purification:
-
Issue: Co-elution of impurities with the product.
-
Solution: If you are having trouble separating your product from a closely eluting impurity, try a different solvent system. For example, you could try a mixture of dichloromethane and methanol. Alternatively, you can try a different stationary phase, such as alumina.
-
Optimized Experimental Protocol: Palladium-Catalyzed α-Arylation
This protocol provides a starting point for the optimization of the synthesis of this compound.
Materials:
-
2-Fluoro-4-bromopyridine (1.0 eq)
-
Ethyl acetate (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq, as a 1 M solution in THF)
-
Anhydrous toluene
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ and P(t-Bu)₃.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add 2-fluoro-4-bromopyridine and ethyl acetate to the flask.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the LiHMDS solution dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table: Optimization of Reaction Conditions
| Entry | Base (eq) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | LiHMDS (1.2) | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Toluene | 80 | High |
| 2 | NaHMDS (1.2) | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 100 | Moderate-High |
| 3 | K₃PO₄ (2.0) | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | Moderate |
| 4 | LiNCy₂ (1.2) | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Toluene | RT | Low-Moderate |
Note: Yields are qualitative and will depend on the specific reaction conditions and scale.
Diagram: Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
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Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules. [Link]
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Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules. [Link]
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Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Journal of Organic Chemistry. [Link]
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Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions. The Hartwig Group. [Link]
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Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
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Palladium-catalyzed alpha-arylation of esters. PubMed. [Link]
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Synthesis of ethyl 4-pyridylacetate. PrepChem. [Link]
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Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI. [Link]
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The decarboxylation of some heterocyclic acetic acids. Semantic Scholar. [Link]
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Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. PubMed. [Link]
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Reaction screening, optimization, and substrate scope for ethyl acetate... ResearchGate. [Link]
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Hammick reaction. Wikipedia. [Link]
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ethyl 2-pyridylacetate. Organic Syntheses. [Link]
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The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Angewandte Chemie International Edition. [Link]
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What is the order of hydrolysis of ethyl acetate? Quora. [Link]
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Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
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A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). Organic Syntheses. [Link]
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Hydrolysis of Ethyl Acetate. Prexams. [Link]
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Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmaceutical Sciences and Research. [Link]
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Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. PubMed Central. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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2-(2-Fluoropyridin-4-yl)acetic acid. Chemdad. [Link]
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Supporting information. DOI. [Link]
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Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters. CSIR Research Space. [Link]
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Ethyl 3-pyridylacetate. PubChem. [Link]
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Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. PubMed. [Link]
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1H-NMR impurity originating from ethyl acetate - What could it be? ResearchGate. [Link]
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Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate. [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]
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Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. ResearchGate. [Link]
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Ethyl 3-pyridylacetate. NIST WebBook. [Link]
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Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. MDPI. [Link]
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Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. [Link]
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Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]
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Synthesis, characterization, and preliminary oxygenation studies of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes. PubMed. [Link]
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Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkat USA. [Link]
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hydrolysis of esters. Chemguide. [Link]
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Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. The Royal Society of Chemistry. [Link]
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Hydrolysis of ethyl acetate | Pseudo unimolecular reactions | Chemical kinetics - Bsc 1st year. YouTube. [Link]
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Preventing decomposition of "Ethyl 2-(2-fluoropyridin-4-YL)acetate" during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Instability of Ethyl 2-(2-fluoropyridin-4-yl)acetate
This compound is a valuable building block in pharmaceutical and agrochemical research. However, its utility is often hampered by its susceptibility to decomposition under various reaction conditions. The primary modes of degradation are nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring and hydrolysis of the ethyl ester.
The fluorine atom at the C-2 position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[1][2] This makes the compound susceptible to displacement by a wide range of nucleophiles, including bases, solvents, and even trace amounts of water. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the high reactivity of the C-F bond.[3][4]
Simultaneously, the ethyl acetate moiety is prone to hydrolysis, particularly under basic or acidic conditions, to yield the corresponding carboxylic acid and ethanol.[5][6] This side reaction not only consumes the starting material but can also complicate purification and reduce the overall yield of the desired product.
This guide will provide a structured approach to troubleshooting and preventing these decomposition pathways, ensuring the successful use of this versatile reagent in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning brown and I'm observing a low yield of my desired product. What could be the cause?
A: A brown discoloration is often indicative of polymerization or the formation of complex side products arising from the decomposition of your starting material.[7] The low yield is a direct consequence of this decomposition. The primary culprits are likely nucleophilic attack on the fluoropyridine ring or hydrolysis of the ester. Review your reaction conditions for the presence of strong nucleophiles, excessive base, or water.
Q2: I'm seeing an unexpected peak in my LC-MS analysis that corresponds to the mass of 2-hydroxypyridine-4-yl)acetic acid. What is this?
A: This peak corresponds to the product of both hydrolysis of the ethyl ester and nucleophilic substitution of the fluoride with a hydroxide ion. This suggests the presence of water and likely basic conditions in your reaction.
Q3: Can I use a strong base like sodium hydroxide to deprotonate the alpha-carbon of the acetate group?
A: Using strong, nucleophilic bases like sodium hydroxide is strongly discouraged. These bases will preferentially attack the electron-deficient C-2 position of the pyridine ring, leading to the displacement of the fluoride and significant decomposition of your starting material.[8] Non-nucleophilic bases are recommended.
Q4: Is it necessary to use anhydrous solvents and an inert atmosphere?
A: Absolutely. Due to the compound's sensitivity to water and nucleophiles, employing anhydrous solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) is crucial to prevent hydrolysis and other side reactions.[9][10]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during reactions with this compound.
Problem 1: Low Yield and Formation of Multiple Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Presence of Nucleophiles | Nucleophiles (e.g., strong bases, amines, water/hydroxide) can readily displace the fluoride atom via an SNAr mechanism.[1][2] | - Use non-nucleophilic bases such as LDA, LiHMDS, or KHMDS for deprotonation. - If a nucleophile is a required reagent, consider using a protecting group for the pyridine nitrogen.[11] - Ensure all reagents and solvents are scrupulously dried.[10] |
| Ester Hydrolysis | The ethyl ester can be hydrolyzed under acidic or basic conditions, especially in the presence of water.[5][6][12] | - Maintain neutral or slightly acidic conditions if possible. - Use anhydrous solvents and reagents. - If basic conditions are necessary, use a non-nucleophilic base and minimize reaction time and temperature. |
| Elevated Temperature | High reaction temperatures can accelerate both SNAr and hydrolysis decomposition pathways.[3] | - Run reactions at the lowest effective temperature. - Consider using microwave irradiation for shorter reaction times at controlled temperatures. |
Problem 2: Reaction Fails to Go to Completion
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | In reactions requiring deprotonation of the α-carbon, an insufficient amount of a suitable base will result in incomplete reaction. | - Use a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base. - Ensure the base is fresh and has been properly stored to maintain its activity. |
| Poor Solubility | The starting material or reagents may have poor solubility in the chosen solvent, limiting the reaction rate. | - Screen a variety of anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO). - Gentle heating may improve solubility, but monitor for decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Reactions Under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction that is sensitive to air and moisture.
-
Drying Glassware: All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator.
-
Assembling the Apparatus: Quickly assemble the glassware while hot and purge with a stream of dry nitrogen or argon.[13][14]
-
Solvent and Reagent Addition: Use anhydrous solvents. Liquid reagents should be added via syringe through a rubber septum.[10][15] Solid reagents should be added under a positive pressure of inert gas.
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction, often by using a balloon filled with the gas.[10][15]
Protocol 2: Monitoring Reaction Progress and Decomposition
Regularly monitoring the reaction is key to optimizing conditions and preventing excessive decomposition.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting material and the formation of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the identity of the components in the reaction mixture, including decomposition products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine the ratio of product to starting material and identify major byproducts.[18]
Visualization of Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health. [Link]
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Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. [Link]
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Hydrolysis of Ethyl Acetate. Prexams. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
- Hydrolysis of ethyl acetate in ethanol separation process.
-
How to create inert atmosphere ?. ResearchGate. [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. [Link]
-
Inert Atmosphere, with no O2. YouTube. [Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer. [Link]
-
Show the chemical reaction for the hydrolysis of the ester, ethyl acetate, indicating the two products of this reaction. Homework.Study.com. [Link]
-
Inert atmosphere reactions. Chemistry Online. [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. ACS Publications. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
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What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. [Link]
-
Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation. ACS Publications. [Link]
-
An Application of Borane As a Protecting Group for Pyridine. ResearchGate. [Link]
-
The Protection and Deprotection of the Pyridine Nitrogen. Taylor & Francis Online. [Link]
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Spectroscopy Techniques for Monitoring the Composting Process: A Review. MDPI. [Link]
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Kinetic study of hydrolysis of ethyl acetate using caustic soda. BUE Scholar. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Total organic carbon. Wikipedia. [Link]
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]
-
The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Sci-Hub. [Link]
-
Portable Analytical Techniques for Monitoring Volatile Organic Chemicals in Biomanufacturing Processes: Recent Advances and Limitations - PMC. National Institutes of Health. [Link]
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. [Link]
- Preparation method of fluoropyridine compounds.
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]
-
Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate. PubChem. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]
-
Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. ResearchGate. [Link]
-
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. National Institutes of Health. [Link]
-
Ethyl pyridine-4-acetate. PubChem. [Link]
-
Ethyl 2-[(2-fluoro-4-pyridinyl)amino]acetate. PubChem. [Link]
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Technical Support Center: Analytical Methods for Impurities in Ethyl 2-(2-fluoropyridin-4-yl)acetate
Welcome to the technical support guide for the analysis of Ethyl 2-(2-fluoropyridin-4-yl)acetate. This resource is designed for researchers, analytical chemists, and drug development professionals who are tasked with the critical role of identifying, quantifying, and controlling impurities in this pharmaceutical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is paramount for the safety and efficacy of the final drug product.[1] This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols in a direct question-and-answer format.
Section 1: Foundational Knowledge & Regulatory Landscape (FAQs)
This section addresses the fundamental questions regarding impurity profiling for this compound, grounded in established regulatory standards.
Q1: Why is impurity profiling for this compound so critical?
A1: this compound is a key intermediate in the synthesis of various pharmaceutical agents. The impurities present, even in trace amounts, can be carried through subsequent synthesis steps, potentially impacting the final API's quality, safety, and efficacy.[1] Some impurities may be toxic, reactive, or reduce the stability of the final product. Regulatory bodies like the FDA and EMA, following guidelines from the International Council for Harmonisation (ICH), mandate rigorous impurity control.[2][3]
Q2: What are the common types of impurities I should expect to find?
A2: Impurities are broadly classified based on their origin.[4] For this compound, you should anticipate:
-
Organic Impurities: These are the most common and can include starting materials, by-products of side reactions, intermediates, and degradation products.[5][6] For example, positional isomers or compounds formed from incomplete reactions.
-
Inorganic Impurities: These can originate from catalysts, reagents, or manufacturing equipment and are typically monitored using pharmacopoeial methods.[7]
-
Residual Solvents: Volatile organic chemicals used during the synthesis and purification process.[4] Their control is explicitly detailed in the ICH Q3C guideline.[1]
Q3: What regulatory thresholds must I adhere to for reporting and identifying impurities?
A3: The ICH Q3A(R2) guideline provides a clear framework for new drug substances.[7] These thresholds are based on the maximum daily dose (MDD) of the final drug product. While this compound is an intermediate, applying these principles early is best practice.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| This table summarizes the core thresholds from the ICH Q3A(R2) guideline.[2][7] |
-
Reporting: Impurities above this level must be reported in regulatory submissions.[2]
-
Identification: Impurities exceeding this level must have their structure elucidated.[2]
-
Qualification: Impurities above this level require toxicological data to justify their safety.[1][2]
Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
HPLC is the primary technique for the analysis of non-volatile organic impurities.[8] A well-developed, stability-indicating HPLC method is the cornerstone of quality control.
HPLC Troubleshooting & FAQs
Q4: I am developing an HPLC method. Where is a good place to start for column and mobile phase selection?
A4: For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) provides a good balance of resolution and efficiency.
-
Mobile Phase: Start with a gradient elution using a buffered aqueous phase and an organic modifier. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to produce sharp, symmetrical peaks by protonating any basic sites on the analyte or impurities.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower UV cutoff.
-
-
Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm or 270 nm) is standard. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Q5: My resolution between the main peak and a critical impurity is poor (<1.5). How can I improve it?
A5: Poor resolution is a common challenge. A systematic approach is required to solve it. The causality is often related to insufficient differential migration of the analytes on the stationary phase or excessive band broadening.
Q6: I'm observing a new, unidentified peak in my stability samples. What is the standard procedure for investigation?
A6: This indicates a potential degradation product, and its investigation is crucial. The goal is to determine if the method can separate the degradant and then to identify the degradant's structure if it exceeds the identification threshold.[9]
-
Confirm it's a Degradant: Perform forced degradation studies.[10][11] Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) should purposefully generate this peak, confirming it's a degradation product and demonstrating the method's stability-indicating capability.[12][13]
-
Assess Peak Purity: Use a PDA detector to check the spectral purity of the main peak to ensure the new impurity is not co-eluting.
-
Hypothesize Structure: Based on the stress condition that formed the peak (e.g., base hydrolysis suggests ester cleavage), hypothesize a potential structure.
-
Isolate and Identify: If the peak is above the identification threshold, you must determine its structure.[2] This typically involves:
-
Developing a semi-preparative HPLC method to isolate a sufficient quantity of the impurity.
-
Submitting the isolated fraction for analysis by High-Resolution Mass Spectrometry (HRMS) to get an accurate mass and molecular formula.
-
Performing Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[14][15]
-
Protocol: Forced Degradation Study
This protocol is a self-validating system to prove your analytical method is stability-indicating.[16]
-
Preparation: Prepare several solutions of this compound at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Add 1N HCl to one sample solution. Heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 1N NaOH to another sample. Keep at room temperature for 1-4 hours (base hydrolysis is often faster).
-
Oxidative Degradation: Add 3% H₂O₂ to a sample solution. Keep at room temperature for 4-8 hours.
-
Thermal Degradation: Heat a solid sample in an oven at 105°C for 24 hours. Dissolve and analyze.
-
Photolytic Degradation: Expose a solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
Analysis: For liquid samples, neutralize them before injection if necessary. Analyze all stressed samples, along with an unstressed control, using your HPLC-PDA method.
-
Evaluation: The goal is to achieve 5-20% degradation of the main peak.[9][11] The chromatograms should show separation between the parent peak and all degradation products. The PDA data should confirm peak purity across the parent peak in all conditions.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile organic impurities, particularly residual solvents left over from the manufacturing process.[8][17]
GC-MS Troubleshooting & FAQs
Q7: When should I choose GC-MS over HPLC?
A7: The choice of technique is dictated by the physicochemical properties of the impurities of interest.
Q8: My sample is not volatile. How can I use GC-MS to analyze for residual solvents?
A8: Static headspace sampling is the standard technique. The solid or liquid sample is placed in a sealed vial and heated. This drives the volatile solvents into the gas phase (the "headspace") above the sample. A sample of this gas is then automatically injected into the GC-MS system. This technique prevents non-volatile matrix components, like your main compound, from contaminating the GC system.
Protocol: Headspace GC-MS for Residual Solvents (Conceptual)
-
Standard Preparation: Prepare a standard solution containing all potential residual solvents (e.g., ethanol, ethyl acetate, toluene, heptane) at a known concentration in a suitable diluent (e.g., DMSO).
-
Sample Preparation: Accurately weigh a specific amount of your this compound sample into a headspace vial. Add a precise volume of the diluent. Seal the vial immediately.
-
Headspace Parameters (Example):
-
Oven Temperature: 80-100°C
-
Incubation Time: 15-30 minutes
-
Injection Volume: 1 mL of headspace gas
-
-
GC Parameters (Example):
-
Column: A non-polar column like a DB-624 or equivalent is typical for solvent analysis.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to ~240°C to elute all solvents.
-
-
MS Parameters: Use scan mode to acquire full mass spectra for identification. Compare the resulting spectra to a reference library (e.g., NIST) for positive identification. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Quantification: Calculate the concentration of each residual solvent in the sample by comparing its peak area to that of the corresponding solvent in the standard.
Section 4: NMR Spectroscopy for Definitive Structure Elucidation
When an impurity is isolated and needs to be identified, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[14][15][18]
NMR FAQs
Q9: I have isolated an unknown impurity, but only have about 50 µg. Is this enough for NMR analysis?
A9: Yes, it is often possible. Modern high-field NMR spectrometers (600 MHz and above) equipped with cryoprobes have exceptional sensitivity.[14] With as little as 10-30 µg of material, a standard set of 2D NMR experiments (COSY, HSQC, HMBC) can be acquired, which is usually sufficient to piece together the molecular structure.[14]
Q10: What is the minimum set of NMR experiments needed to propose a structure for a novel impurity?
A10: To confidently determine the chemical structure, a combination of experiments is required.[15]
-
¹H NMR: Provides information on the number and type of protons and their connectivity to neighboring protons.
-
¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, typically through 2-3 bonds. This helps build proton spin systems (e.g., -CH₂-CH₂-).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart. This is the key experiment for connecting the different fragments of the molecule together.
-
¹⁹F NMR: Since the parent molecule contains fluorine, this experiment is crucial to confirm the fluorine's presence and chemical environment in the impurity.
By systematically interpreting the data from these experiments, one can piece together the complete chemical structure of the unknown impurity with a high degree of confidence.[18][19][20]
References
- Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2025).
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Cureus.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Validation of Impurity Methods, Part II. (2003). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. (n.d.).
- Regulatory aspects of Impurity profiling. (2020).
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023).
- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
- Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). FDA.
- Forced Degradation Studies for Biopharmaceuticals. (2012).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
- Structure Elucid
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2025).
- Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. (n.d.). eScholarship, University of California.
- Identification and structure elucidation by NMR spectroscopy. (2015).
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Structure Elucid
- Structure elucidation by C 13 NMR spectra of isolated compound. (n.d.).
- Estimation of impurity profiles of drugs and related materials: part XXI. HPLC/UV/MS study of the impurity profile of ethynodiol diacetate. (2002). Journal of Pharmaceutical and Biomedical Analysis.
- GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. (n.d.). Scholars Research Library.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry.
- Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. (2012). Der Pharma Chemica.
- ETHYL 2-(2-FLUOROPYRIDIN-4-YL)
- Ethyl 2-(6-chloropyridin-2-yl)
- Pharmaceutical impurity profiling Applic
- Estimation of impurity profiles of drugs and related materials: part XXI.
- Ethyl 2-((5-fluoropyridin-2-yl)oxy)
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal of Pharmacy.
- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2017).
- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2021). Future Journal of Pharmaceutical Sciences.
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024).
Sources
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- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. asianpubs.org [asianpubs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. fda.gov [fda.gov]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies for C-C Coupling with Ethyl 2-(2-fluoropyridin-4-yl)acetate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Ethyl 2-(2-fluoropyridin-4-yl)acetate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of this substrate in C-C coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and overcome synthetic hurdles.
Introduction: The Challenge of the 2-Fluoropyridine Moiety
This compound is a valuable building block in medicinal chemistry. However, the 2-fluoropyridine scaffold presents a significant challenge in transition-metal-catalyzed cross-coupling reactions. The strong carbon-fluorine (C-F) bond makes oxidative addition, the initial step in many catalytic cycles, difficult. This inherent low reactivity often leads to poor yields, necessitating harsh reaction conditions that may not be compatible with complex, functionalized molecules.[1]
This guide is structured to address these issues head-on, providing a logical progression from understanding the root cause of low reactivity to implementing advanced, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura coupling with this compound is giving very low to no yield. What are the primary factors I should investigate?
Low reactivity in Suzuki-Miyaura coupling of 2-fluoropyridines is a common issue. The primary bottleneck is the inertness of the C-F bond towards the palladium catalyst. Here’s a systematic approach to troubleshooting:
1. Catalyst System Selection is Critical: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[2] You need a more active catalyst system capable of cleaving the strong C-F bond.
-
Ligand Choice: The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and promote oxidative addition.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed for challenging couplings and have shown success with electron-deficient heterocycles.[2][3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium, enhancing catalytic activity.[2]
-
-
Palladium Precatalyst: Consider using well-defined precatalysts like G3 or G4 palladacycles. These can provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[4][5]
2. Reaction Conditions Optimization:
-
Base: A strong base is often required. While K₂CO₃ or K₃PO₄ are common, you may need to switch to a stronger base like Cs₂CO₃ or even sodium tert-butoxide (NaOt-Bu) if compatible with your substrate's other functional groups.[6]
-
Solvent: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or THF are good starting points. Ensure your solvent is rigorously degassed to prevent catalyst deactivation.[4][6]
-
Temperature: Elevated temperatures are almost always necessary. Conventional heating at 80-120 °C is common. If yields are still low, consider microwave-assisted synthesis, which can significantly accelerate the reaction and improve yields.[1][6]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound (1.0 equivalent)
-
Aryl boronic acid (1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
XPhos ligand (if not using a precatalyst, 4-10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed 1,4-dioxane/water (e.g., 10:1 mixture)
Procedure:
-
To a microwave synthesis vial, add this compound, the aryl boronic acid, the palladium precatalyst, and the base.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-45 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Proceed with a standard aqueous work-up and purify the product by column chromatography.
Question 2: I am observing significant hydrodehalogenation (replacement of fluorine with hydrogen) as a side product. How can I minimize this?
Hydrodehalogenation is a common side reaction, especially under harsh conditions. It suggests that the catalytic cycle is being diverted.
Causality and Solutions:
-
Excessive Temperature or Reaction Time: Prolonged heating can promote catalyst decomposition and side reactions. Monitor your reaction closely and stop it once the starting material is consumed.
-
Choice of Base and Solvent: Some base/solvent combinations can be a source of protons. Ensure your reagents are anhydrous. In some cases, a weaker base in combination with a more active catalyst can be beneficial.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the catalyst and preventing side reactions. A bulky ligand can sometimes sterically hinder the approach of proton sources to the palladium center.
Troubleshooting Workflow for Low Yield in C-C Coupling
Caption: A decision-making workflow for troubleshooting low yields.
Question 3: Are there alternative C-C coupling reactions that might be more suitable for this substrate?
Yes, if Suzuki-Miyaura coupling proves challenging, other cross-coupling reactions can be more effective for difficult substrates.
1. Negishi Coupling: The Negishi coupling, which uses organozinc reagents, is often more effective for electron-deficient heterocycles. Organozinc reagents are generally more reactive than organoboron compounds.[7][8] This increased reactivity can help overcome the high activation barrier of C-F bond cleavage.
2. Heck Reaction: For coupling with alkenes, the Heck reaction is a viable option.[9][10] Similar to Suzuki coupling, success with 2-fluoropyridines in Heck reactions often requires highly active palladium catalysts and optimized conditions.[11]
3. Sonogashira Coupling: For the introduction of an alkyne, the Sonogashira coupling can be employed. Copper-free conditions are often preferred to avoid the formation of homocoupled alkyne byproducts (Glaser coupling).[12]
Comparative Overview of C-C Coupling Strategies
| Reaction | Coupling Partner | Key Advantages | Potential Challenges for 2-Fluoropyridines |
| Suzuki-Miyaura | Organoboron Reagents | High functional group tolerance; commercially available reagents. | Low reactivity of C-F bond; requires highly active catalysts.[1] |
| Negishi | Organozinc Reagents | High reactivity; good for challenging substrates.[7] | Organozinc reagents can be moisture-sensitive. |
| Heck | Alkenes | Direct arylation of alkenes. | Regioselectivity can be an issue; requires active catalysts.[9] |
| Sonogashira | Terminal Alkynes | Direct introduction of alkynyl groups. | Potential for Glaser homocoupling, especially with copper co-catalysts.[12] |
Question 4: I'm working on a C-N coupling (Buchwald-Hartwig amination) with this compound and facing similar reactivity issues. What modifications should I consider?
The principles for overcoming low reactivity in Buchwald-Hartwig amination are similar to those for C-C coupling. The palladium-catalyzed formation of the C-N bond also relies on the oxidative addition step.[13]
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., Josiphos, XantPhos) are often required.[14][15][16]
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice, but others like LiHMDS can also be effective.[4]
-
Microwave Irradiation: As with Suzuki couplings, microwave heating can dramatically reduce reaction times and improve yields for challenging aminations.[17]
Advanced Strategy: Modifying the Pyridine Ring
If direct coupling on the 2-fluoro-4-substituted pyridine remains problematic, an alternative approach is to modify the pyridine ring to a more reactive intermediate.
Pyridine N-Oxide Formation: Formation of the pyridine N-oxide can activate the 2-position for subsequent transformations. The N-oxide can be reduced back to the pyridine in a later step. This strategy has been used for the synthesis of 2,4-disubstituted pyridines.[18]
Caption: Workflow for the Pyridine N-Oxide activation strategy.
Conclusion
Overcoming the low reactivity of this compound in C-C coupling reactions requires a systematic and informed approach. The key to success lies in the careful selection of a highly active catalyst system, typically involving bulky, electron-rich ligands, and the optimization of reaction conditions, including the base, solvent, and temperature. When standard methods fall short, exploring alternative coupling reactions like the Negishi coupling or advanced strategies such as pyridine N-oxide formation can provide a viable path forward. This guide provides the foundational knowledge and practical steps to navigate these challenges, enabling the successful synthesis of complex molecules for your research and development endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives.
- BenchChem. (n.d.). Application Note: Regioselective Negishi Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine with Organozinc Reagents.
- ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Cambridge Open Engage.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Source not available.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PMC.
- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (n.d.). ACS Publications.
- ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- BenchChem. (n.d.). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Managing moisture sensitivity in reactions involving "Ethyl 2-(2-fluoropyridin-4-YL)acetate"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of Ethyl 2-(2-fluoropyridin-4-yl)acetate, a key building block whose efficacy is critically dependent on the rigorous exclusion of moisture.
Introduction: The Challenge of Moisture Sensitivity
This compound is a valuable reagent in the synthesis of complex molecules. However, its chemical structure, which incorporates both an ester functional group and an electron-deficient fluoropyridine ring, renders it highly susceptible to moisture. The primary failure mode in reactions involving this compound is hydrolysis, where water molecules cleave the ester bond, converting the starting material into the corresponding carboxylic acid and ethanol. This not only consumes the reagent but can also complicate purification and reduce the yield of the desired product. This guide is designed to equip you with the knowledge and techniques to mitigate these risks effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: Why is this compound so sensitive to moisture?
A1: The moisture sensitivity of this compound arises from two key structural features:
-
Ester Functional Group: Esters are susceptible to hydrolysis, a reaction where water acts as a nucleophile to cleave the ester bond, yielding a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by trace amounts of acid or base.
-
Electron-Withdrawing Fluoropyridine Ring: The fluorine atom and the pyridine nitrogen make the ring electron-deficient. This electronic effect is transmitted to the ester group, increasing the partial positive charge on the carbonyl carbon and making it a more attractive target for nucleophilic attack by water.
-
Hygroscopic Nature of Pyridines: Pyridine-containing compounds can be inherently hygroscopic, meaning they can readily absorb moisture from the atmosphere.[2]
The combination of these factors means that even ambient humidity can be sufficient to cause significant degradation of the reagent over time or lead to failed reactions.
Q2: My reaction yield is consistently low, and I see an unexpected polar byproduct on my TLC. Could moisture be the culprit?
A2: Yes, this is a classic symptom of moisture contamination. The polar byproduct is very likely the carboxylic acid resulting from the hydrolysis of your starting material.
Troubleshooting Steps:
-
Co-spot TLC: Spot your reaction mixture alongside your starting material on a TLC plate. The new, more polar spot that appears (lower Rf value) is characteristic of the carboxylic acid.
-
LC-MS Analysis: For a definitive diagnosis, analyze a sample of your crude reaction mixture by LC-MS. You should be able to identify the mass corresponding to the hydrolyzed product, 2-(2-fluoropyridin-4-yl)acetic acid.
-
Implement Rigorous Anhydrous Techniques: If hydrolysis is confirmed, you must enhance your experimental setup to strictly exclude water. This involves using oven- or flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere.[3][4]
Below is a decision tree to help diagnose potential moisture-related issues.
Caption: Troubleshooting Decision Tree for Low-Yield Reactions.
Q3: What is the correct way to store and handle this compound?
A3: Proper storage is the first line of defense against moisture.
-
Storage Conditions: The reagent should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[5]
-
Container: Always use a container with a tight-fitting seal. For bottles with a septum, ensure the septum is not punctured excessively. After withdrawing the reagent, it is good practice to backfill the bottle with inert gas.
-
Handling: When weighing the reagent, do so quickly. Do not leave the container open to the atmosphere for extended periods. If possible, handle hygroscopic reagents inside a glove box.[6]
Q4: How can I be certain my solvents are dry enough for the reaction?
A4: Commercial anhydrous solvents are reliable but can pick up moisture once opened. It is best practice to use solvent from a freshly opened bottle or to dry your own solvents.[7] Standing the solvent over activated 3Å molecular sieves is a practical and effective method for removing residual water.[7] For exceptionally sensitive reactions, distillation from an appropriate drying agent is recommended.
Table 1: Common Drying Agents for Organic Solvents [8][9]
| Drying Agent | Capacity | Speed | Intensity (Final H₂O ppm) | Suitable For | Unsuitable For |
| 3Å Molecular Sieves | High | High | Low (<10 ppm) | Most common solvents (THF, DCM, Acetonitrile) | - |
| Magnesium Sulfate (MgSO₄) | High | High | Medium | Ethers, Esters, Halogenated Solvents | - |
| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | General pre-drying, neutral compounds | Not for achieving ultra-low water content |
| Calcium Chloride (CaCl₂) | High | Medium | High | Hydrocarbons, Ethers, Halogenated Solvents | Alcohols, Amines, Ketones, some Esters |
| Calcium Hydride (CaH₂) | Low | Medium | Very Low | Ethers, Hydrocarbons, Amines | Protic solvents, Esters, Ketones |
| Activated Alumina | High | High | Very Low (<10 ppm) | Non-polar solvents (e.g., Benzene, Toluene) | - |
Core Experimental Protocols
Adherence to strict, standardized protocols is essential for reproducibility and success.
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)
This protocol outlines the fundamental steps for creating a moisture-free reaction environment.[3][10][11][12]
-
Glassware Preparation: Thoroughly clean and dry all glassware (reaction flask, condenser, stir bar) in an oven at >120°C for at least 4 hours.[13]
-
Assembly: Assemble the glassware while it is still hot and clamp it securely. Immediately cap all openings with rubber septa.
-
Inert Gas Purge: Insert a needle connected to a balloon filled with nitrogen or argon into the main septum of the reaction flask. Insert a second "exit" needle into the same or another septum to allow air to be displaced.
-
Flushing: Allow the inert gas to flush through the flask for 5-10 minutes. You can feel the gas flow from the exit needle.
-
Establish Positive Pressure: Remove the exit needle first. The balloon will now maintain a slight positive pressure of inert gas, preventing air from entering the flask. Allow the apparatus to cool completely to room temperature.
-
Adding Reagents:
-
Solids: Non-hygroscopic solids can be added to the flask before purging. Hygroscopic solids should be added quickly against a counter-flow of inert gas.
-
Liquids: Use a clean, dry syringe to transfer anhydrous solvents and liquid reagents through the septum.[13][14] Flush the syringe with inert gas before drawing up the liquid.
-
Caption: Workflow for Setting Up a Moisture-Sensitive Reaction.
Protocol 2: Drying Solvents with 3Å Molecular Sieves
This is a safe and effective method for ensuring solvents have a low water content.[7]
-
Sieve Activation: Place the required amount of 3Å molecular sieves in a flask. Heat them under a high vacuum using a heat gun until they appear free-flowing, or bake them in an oven at 300°C for at least 3 hours. Allow them to cool under an inert atmosphere.
-
Solvent Addition: Add the activated sieves to a bottle of anhydrous solvent (approximately 20% m/v loading is effective).
-
Equilibration: Seal the bottle and allow it to stand for at least 48 hours before use.
-
Storage: Store the solvent over the sieves. When withdrawing solvent, use a dry syringe and needle, and ensure the bottle is backfilled with inert gas.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
-
Scribd. Drying Agents for Organic Solvents. [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
-
University of California, Los Angeles. Using drying agents. [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup. [Link]
-
Lead Sciences. This compound. [Link]
-
ResearchGate. (2025). Study on the moisture absorption of pyridine containing polyurethane for moisture-responsive shape memory effects. [Link]
-
curricuLAB. Reaction rate and activation energy of the acid hydrolysis of ethyl acetate (P3050201). [Link]
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Technical Support Center: Strategies to Minimize Defluorination of Ethyl 2-(2-fluoropyridin-4-YL)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(2-fluoropyridin-4-YL)acetate. This guide is designed to provide in-depth troubleshooting and practical strategies to mitigate the common challenge of defluorination. By understanding the underlying mechanisms and implementing the protocols outlined below, you can enhance the stability of your compound and improve experimental outcomes.
Introduction: The Challenge of Defluorination
This compound is a valuable building block in medicinal chemistry. However, the 2-fluoro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), leading to unwanted defluorination.[1][2] This process can significantly reduce the yield of the desired product and introduce impurities that complicate downstream applications. The reactivity of 2-fluoropyridines in SNAr reactions is notably faster than their chloro-analogs, a factor that underscores the need for carefully controlled reaction conditions.[1]
This guide provides a structured approach to troubleshooting and minimizing defluorination, focusing on the key experimental parameters that influence the stability of the C-F bond.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product with a Major Defluorinated Side Product
Question: I am performing a reaction with this compound and observing a significant amount of a byproduct that appears to be the defluorinated analog. What are the likely causes and how can I prevent this?
Answer:
The primary cause of defluorination in this context is an unintended nucleophilic attack at the C2 position of the pyridine ring. The high electronegativity of the fluorine atom makes this position highly electrophilic and susceptible to substitution.[1] Several factors can exacerbate this issue:
-
Strong Nucleophiles/Bases: The presence of strong nucleophiles or bases in your reaction mixture is a common culprit. Many reactions with 2-fluoropyridines are conducted under conditions involving strong nucleophiles and bases, often at elevated temperatures, which can promote SNAr.[1]
-
High Reaction Temperatures: Elevated temperatures increase the rate of most reactions, including the undesired defluorination. High temperatures can provide the necessary activation energy for nucleophiles to overcome the strength of the C-F bond.[3]
-
Inappropriate Solvent Choice: The solvent can play a crucial role in stabilizing or destabilizing the intermediates of the SNAr reaction. Protic solvents, for instance, can solvate the leaving fluoride ion, thereby facilitating the substitution.
Workflow for Minimizing Defluorination due to Nucleophilic Attack
Caption: Decision workflow for troubleshooting defluorination.
Issue 2: Gradual Decomposition of the Starting Material During Storage or Workup
Question: I've noticed that my stock solution of this compound seems to degrade over time, and I also see some defluorination during aqueous workup. What's happening?
Answer:
While less common than reaction-induced defluorination, gradual degradation can occur under certain conditions.
-
Hydrolytic Defluorination: Although generally stable, prolonged exposure to aqueous basic or strongly acidic conditions can lead to hydrolysis of the C-F bond. Studies on similar compounds, like trifluoromethylphenols, have shown that spontaneous hydrolytic defluorination can occur, particularly under alkaline conditions.[4]
Recommended Storage and Handling Protocol
-
Storage: Store the compound in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
-
Solution Stability: Prepare solutions fresh whenever possible. If stock solutions are necessary, store them at low temperatures (-20°C) and protect them from light.
-
Aqueous Workup: When performing an aqueous workup, use neutral or slightly acidic pH conditions (e.g., saturated NH₄Cl solution instead of water if trace basicity is a concern). Minimize the contact time with the aqueous phase and avoid strong bases like NaOH or KOH for extractions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of defluorination for 2-fluoropyridines?
A1: The dominant mechanism is Nucleophilic Aromatic Substitution (SNAr). This proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring. The nitrogen atom in the pyridine ring helps to stabilize the negative charge in the intermediate, facilitating the reaction.[2]
Caption: SNAr mechanism for defluorination.
Q2: How can I choose the right base to avoid defluorination?
A2: The choice of base is critical. You should opt for a base that is strong enough to achieve the desired reaction (e.g., deprotonate a pronucleophile) but is itself a poor nucleophile to avoid direct attack on the pyridine ring.
| Base Type | Examples | Suitability for Avoiding Defluorination | Rationale |
| Strong, Nucleophilic Bases | NaOH, KOH, NaOEt | Poor | These are strong nucleophiles that can directly attack the C-F bond. |
| Bulky, Non-Nucleophilic Bases | DIPEA, DBU, Proton Sponge | Good | Steric hindrance prevents them from acting as effective nucleophiles. |
| Inorganic Carbonate Bases | K₂CO₃, Cs₂CO₃ | Excellent | Generally mild, with low nucleophilicity, and often sufficient for many reactions. |
Q3: What analytical techniques are best for detecting and quantifying defluorination?
A3: A combination of techniques is often most effective:
-
¹⁹F NMR Spectroscopy: This is a direct and powerful method to monitor the disappearance of the signal corresponding to the C-F bond of your starting material and the appearance of a new signal for the fluoride ion.[5][6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for separating the starting material, the desired product, and the defluorinated byproduct, allowing for their identification by mass and quantification by UV or other detectors.[7][8]
-
Ion-Selective Electrode (ISE): A fluoride-specific ISE can be used to directly measure the concentration of fluoride ions released into the reaction mixture or an aqueous extract, providing a quantitative measure of defluorination.[9][10]
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction Minimizing Defluorination
This protocol provides a starting point for reactions requiring a base, such as an N-alkylation or O-alkylation at a different position on a molecule containing the this compound moiety.
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and your reaction partner.
-
Solvent Selection: Add a suitable aprotic solvent with a low polarity, such as toluene or 1,4-dioxane.
-
Base Addition: Add a mild, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Temperature Control: Stir the reaction mixture at room temperature. If no reaction is observed, slowly increase the temperature, monitoring the reaction progress by TLC or LC-MS at regular intervals. Avoid temperatures above 80°C if possible.
-
Reaction Monitoring: Concurrently monitor for the formation of the desired product and the defluorinated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a neutral or mildly acidic aqueous solution (e.g., water or saturated NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Banks, R. E., et al. (1965). Journal of the Chemical Society, 575.
- Chambers, R. D., et al. (2004). Journal of Fluorine Chemistry, 125(4), 569-575.
- Dolci, C., et al. (1999). Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985.
- Giesy, J. P., & Kannan, K. (2001). Environmental Science & Technology, 35(7), 1339-1342.
- Hallsworth, A. S., Weatherell, J. A., & Deutsch, D. (1976). Analytical Biochemistry, 76(1), 119-126.
- Huang, S., & Jaffé, P. R. (2019). Environmental Science & Technology, 53(15), 8810-8819.
- Kakabadse, G. J., et al. (1971).
- Qu, Y., et al. (2014).
- Rudolph, H., et al. (1973). Journal of the American Chemical Society, 95(11), 3580-3584.
- Sakai, T., & Santi, D. V. (1973). Journal of Medicinal Chemistry, 16(9), 1079-1081.
- Taves, D. R. (1968). Talanta, 15(9), 1015-1023.
- Vlasov, V. M., et al. (1998). Journal of Fluorine Chemistry, 91(2), 135-141.
- West, P. W., Lyles, G. R., & Miller, J. L. (1970). Environmental Science & Technology, 4(6), 487-491.
- Xie, W., et al. (2020). Environmental Science & Technology, 54(1), 279-287.
- Yang, L., et al. (2017). Green Chemistry, 19(17), 3951-3992.
- Yuchi, A., et al. (1993). Analytical Chemistry, 65(18), 2534-2538.
- Zenobio, J. E., et al. (2020). Environmental Science: Processes & Impacts, 22(5), 1175-1185.
- Zupan, M., & Stavber, S. (2009). Current Organic Chemistry, 13(1), 47-70.
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 5. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix-independent screening of defluorination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-(2-fluoropyridin-4-YL)acetate and Ethyl 2-(2-chloropyridin-4-YL)acetate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, pyridyl acetic acid derivatives serve as invaluable building blocks for the synthesis of a diverse array of biologically active molecules. The strategic functionalization of the pyridine ring is a cornerstone of molecular design, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. Among the most pivotal reactions to achieve this is Nucleophilic Aromatic Substitution (SNAr), a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds.
This guide provides an in-depth comparison of the reactivity of two key intermediates, Ethyl 2-(2-fluoropyridin-4-YL)acetate and Ethyl 2-(2-chloropyridin-4-YL)acetate , with a focus on their utility in SNAr reactions. By understanding the fundamental principles that govern their differential reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Decisive Role of the Halogen in SNAr Reactivity
The Nucleophilic Aromatic Substitution reaction on heteroaromatic rings, such as pyridine, is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. The nature of the halogen substituent at the 2-position of the pyridine ring has a profound impact on the rate of this reaction.
Contrary to what might be expected from trends in SN1 and SN2 reactions where iodide and bromide are excellent leaving groups, in SNAr reactions, fluoride is a remarkably effective activating group and leaving group.[1] This is because the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine powerfully withdraws electron density from the pyridine ring, making the carbon atom at the 2-position more electrophilic and thus more susceptible to nucleophilic attack.[1][2]
Experimental evidence overwhelmingly supports the superior reactivity of 2-fluoropyridines over their 2-chloro counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[2][3][4] This substantial difference in reaction rates allows for SNAr reactions on 2-fluoropyridines to be conducted under much milder conditions, which is a significant advantage when working with complex molecules bearing sensitive functional groups.[2][4]
Comparative Reactivity Profile
The enhanced reactivity of the fluoro-substituted compound offers several practical advantages in a research and development setting:
| Feature | This compound | Ethyl 2-(2-chloropyridin-4-YL)acetate |
| Reaction Rate | Significantly faster | Slower |
| Reaction Conditions | Milder (lower temperatures, weaker bases) | Often requires more forcing conditions (higher temperatures, stronger bases) |
| Scope of Nucleophiles | Broader range of nucleophiles can be employed | May be limited to stronger nucleophiles |
| Functional Group Tolerance | Higher, due to milder reaction conditions | Lower, risk of side reactions with sensitive functional groups |
| Cost & Availability | Fluoro-derivatives can sometimes be more expensive | Chloro-derivatives are often more readily available and cost-effective[2] |
Mechanistic Rationale for Enhanced Reactivity
The underlying reason for the heightened reactivity of 2-fluoropyridines in SNAr reactions lies in the stability of the Meisenheimer intermediate. The electron-withdrawing effect of the fluorine atom stabilizes the negative charge that develops in the ring during the formation of this intermediate.
Sources
A Comparative Guide to Catalysts for Cross-Coupling Reactions with Ethyl 2-(2-fluoropyridin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is of paramount importance. Ethyl 2-(2-fluoropyridin-4-YL)acetate stands out as a valuable building block, incorporating a fluorinated pyridine ring, a common motif in a plethora of biologically active compounds. The strategic functionalization of this molecule through cross-coupling reactions opens a gateway to a diverse array of novel chemical entities. The choice of catalyst for these transformations is not merely a matter of procedural detail but a critical decision that dictates the efficiency, selectivity, and overall success of the synthetic endeavor.
This guide provides a comprehensive comparison of various catalytic systems for the cross-coupling of this compound and structurally related compounds. Moving beyond a simple enumeration of catalysts, we delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic challenges.
The Landscape of Cross-Coupling Reactions
The functionalization of the C4-position of the 2-fluoropyridine ring in this compound can be achieved through several powerful palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the substrate, making the selection of an appropriate catalyst and ligand combination crucial. While palladium has long been the workhorse in this field, the cost-effectiveness and unique reactivity of nickel catalysts have positioned them as compelling alternatives. Furthermore, the advent of photoredox catalysis offers novel avenues for C-C bond formation under mild conditions.
This guide will focus on the most pertinent cross-coupling reactions for this substrate:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl partners.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, introducing a wide range of amino functionalities.
-
Sonogashira Coupling: For the creation of C-C triple bonds, leading to alkynyl-substituted pyridines.
-
Heck Coupling: For the vinylation of the pyridine ring.
Catalyst Selection: A Decision Framework
The selection of an optimal catalyst system is a multi-faceted process. The following diagram illustrates a decision-making workflow for researchers embarking on a cross-coupling reaction with this compound.
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from Ethyl 2-(2-fluoropyridin-4-yl)acetate
Introduction: The Imperative of Structural Certainty in Drug Discovery
In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The starting material, Ethyl 2-(2-fluoropyridin-4-yl)acetate, represents a versatile building block for creating novel compounds with potential therapeutic applications. The presence of the 2-fluoropyridine moiety can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability. However, the synthesis of new chemical entities is only the first step; the subsequent, and arguably more critical, phase is the unambiguous validation of their molecular structure. An error in structural assignment can invalidate biological data and derail a research program.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of novel compounds derived from this compound. As a self-validating system, no single technique is sufficient. Instead, a strategic, multi-pronged approach combining spectroscopic and diffraction methods is essential for achieving irrefutable proof of structure. We will explore the causality behind experimental choices, provide field-proven protocols, and demonstrate how to integrate data for complete structural elucidation.
The Overall Validation Workflow
The journey from a newly synthesized powder to a fully validated structure follows a logical progression. Spectroscopic methods first provide rapid, high-confidence information about the molecular framework and composition, while diffraction methods offer the ultimate, unambiguous 3D structure, albeit with more demanding sample preparation.
Caption: High-level workflow for novel compound structural validation.
Chapter 1: The Spectroscopic Toolkit - Elucidating Connectivity and Composition
Spectroscopy is the first line of inquiry, providing a wealth of information from sub-milligram quantities of material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution. For derivatives of this compound, a multi-nuclear approach is not just recommended; it is essential.
-
Expertise & Causality: We use a combination of nuclei because each provides a unique piece of the puzzle. ¹H NMR maps the proton environments, ¹³C NMR reveals the carbon backbone, and, critically, ¹⁹F NMR directly probes the environment around the fluorine atom—the key heteroatom in our starting material. Deuterated solvents are used to avoid large, interfering solvent signals in ¹H NMR spectra.
-
¹H and ¹³C NMR: These standard experiments confirm the presence of expected functional groups (e.g., the disappearance of the ethyl ester signals upon hydrolysis or amidation) and provide initial information on the symmetry and complexity of the molecule.
-
¹⁹F NMR: The Fluorine Detective: Fluorine-19 is an ideal nucleus for NMR analysis. It has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it highly sensitive[1]. Its most significant advantage is the vast chemical shift range, which is much larger than for protons[1][2]. This means that subtle changes in the electronic environment around the fluorine atom, resulting from reactions at other positions on the pyridine ring, will cause significant and easily observable shifts in the ¹⁹F spectrum[3]. This makes ¹⁹F NMR an exceptionally reliable tool for confirming that the intended chemical transformation has occurred without disturbing the fluorine substituent.
-
2D NMR (COSY, HSQC, HMBC): Connecting the Dots: When the structure is novel, one-dimensional spectra are insufficient to assign all signals authoritatively. Two-dimensional NMR experiments are the key to assembling the molecular fragments.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) correlates proton and carbon signals over two to three bonds, providing the long-range connectivity needed to piece the entire structure together.
-
Caption: Logic of using 2D NMR to assemble a molecular structure.
-
Sample Preparation: Weigh 5-10 mg of the purified, dry novel compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice depends on the compound's solubility. DMSO-d₆ is often preferred for polar, heterocyclic compounds.
-
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of a stable internal standard with a signal that does not overlap with the analyte signals. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Acquisition:
-
Acquire a standard ¹H spectrum to check for purity and confirm proton signals.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum. This often requires a longer acquisition time due to the lower sensitivity of ¹³C.
-
Acquire a ¹⁹F{¹H} (proton-decoupled) spectrum. This is a rapid experiment due to the high sensitivity of ¹⁹F[1][4].
-
If structural assignment is ambiguous, acquire 2D spectra (COSY, HSQC, HMBC).
-
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula
While NMR provides the molecular skeleton, HRMS provides the exact mass, which is used to determine the elemental formula. This is a cornerstone of a self-validating data package.
-
Trustworthiness: Low-resolution mass spectrometry provides the nominal mass, but multiple elemental formulas can correspond to the same nominal mass. HRMS instruments (like TOF or Orbitrap analyzers) measure mass with high accuracy (typically < 5 ppm error), which allows for the unambiguous determination of the elemental formula. This confirmation is a non-negotiable requirement for publishing novel compounds[5].
-
Expertise & Causality: For nitrogen-containing heterocyclic compounds, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation[6][7]. The fragmentation patterns, when observed, can provide additional structural clues, often involving characteristic losses from the heterocyclic ring system[8][9].
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a high-purity solvent suitable for mass spectrometry (e.g., methanol, acetonitrile).
-
Instrument Setup: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system[7]. ESI in positive ion mode is the most common starting point.
-
Data Acquisition: Acquire the spectrum over a relevant mass range. The instrument must be properly calibrated to ensure high mass accuracy.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Use the instrument's software to calculate the elemental formula that best fits the measured exact mass.
-
The reported result should include the calculated exact mass for the proposed formula, the experimentally measured mass, and the error in parts per million (ppm).
-
Chapter 2: The Definitive Proof - Single-Crystal X-ray Diffraction
When spectroscopy cannot resolve ambiguities (e.g., distinguishing between certain isomers or determining absolute stereochemistry), X-ray crystallography provides the definitive answer. It is the gold standard for structural determination, yielding a 3D model of the molecule as it exists in the solid state[10][11][12].
-
Authoritative Grounding: The technique works by passing X-rays through an ordered crystal lattice. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing the position and intensity of these diffracted spots, a 3D electron density map can be calculated, from which the precise position of every atom can be determined[11][13].
-
The Crystallization Bottleneck: The primary and most significant challenge is growing a single crystal of sufficient size and quality[13][14]. This process can be more of an art than a science and is often the rate-limiting step. Success depends on high compound purity, the choice of solvent system, and the crystallization technique.
-
Purification: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystal nucleation and growth.
-
Solvent Screening: Identify a solvent in which the compound is moderately soluble. The goal is to create a supersaturated solution from which the compound will slowly precipitate.
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days or weeks.
-
Vapor Diffusion (Liquid/Liquid): In a sealed container, place a vial with a concentrated solution of your compound. In the bottom of the container, add a larger volume of a miscible "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
-
Crystal Harvesting: Once suitable crystals have formed, they must be carefully handled and mounted for analysis in an X-ray diffractometer.
Chapter 3: A Comparative Analysis for Strategic Validation
Choosing the right analytical strategy depends on the research question, available resources, and the nature of the compound itself.
| Feature | NMR Spectroscopy | High-Resolution MS (HRMS) | X-ray Crystallography |
| Information Obtained | Atomic connectivity, 3D solution conformation, proton/carbon/fluorine environments | Elemental formula, molecular weight | Unambiguous 3D solid-state structure, bond lengths/angles, absolute stereochemistry |
| Sample State | Solution | Solution | Single Crystal |
| Typical Sample Amount | 5-10 mg | < 0.1 mg | One high-quality crystal |
| Analysis Time | 1-24 hours (depending on 2D) | < 30 minutes | Days to weeks (including crystal growth) |
| Key Advantage | Rich structural detail on bulk sample in solution | Unambiguous elemental formula from minimal sample | "Gold standard" for absolute structure proof |
| Key Limitation | Can be ambiguous for complex isomers; requires soluble sample | Provides no connectivity information | Requires a high-quality single crystal, which can be difficult or impossible to obtain |
Chapter 4: Integrated Case Study - Validation of a Hypothetical Derivative
To illustrate the synergy of these techniques, let's consider a plausible reaction: the amidation of This compound (1) with benzylamine to yield the novel compound N-benzyl-2-(2-fluoropyridin-4-yl)acetamide (2) .
Reaction: (1) + Benzylamine → (2)
Expected Analytical Data for Product (2)
-
HRMS: The first check is to confirm the elemental formula.
Parameter Expected Value for Product (2) Formula C₁₄H₁₃FN₂O [M+H]⁺ Calculated 245.1085 [M+H]⁺ Found 245.1081 (example) | Error (ppm) | -1.6 ppm (example) |
A low ppm error confirms the correct elemental composition.
-
NMR Spectroscopy: The NMR spectra should show the disappearance of the starting material's ethyl group signals and the appearance of the new benzyl and amide proton signals.
| Signal Type | Starting Material (1) | Expected in Product (2) | Rationale |
| ¹H NMR | ~4.2 ppm (quartet, 2H, -OCH₂CH₃)~1.3 ppm (triplet, 3H, -OCH₂CH₃) | ~7.3 ppm (multiplet, 5H, Ph-H)~4.5 ppm (doublet, 2H, -NHCH₂Ph)~8.5 ppm (broad singlet, 1H, -NH) | Disappearance of ethyl signals; Appearance of benzyl and amide proton signals. |
| ¹³C NMR | ~61 ppm (-OCH₂CH₃)~14 ppm (-OCH₂CH₃) | ~138 ppm (Ar-C)~128 ppm (Ar-CH)~127 ppm (Ar-CH)~44 ppm (-NHCH₂Ph) | Disappearance of ethyl signals; Appearance of benzyl carbon signals. |
| ¹⁹F NMR | Reference Shift (e.g., -70.0 ppm) | Shifted (e.g., -69.5 ppm) | The electronic environment of the fluorine is slightly altered by the change from an ester to an amide four bonds away, causing a small but measurable shift. |
This integrated data package provides overwhelming evidence for the structure of (2). If any stereocenters were involved, X-ray crystallography would be pursued for the final, unambiguous confirmation.
Conclusion
The structural validation of novel compounds derived from this compound is not a task for a single instrument but a process of logical, synergistic data integration. A high-confidence structural assignment is built upon the foundation of an accurate molecular formula from HRMS, which is then fleshed out with the detailed connectivity map provided by a full suite of 1D and 2D NMR experiments. The unique sensitivity of ¹⁹F NMR serves as a powerful probe to confirm reactions involving the fluoropyridine core. Finally, single-crystal X-ray diffraction stands as the ultimate arbiter, ready to provide definitive proof when all other methods leave a shadow of a doubt. By adhering to this multi-technique, self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for the development of next-generation pharmaceuticals.
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Al-Ghorbani, M., et al. (2017). Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications . Polymers. [Link]
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Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives . Oriental Journal of Chemistry. [Link]
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The 2-Fluoropyridine Moiety: A Privileged Scaffold in Drug Discovery and a Comparative Guide to the Potential Biological Activity of Ethyl 2-(2-fluoropyridin-4-YL)acetate Derivatives
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] The strategic introduction of a fluorine atom to this scaffold, creating 2-fluoropyridine, further enhances its potential by modulating electronic properties, metabolic stability, and binding interactions with therapeutic targets. This guide delves into the prospective biological activities of derivatives of "Ethyl 2-(2-fluoropyridin-4-YL)acetate," a compound embodying this promising chemical motif. While direct experimental data for this specific molecule is nascent, a comprehensive analysis of structurally related compounds provides a robust framework for predicting its therapeutic potential and guiding future research.
This document will serve as a comparative guide for researchers, scientists, and drug development professionals, offering insights into the potential biological activities of this compound derivatives. By examining the established activities of analogous pyridine- and 2-fluoropyridine-containing molecules, we can extrapolate potential applications, propose synthetic modifications to optimize activity, and outline key experimental protocols for their evaluation.
The Strategic Advantage of the 2-Fluoropyridine Scaffold
The introduction of a fluorine atom at the 2-position of the pyridine ring is a key design element. Fluorine's high electronegativity can significantly alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and interact with biological targets. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.
Comparative Analysis of Biological Activities
The broader family of pyridine derivatives exhibits a vast spectrum of biological activities, including anticancer, kinase inhibition, antimicrobial, and anti-inflammatory properties.[2][3] The specific placement of substituents on the pyridine ring plays a critical role in defining the compound's therapeutic action.
Potential as Kinase Inhibitors in Oncology
A significant area of interest for pyridine-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[4] The pyridine scaffold is a common feature in many kinase inhibitors, acting as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase.
Derivatives of ((pyridin-4-yl)ethyl)pyridine have been identified as potent inhibitors of VEGFR-1 and -2, key kinases involved in angiogenesis.[5] Furthermore, imidazopyridines are another class of pyridine derivatives that have shown potent interaction with various protein kinases, making them attractive candidates for anticancer drug development.[4] Given these precedents, it is highly probable that derivatives of this compound could be developed as kinase inhibitors. The ethyl acetate group offers a versatile handle for synthetic modification, allowing for the introduction of various pharmacophores to target the active sites of specific kinases.
For instance, the discovery of GDC-0994, a selective ERK1/2 inhibitor, highlights the potential of complex pyridine derivatives in targeting key signaling pathways in cancer.[6]
Hypothetical Structure-Activity Relationship (SAR) and Lead Optimization
Based on the literature for related pyridine derivatives, we can propose a hypothetical SAR for this compound derivatives. The core 2-fluoropyridine-4-yl-acetate structure can be systematically modified to explore and optimize biological activity.
Table 1: Hypothetical Biological Activity of this compound Derivatives Based on Comparative Analysis
| Derivative | R Group Modification (at the ethyl acetate) | Predicted Primary Biological Activity | Rationale based on Analogous Compounds |
| 1 (Parent) | -OCH2CH3 | Baseline | Starting point for derivatization. |
| 2 | Amide with a substituted aniline | Kinase Inhibition (e.g., VEGFR, EGFR) | The amide bond mimics the hinge-binding motif of many known kinase inhibitors. The substituted aniline can be varied to achieve selectivity.[5] |
| 3 | Thiazole-containing amide | Anticancer / Kinase Inhibition | Thiazole moieties are present in numerous biologically active compounds, including anticancer agents.[7] The combination with the pyridine scaffold could lead to potent kinase inhibitors.[8] |
| 4 | Hydrazide | Antimicrobial / Anticancer | Hydrazide derivatives of heterocyclic compounds have shown a range of biological activities. |
| 5 | Carboxylic acid | Increased solubility / potential for further conjugation | Hydrolysis of the ester to the carboxylic acid would increase polarity and provide a point for further chemical modification. |
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of novel this compound derivatives, a series of well-established in vitro assays should be employed.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of test compounds against a specific protein kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol describes a method to evaluate the effect of test compounds on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer)[2][9]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit.
Visualizing the Path Forward: A Proposed Research Workflow
The following diagram illustrates a logical workflow for the investigation of this compound derivatives.
Caption: A streamlined workflow for the discovery and development of novel therapeutics based on the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on a comparative analysis of structurally related compounds, derivatives of this molecule are predicted to exhibit a range of biological activities, with a particularly strong potential as kinase inhibitors for cancer therapy. The ethyl acetate moiety provides a versatile chemical handle for the synthesis of a diverse library of derivatives, enabling a thorough exploration of the structure-activity landscape.
Future research should focus on the synthesis of a focused library of derivatives and their systematic evaluation in a panel of in vitro biological assays. Promising lead compounds can then be further optimized for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of various diseases. The strategic incorporation of the 2-fluoropyridine motif, coupled with rational drug design, positions this class of compounds for significant contributions to the field of medicinal chemistry.
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(2-fluoropyridin-4-yl)acetate: A Comparative Analysis
Introduction: Ethyl 2-(2-fluoropyridin-4-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a fluorinated pyridine ring coupled to an acetate group, is prevalent in a range of biologically active compounds. The strategic placement of the fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a pharmacophore. Consequently, the development of efficient and scalable synthetic routes to this compound is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of established and emerging synthetic methodologies for this compound and related pyridylacetates. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causal factors that govern reaction outcomes. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Overview of Synthetic Strategies
The synthesis of 4-substituted pyridines, such as our target molecule, presents a unique set of challenges due to the electronic nature of the pyridine ring. Generally, pyridines are electron-deficient, making them susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] However, direct C-H functionalization can be challenging and often requires specific activation strategies. Several major strategies have emerged for the synthesis of pyridylacetate derivatives, each with its own merits and drawbacks[2]:
-
Nucleophilic Aromatic Substitution (SNAr): This classic approach leverages a leaving group (like a halogen) on the pyridine ring, which is displaced by a suitable nucleophile. The high electronegativity of fluorine can accelerate SNAr reactions compared to other halogens.[3]
-
Transition-Metal Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Negishi, Sonogashira) provide powerful tools for C-C bond formation on the pyridine core, often offering high selectivity and functional group tolerance.[4][5]
-
Radical-Based C-H Functionalization (Minisci Reaction): This method allows for the direct introduction of alkyl groups onto the electron-deficient pyridine ring via a radical addition mechanism, avoiding the need for pre-functionalized starting materials.[6][7]
This guide will benchmark a direct SNAr approach against a strategy involving a Minisci-type reaction, providing a clear comparative framework for laboratory application.
Method 1: Nucleophilic Aromatic Substitution (SNAr) on a Dihalopyridine Precursor
This method represents a robust and direct pathway to the target molecule, capitalizing on the differential reactivity of halogens on a pyridine ring. The strategy involves the reaction of 2,4-difluoropyridine with the enolate of ethyl acetate.
Reaction Scheme
(A simplified representation of the reaction)
Experimental Protocol
Materials:
-
2,4-Difluoropyridine
-
Ethyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove mineral oil. Suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add ethyl acetate (1.1 equivalents) dropwise to the NaH suspension. Causality Note: The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution as the enolate forms.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete enolate formation.
-
Nucleophilic Substitution: Cool the resulting sodium ethyl acetate solution back to 0 °C.
-
Add a solution of 2,4-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise to the enolate solution. Expert Insight: The fluorine at the 4-position is more susceptible to nucleophilic attack than the fluorine at the 2-position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen, which is a key stabilizing factor for attack at the 2- and 4-positions.[1] In this case, steric hindrance from the adjacent nitrogen may slightly favor attack at the 4-position.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).
-
Work-up and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Workflow Diagram
Caption: Workflow for the SNAr synthesis of this compound.
Method 2: Minisci-Type C-H Functionalization Approach
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles.[6][8] This approach avoids the need for a pre-installed leaving group at the 4-position, instead functionalizing the C-H bond directly. A common strategy involves generating an ethyl acetate radical which then adds to the protonated pyridine ring.
Reaction Scheme
(A simplified representation of the reaction)
Experimental Protocol
Materials:
-
2-Fluoropyridine
-
Ethyl bromoacetate
-
Titanium(III) chloride (TiCl3), 15% solution in HCl
-
Ammonium persulfate ((NH4)2S2O8)
-
Sulfuric acid (H2SO4)
-
Acetonitrile (MeCN) and Water (H2O)
-
Sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoropyridine (1.0 equivalent) in a 1:1 mixture of acetonitrile and water.
-
Add concentrated sulfuric acid to protonate the pyridine nitrogen. Causality Note: The Minisci reaction requires an acidic medium to protonate the pyridine, which significantly enhances its electrophilicity and reactivity towards nucleophilic radical addition.[9]
-
Add ethyl bromoacetate (1.5 equivalents) to the solution.
-
Radical Generation and Addition: In a separate flask, prepare a solution of ammonium persulfate (1.5 equivalents) in water.
-
Simultaneously, begin adding the ammonium persulfate solution and a 15% solution of TiCl3 (as a radical initiator) dropwise to the main reaction flask over a period of 30-45 minutes, maintaining the temperature between 10-20 °C using an ice bath. Expert Insight: The Ti(III) acts as a single-electron reductant to generate the required radical from the ethyl bromoacetate. The persulfate is the stoichiometric oxidant required to regenerate the catalyst and complete the catalytic cycle.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it by the slow addition of a saturated NaHCO3 solution until the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired product, this compound. Note: Regioisomers (e.g., substitution at the 6-position) are possible byproducts in Minisci reactions and may require careful chromatographic separation.
Logical Relationship Diagram
Caption: Key steps and reagents in the Minisci-type synthesis pathway.
Performance Benchmarking and Comparative Analysis
The choice of synthetic route depends critically on the specific requirements of the research or development program, including scale, purity requirements, and available starting materials.
| Parameter | Method 1: Nucleophilic Aromatic Substitution (SNAr) | Method 2: Minisci-Type C-H Functionalization |
| Starting Material | 2,4-Difluoropyridine | 2-Fluoropyridine |
| Key Reagents | NaH, Ethyl acetate | TiCl3, (NH4)2S2O8, Ethyl bromoacetate |
| Typical Yield | Good to Excellent (60-85%) | Moderate (30-55%) |
| Regioselectivity | Generally high for the 4-position | Can produce mixtures of isomers (C4/C6) |
| Scalability | Readily scalable; exotherm and H2 evolution must be managed. | More complex to scale due to simultaneous additions and redox chemistry. |
| Safety Concerns | Use of pyrophoric NaH; H2 gas evolution. | Use of corrosive acids and managing redox reaction temperatures. |
| Advantages | High yield, high regioselectivity, conceptually simple. | Uses a more readily available starting material; avoids di-substituted pyridines. |
| Disadvantages | Requires a more specialized starting material (2,4-difluoropyridine). | Lower yields, potential for regioisomeric byproducts, more complex reaction setup. |
Senior Scientist's Recommendation
-
For High-Purity, Large-Scale Synthesis: The Nucleophilic Aromatic Substitution (SNAr) method (Method 1) is the superior choice. Its high yield and excellent regioselectivity minimize downstream purification challenges and make it more economical for producing larger quantities of the target compound. The handling of sodium hydride is a standard procedure in most synthetic labs and can be managed safely with appropriate engineering controls.
-
For Analogue Synthesis or Small-Scale Discovery: The Minisci-Type reaction (Method 2) offers greater flexibility. It starts from the more common 2-fluoropyridine, and the reaction conditions could potentially be adapted to introduce a wider variety of alkyl groups by simply changing the radical precursor.[10] While yields may be lower and purification more demanding due to regioisomers, it is an excellent tool for rapid analogue generation in a discovery chemistry setting.
Conclusion
Both Nucleophilic Aromatic Substitution and Minisci-type C-H functionalization represent viable pathways for the synthesis of this compound. The SNAr approach offers a more direct, high-yielding, and scalable route, making it the preferred method for targeted synthesis. In contrast, the Minisci reaction provides a powerful, albeit lower-yielding, alternative for direct C-H functionalization, which is particularly valuable in the context of library synthesis and late-stage functionalization where substrate availability may be limited. The ultimate choice of method should be guided by a careful consideration of project goals, scale, and available resources.
References
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Duncton, M. A. J. (2011). Minisci reactions: A powerful tool for late-stage functionalization. MedChemComm, 2, 1135-1161. [Link]
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Fujiwara, Y., Dixon, J. A., O'Hara, F., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. [Link]
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Jin, J., & MacMillan, D. W. C. (2015). Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated C−H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 54(5), 1565-1569. [Link]
-
Hartwig, J. F., & Larsen, M. A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9281–9289. [Link]
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Chemistry LibreTexts. (2018). Nucleophilic Aromatic Substitution on Pyridine. [Link]
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Procter, D. J., et al. (2018). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Accounts of Chemical Research, 51(9), 2229–2240. [Link]
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Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
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ResearchGate. (n.d.). Synthetic approaches to pyridines. [Link]
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StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
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ResearchGate. (2019). C-H Functionalization of Pyridines. [Link]
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Minisci, F., et al. (1986). Solvent and substituent effects in the homolytic alkylation of protonated pyridines. The Journal of Organic Chemistry, 51(5), 536–540. [Link]
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ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Royal Society of Chemistry. (n.d.). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]
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Royal Society of Chemistry. (n.d.). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]
-
ResearchGate. (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. [Link]
-
National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
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The Pyridine Pivot: A Comparative Guide to Fluorinated vs. Non-Fluorinated Building Blocks in Modern Synthesis
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and functional materials speaks to its versatile nature. However, the strategic decision to employ a fluorinated versus a non-fluorinated pyridine building block can be a critical inflection point in a research program, profoundly influencing a molecule's ultimate performance. This guide provides an in-depth, objective comparison of these two classes of building blocks, supported by experimental data and detailed protocols, to empower informed decision-making in your synthetic endeavors.
The Fluorine Effect: Reshaping Pyridine's Core Properties
The introduction of fluorine, the most electronegative element, onto the pyridine ring is not a subtle tweak; it is a fundamental alteration of the molecule's electronic and physical character.[1] This "fluorine effect" is a primary driver for the synthesis and utilization of fluorinated pyridines in medicinal chemistry.[1]
Basicity (pKa) and Lipophilicity (logP): A Balancing Act
One of the most immediate and predictable consequences of fluorination is the modulation of the pyridine's basicity (pKa). The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, rendering it less basic and lowering its pKa.[1][2] This has significant implications for drug-receptor interactions, solubility, and pharmacokinetic profiles.[1][3]
Lipophilicity, a key parameter for membrane permeability and drug absorption, is also significantly affected. While the effect of a single fluorine atom can be variable and position-dependent, polyfluorination generally increases lipophilicity, as measured by the partition coefficient (logP).[1][4] This is largely attributed to the hydrophobic nature of the carbon-fluorine bond.[1]
Table 1: Comparative Physicochemical Properties of Pyridine Derivatives
| Property | Non-Fluorinated Pyridine | Fluorinated Pyridine | Rationale & Impact |
| pKa | Higher (More Basic) | Lower (Less Basic)[1][4] | Alters drug-receptor binding, solubility, and pharmacokinetic properties.[1][3] |
| Lipophilicity (logP) | Generally Lower | Generally Higher (position-dependent)[1][4] | Influences membrane permeability, absorption, and distribution.[1] |
| Metabolic Stability | More susceptible to oxidative metabolism | More resistant to metabolic cleavage[1] | Can lead to a longer drug half-life and improved bioavailability.[1][5] |
| Dipole Moment | Lower | Higher | Can influence molecular interactions and crystal packing.[1] |
Metabolic Stability: The Strength of the C-F Bond
The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450.[1] This property is a major advantage in drug design, as fluorination can block "metabolic soft spots" on a molecule, leading to increased metabolic stability and a longer in vivo half-life compared to non-fluorinated analogues.[1][5] For instance, the introduction of a fluorine atom in Vericiguat, a drug for cardiovascular disease, enhances its metabolic stability.[3] Similarly, the trifluoro-t-butyl group in the breast cancer drug Alpelisib contributes to its higher metabolic stability and excellent oral bioavailability.[3]
Reactivity in Synthesis: A Tale of Two Rings
The electronic perturbations caused by fluorine substitution also have a profound impact on the reactivity of the pyridine ring in key synthetic transformations. This can be both an advantage and a challenge, requiring careful consideration of reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Fluorine's strong electron-withdrawing effect activates the pyridine ring towards nucleophilic attack. This makes fluoropyridines, particularly 2- and 4-fluoropyridines, excellent substrates for SNAr reactions. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, allowing for the use of milder reaction conditions.[6] This enhanced reactivity opens up efficient pathways for late-stage functionalization.[6]
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the story is more nuanced. The key step, oxidative addition of the halo-pyridine to the palladium(0) catalyst, is generally accelerated by the presence of electron-withdrawing groups.[7] This would suggest that fluorinated bromopyridines should be more reactive.
However, the high strength of the C-F bond itself can make direct C-F activation for cross-coupling challenging, often requiring specialized catalysts or harsher conditions compared to their chloro- or bromo- counterparts.[8][9] Non-fluorinated pyridines, while potentially slower in the oxidative addition step, often provide higher yields under milder conditions for standard cross-coupling reactions.[1]
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling, highlighting the critical oxidative addition step where the differing properties of fluorinated and non-fluorinated pyridines come into play.
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- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of Reaction Kinetics for Ethyl 2-(2-fluoropyridin-4-yl)acetate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, a profound understanding of reaction kinetics is paramount for efficient and predictable molecular construction. This guide provides an in-depth analysis of the reaction kinetics of a key building block, Ethyl 2-(2-fluoropyridin-4-yl)acetate , with a focus on its performance in nucleophilic aromatic substitution (SNAr) reactions. By objectively comparing its reactivity with a relevant alternative and providing a foundation in established experimental protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Significance of 2-Halopyridines in Synthesis
Pyridylacetic acid derivatives are crucial components in a wide array of pharmaceutical compounds. Their synthesis often involves the functionalization of halopyridines. Among the various halogens, fluorine at the 2-position of the pyridine ring imparts unique reactivity, making 2-fluoropyridines highly valuable synthons. The high electronegativity of fluorine significantly activates the C2 position towards nucleophilic attack, a phenomenon well-documented in the literature.
Unraveling the Reaction Kinetics: A Comparative Approach
The central theme of this guide is the comparative kinetic analysis of this compound against its chloro-analogue, Ethyl 2-(2-chloropyridin-4-yl)acetate . The primary reaction under consideration is the nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.
The "Element Effect": Fluorine's Decisive Advantage
A foundational principle in the SNAr of halopyridines is the "element effect," which dictates the order of reactivity for the leaving group: F >> Cl > Br > I. This counterintuitive trend, where the strongest carbon-halogen bond leads to the fastest reaction, is a hallmark of the addition-elimination mechanism of SNAr. The rate-determining step is the initial nucleophilic attack to form a negatively charged intermediate (Meisenheimer complex). The highly electronegative fluorine atom is exceptionally effective at stabilizing this intermediate through its powerful inductive electron-withdrawing effect, thereby lowering the activation energy of this crucial step.
A landmark study assessing the reactivity of 2-fluoro- and 2-chloropyridines with sodium ethoxide in ethanol at 25°C provides a striking quantitative illustration of this principle. The research demonstrated that 2-fluoropyridine reacts 320 times faster than its chloro counterpart [1]. This dramatic rate enhancement underscores the profound advantage of employing 2-fluoropyridines in SNAr reactions.
Influence of the 4-Ethyl Acetate Substituent
The presence of the ethyl acetate group at the 4-position of the pyridine ring in our target molecule, this compound, further modulates its reactivity. Substituents at the 4-position primarily exert their influence through inductive effects[1]. The ester functionality is an electron-withdrawing group, which will further enhance the electrophilicity of the pyridine ring, including the C2 position. This electronic pull synergizes with the activating effect of the 2-fluoro substituent, making the molecule even more susceptible to nucleophilic attack compared to an unsubstituted 2-fluoropyridine.
The logical relationship between the substituent effects and the resulting reaction rate can be visualized as follows:
Caption: Causality chain illustrating the enhanced reactivity of this compound.
Comparative Reactivity Summary
Based on the established principles, we can confidently predict the relative reactivity of this compound and its chloro-analogue.
| Feature | This compound | Ethyl 2-(2-chloropyridin-4-yl)acetate |
| Leaving Group | Fluorine | Chlorine |
| Reactivity in SNAr | Very High | Moderate |
| Key Kinetic Advantage | Significantly lower activation energy for the rate-determining nucleophilic addition step. | Higher activation energy compared to the fluoro analogue. |
| Predicted Rate Ratio (vs. Chloro) | ~320x (based on unsubstituted pyridine) | 1x |
Experimental Protocols for Kinetic Analysis
To empirically validate these reactivity principles and to optimize reaction conditions, rigorous kinetic monitoring is essential. The following are generalized yet detailed protocols for tracking the progress of SNAr reactions involving this compound.
General Experimental Workflow
A systematic approach to comparing the reaction kinetics involves a standardized workflow:
Caption: A generalized workflow for conducting kinetic experiments on SNAr reactions.
Protocol 1: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the consumption of reactants and the formation of products over time.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted reaction vessel with magnetic stirring
-
Autosampler or manual injector
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides baseline separation of the starting material (this compound), the nucleophile, and the expected product. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of trifluoroacetic acid or formic acid.
-
Calibration: Prepare a series of standard solutions of the starting material and product of known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.
-
Reaction Setup: In a thermostatted vessel, dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile, DMF).
-
Reaction Initiation: At time t=0, add a known excess of the nucleophile to the reaction vessel to ensure pseudo-first-order kinetics.
-
Sampling and Quenching: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and immediately quench it by diluting it in a known volume of a suitable solvent (e.g., the mobile phase) to stop the reaction.
-
Analysis: Inject the quenched samples into the HPLC system and record the chromatograms.
-
Data Analysis: Using the calibration curves, determine the concentration of the starting material and product at each time point. Plot the natural logarithm of the starting material concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
Protocol 2: Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-invasive method for real-time reaction monitoring.
Instrumentation:
-
NMR spectrometer (a benchtop NMR can be suitable for this purpose)
-
NMR tubes
-
Thermostatted NMR probe
Procedure:
-
Reference Spectrum: Acquire a 1H NMR spectrum of the starting material, the nucleophile, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent (e.g., DMSO-d6, CD3CN). Identify characteristic, well-resolved peaks for each species. 19F NMR can also be a powerful tool to monitor the disappearance of the starting material.
-
Reaction Setup: In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
Reaction Initiation: At time t=0, add a known amount of the nucleophile to the NMR tube, quickly mix, and place the tube in the pre-thermostatted NMR probe.
-
Data Acquisition: Acquire a series of 1H (or 19F) NMR spectra at regular time intervals.
-
Data Analysis: For each spectrum, integrate the characteristic peaks of the starting material and the product relative to the integration of the internal standard. This will give the relative concentrations of the reactant and product over time. Plot the concentration of the starting material versus time and fit the data to the appropriate rate law to determine the rate constant.
Alternative Synthetic Routes
While SNAr of 2-halopyridines is a common approach, alternative methods for the synthesis of pyridylacetic acid derivatives exist. These include palladium-catalyzed cross-coupling reactions of halopyridines with enolates or Reformatsky reagents. Another strategy involves the use of pyridine-N-oxides as substrates, which can be activated for nucleophilic substitution. A comparative analysis of these routes should consider factors such as substrate availability, catalyst cost, reaction conditions, and functional group tolerance.
Conclusion: Empowering Rational Synthesis Design
The kinetic profile of this compound clearly demonstrates its superior reactivity in nucleophilic aromatic substitution reactions compared to its chloro-analogue. This enhanced reactivity, driven by the powerful activating effect of the 2-fluoro substituent, allows for milder reaction conditions, shorter reaction times, and potentially higher yields. By understanding the underlying kinetic principles and employing robust analytical techniques for reaction monitoring, researchers can harness the full potential of this versatile building block in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.
References
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
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A Comparative Guide to Alternatives for Ethyl 2-(2-fluoropyridin-4-yl)acetate in Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
This guide provides an in-depth comparative analysis of alternative reagents to Ethyl 2-(2-fluoropyridin-4-yl)acetate, a critical building block in contemporary medicinal chemistry. We will move beyond a simple catalog of substitutes, focusing instead on the strategic considerations that guide reagent selection. By examining the underlying reaction mechanisms, comparative reactivity data, and practical applications, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Introduction: The Strategic Importance of this compound
This compound has emerged as a valuable synthon, most notably for its role in the synthesis of multi-target kinase inhibitors such as Lenvatinib. Its utility stems from two key structural features:
-
The 2-Fluoro Substituent: The high electronegativity of fluorine makes the C2 position of the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the efficient introduction of a wide range of nucleophiles.
-
The 4-yl-acetate Moiety: This functional group serves as a versatile handle for subsequent chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or elaboration at the α-carbon.
The primary application of this reagent is in the construction of complex heterocyclic systems where the pyridine ring is a core component. The fluorine atom acts as an excellent leaving group in SNAr reactions, often providing superior reactivity and cleaner conversions compared to other halogens.
Comparative Analysis of Alternative Reagents
The choice of an alternative to this compound is dictated by factors such as desired reactivity, cost, availability, and the specific synthetic context. We will now explore several classes of alternatives, comparing their performance based on available experimental evidence.
Varying the Leaving Group: Other 2-Halopyridines
The most direct alternatives involve replacing the fluorine atom with other halogens (Cl, Br, I). The reactivity of these halogens in SNAr reactions with pyridines generally follows the order F > Cl > Br > I. This trend is primarily governed by the electronegativity of the halogen, which polarizes the C-X bond and facilitates nucleophilic attack.
| Reagent | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | High reactivity in SNAr, often leading to milder reaction conditions. | Higher cost compared to chloro- or bromo-analogs. | Synthesis of kinase inhibitors (e.g., Lenvatinib). |
| Ethyl 2-(2-chloropyridin-4-yl)acetate | Lower cost and wide availability. | Lower reactivity than the fluoro-analog, may require harsher conditions. | General purpose building block in medicinal chemistry. |
| Ethyl 2-(2-bromopyridin-4-yl)acetate | Useful for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Generally poor leaving group in SNAr reactions. | Introduction of the pyridine moiety via C-C bond formation. |
| Ethyl 2-(2-iodopyridin-4-yl)acetate | Most reactive in cross-coupling reactions. | Least reactive in SNAr and often the most expensive halogen. | Specialized cross-coupling applications. |
Experimental Insight:
In the synthesis of Lenvatinib, the use of the 2-fluoro analog is preferred for the SNAr reaction with 4-amino-3-chlorophenol. The high reactivity of the C-F bond allows the reaction to proceed under relatively mild conditions, which is crucial for preserving the integrity of other functional groups in the molecule. While the 2-chloro analog could potentially be used, it would likely require higher temperatures or stronger bases, which could lead to side reactions and lower yields.
Isomeric Alternatives: The Influence of Substituent Position
The position of the acetate group on the pyridine ring significantly impacts the electronic properties and steric environment of the molecule.
-
Ethyl 2-(2-fluoropyridin-3-yl)acetate: The proximity of the electron-withdrawing acetate group to the fluorine atom at the 2-position can influence the reactivity of the C-F bond.
-
Ethyl 2-(2-fluoropyridin-5-yl)acetate: The acetate group is further removed from the reaction center, leading to less electronic influence on the SNAr reaction at the 2-position.
The choice between these isomers is entirely dependent on the desired final structure of the target molecule.
Alternative Activating Groups
While halogens are the most common activating groups for SNAr on pyridines, other leaving groups can be employed.
-
Sulfonate Esters (e.g., -OTs, -OMs): These are excellent leaving groups but are generally less stable and may require more careful handling.
-
Nitro Groups (-NO2): A strong electron-withdrawing group that highly activates the ring for SNAr. However, the nitro group can be difficult to introduce and may not be compatible with all reaction conditions.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound and its chloro-analog in a typical SNAr reaction.
Protocol 1: General Procedure for SNAr with this compound
This protocol is representative of the conditions often used in the synthesis of kinase inhibitors.
Workflow Diagram:
Caption: General workflow for a typical SNAr reaction.
Step-by-Step Procedure:
-
To a solution of the nucleophile (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF), add a base such as potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Comparative SNAr with Ethyl 2-(2-chloropyridin-4-yl)acetate
This protocol highlights the potentially more forcing conditions required for the less reactive chloro-analog.
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol 1, substituting Ethyl 2-(2-chloropyridin-4-yl)acetate for the fluoro-analog.
-
Heat the reaction mixture to a higher temperature, typically in the range of 120-150 °C. The reaction time may be significantly longer.
-
Monitor the reaction closely for both product formation and potential decomposition of starting materials or product.
-
Follow steps 4-7 from Protocol 1 for work-up and purification.
Logical Relationship of Reagent Choice and Reaction Conditions:
Caption: Impact of halogen choice on reaction conditions.
Conclusion and Future Outlook
This compound remains a highly effective and often preferred reagent for the synthesis of complex molecules requiring a 2-substituted pyridine moiety, primarily due to its high reactivity in SNAr reactions. However, a thorough understanding of the available alternatives is crucial for optimizing synthetic routes, managing costs, and overcoming potential synthetic hurdles.
The choice between fluoro-, chloro-, and bromo-analogs should be made based on a careful evaluation of the desired transformation. For SNAr reactions, the fluoro-analog is generally superior. For cross-coupling reactions, the bromo- or iodo-analogs are the reagents of choice. As synthetic methodologies continue to evolve, it is likely that new, more efficient methods for the synthesis and application of these valuable building blocks will emerge.
References
- U.S. Patent No. US7253286B2. (2007). Pyridine derivatives.
-
Tomma, J. H., et al. (2020). Lenvatinib: a review of its use in the treatment of unresectable hepatocellular carcinoma. Journal of Hepatocellular Carcinoma, 7, 1-9. [Link]
-
Hao, H., & Wang, Y. (2020). Lenvatinib in the treatment of advanced hepatocellular carcinoma. Oncology Letters, 20(4), 1-1. [Link]
A Senior Application Scientist's Guide to Confirming the Purity of Ethyl 2-(2-fluoropyridin-4-YL)acetate
In the landscape of pharmaceutical research and drug development, the absolute purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and, ultimately, patient safety. Ethyl 2-(2-fluoropyridin-4-YL)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly influence the yield, impurity profile, and efficacy of the final drug substance. This guide provides a comprehensive comparison of spectroscopic techniques for the robust purity assessment of this compound, grounded in experimental data and established analytical principles.
The primary challenge in analyzing substituted pyridines lies in the potential for a variety of impurities, including regioisomers, starting material carryover, and byproducts from side reactions. A multi-pronged analytical approach is therefore essential for unambiguous purity confirmation. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Overview of Spectroscopic Techniques
Each spectroscopic technique offers a unique window into the molecular structure and purity of this compound. Their judicious combination provides a self-validating system for quality control.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Precise proton environment, structural connectivity, and quantitative analysis of impurities. | High resolution, excellent for identifying and quantifying proton-bearing impurities. | Can be complex to interpret with overlapping signals. |
| ¹³C NMR | Carbon skeleton of the molecule. | Confirms the number and type of carbon environments. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| ¹⁹F NMR | Presence and environment of the fluorine atom. | Highly sensitive to the fluorine environment, excellent for identifying fluorine-containing impurities. | Only applicable to fluorinated compounds. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Isomers may not be distinguishable. |
| FTIR Spectroscopy | Functional groups present in the molecule. | Fast and non-destructive, good for identifying key functional groups. | Provides limited information on the overall structure and purity. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its purity.
Causality in Experimental Choice: The choice of multiple NMR experiments is deliberate. ¹H NMR provides rapid and quantitative information on proton-bearing species. ¹³C NMR confirms the carbon framework, crucial for identifying isomeric impurities. ¹⁹F NMR is highly specific to the fluorine atom, a key feature of the target molecule, and can detect even trace levels of fluorinated byproducts.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
Ethyl Group: A triplet around δ 1.3 ppm (3H, -CH₃) and a quartet around δ 4.2 ppm (2H, -OCH₂-). The splitting pattern is a classic example of spin-spin coupling.[1]
-
Methylene Bridge: A singlet around δ 3.7 ppm (2H, -CH₂-CO).
-
Pyridine Ring: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). Due to the fluorine substitution, these protons will exhibit complex coupling patterns (doublets or doublet of doublets). The proton ortho to the fluorine will show a larger coupling constant.[2]
Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
Ethyl Group: Signals around δ 14 ppm (-CH₃) and δ 62 ppm (-OCH₂-).[3][4]
-
Methylene Bridge: A signal around δ 40 ppm (-CH₂-CO).
-
Ester Carbonyl: A signal around δ 170 ppm (C=O).
-
Pyridine Ring: Five distinct signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.[2]
Expected ¹⁹F NMR Spectrum (in CDCl₃):
-
A single resonance for the fluorine atom on the pyridine ring. The chemical shift will be characteristic of a fluorine attached to an aromatic ring.[5][6]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing: Process the data using appropriate software. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, which can be used to quantify impurities.
Identifying Impurities:
-
Unreacted Starting Materials: Look for characteristic signals of the starting materials used in the synthesis.
-
Isomeric Impurities: The presence of other isomers, such as Ethyl 2-(2-fluoropyridin-3-YL)acetate or Ethyl 2-(2-fluoropyridin-5-YL)acetate, will result in a different set of signals in the aromatic region of the NMR spectra.
-
Solvent Residues: Signals from residual solvents like ethyl acetate or acetone may be present.[7]
Caption: NMR analysis workflow for purity confirmation.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and identifying potential impurities with different masses.
Causality in Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear indication of the molecular weight.
Expected Mass Spectrum (ESI+):
-
Molecular Ion Peak: A prominent peak at m/z 184.07, corresponding to the protonated molecule [C₉H₁₀FNO₂ + H]⁺. The calculated exact mass is 183.07.
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the product in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-MS instrument.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare it with the theoretical mass.
Identifying Impurities:
-
Higher or Lower Mass Impurities: The presence of peaks at other m/z values could indicate impurities from starting materials, byproducts, or degradation products.
Caption: Mass spectrometry workflow for molecular weight confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality in Experimental Choice: FTIR is an excellent first-pass screening tool. The presence of the characteristic ester carbonyl and C-F stretches, and the absence of certain other functional groups (e.g., -OH from a hydrolyzed ester), can quickly confirm the gross structural features of the product.
Expected FTIR Spectrum (ATR):
-
C=O Stretch (Ester): A strong absorption band around 1740 cm⁻¹.[8]
-
C-O Stretch (Ester): An absorption band in the region of 1250-1000 cm⁻¹.[8]
-
C-F Stretch: An absorption band around 1200-1000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region.
Protocol for FTIR Analysis:
-
Sample Preparation: Place a small amount of the neat liquid or solid product directly on the ATR crystal.
-
Instrument Setup: Use an FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with a reference spectrum if available.
Identifying Impurities:
-
Hydrolysis Product: The presence of a broad -OH stretch around 3300 cm⁻¹ could indicate the presence of the corresponding carboxylic acid impurity.
-
Starting Materials: Absence of characteristic peaks from starting materials.
Conclusion: A Synergistic Approach to Purity Confirmation
While each spectroscopic technique provides valuable information, a truly robust assessment of the purity of this compound relies on the convergence of data from all three. NMR spectroscopy provides unparalleled detail on molecular structure and allows for the quantification of impurities. Mass spectrometry delivers an unambiguous confirmation of the molecular weight. FTIR offers a rapid and convenient method for verifying the presence of key functional groups. By employing this multi-technique approach, researchers and drug development professionals can have the highest confidence in the quality of this critical chemical intermediate, ensuring the integrity and reproducibility of their downstream applications.
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ResearchGate. (n.d.). Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. Retrieved from [Link]
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ResearchGate. (2022, June 3). 1H-NMR impurity originating from ethyl acetate - What could it be?. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. Retrieved from [Link]
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JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
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Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
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MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
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SpectraBase. (n.d.). (4R)-4-ethyl-2-methyl-4,5-dihydro-1,3-oxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 2-Fluoropyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Metabolic Stability
In modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic concentrations, leading to a short half-life and poor bioavailability.[1][2] This guide focuses on a specific, highly relevant class of molecules: derivatives of "Ethyl 2-(2-fluoropyridin-4-YL)acetate."
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[3][4][5] Its utility lies in its ability to engage in crucial biological interactions. However, the pyridine ring can also be susceptible to metabolic modification by hepatic enzymes. A key strategy to mitigate this is the introduction of fluorine atoms. The strong carbon-fluorine bond can effectively "shield" the molecule from enzymatic attack at otherwise vulnerable positions, a process known as metabolic blocking.[6][7][8][9][10] This strategic fluorination is intended to enhance metabolic stability, but it is a hypothesis that must be rigorously tested.
This guide provides a comparative framework and detailed experimental protocols for assessing the metabolic stability of novel compounds derived from this fluorinated pyridine core. We will explore the two most fundamental in vitro assays—the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay—explaining the causality behind our experimental choices and the interpretation of the resulting data.
The Overall Workflow: From Compound to Clearance Prediction
The assessment of metabolic stability is a systematic process designed to rank compounds and provide data for early pharmacokinetic predictions. The workflow involves incubating the test compound with a liver-derived system, quantifying its disappearance over time, and calculating key stability parameters.
Caption: General workflow for in vitro metabolic stability assessment.
Comparative Analysis: Microsomes vs. Hepatocytes
The choice of the in vitro test system is the first critical decision and depends on the specific questions being asked. The two most common systems are liver microsomes and intact hepatocytes.[11]
| Feature | Liver Microsomes | Hepatocytes |
| Biological Content | Subcellular fraction containing endoplasmic reticulum. Rich in Phase I enzymes (CYPs, FMOs).[1] | Intact, whole liver cells. Contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[12][13] |
| Metabolic Coverage | Primarily assesses Phase I (oxidative) metabolism.[14] Phase II can be studied with added cofactors.[15] | "Gold standard" for assessing overall hepatic metabolism, including Phase I and Phase II pathways.[1][2] |
| Cellular Processes | No intact cell membrane; direct access for compounds to enzymes. | Accounts for cell permeability and uptake, which can be rate-limiting steps in vivo.[12] |
| Experimental Lifespan | Stable for short-term incubations (typically < 1-2 hours). | Can be used in suspension for short-term assays or plated for longer-term studies (>8 hours), ideal for low-turnover compounds.[16] |
| Typical Use Case | High-throughput screening in early discovery to quickly assess liability to CYP-mediated metabolism.[17] | More comprehensive profiling in lead optimization; better for predicting overall hepatic clearance.[12][18] |
| Cost & Complexity | Relatively inexpensive and easy to use.[2] | More expensive and complex to handle. |
Expert Insight: For novel derivatives of "this compound," starting with a microsomal stability assay is a cost-effective strategy to quickly identify major liabilities related to cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of over 90% of clinical drugs.[19] Compounds that appear very stable in microsomes should then be advanced to a hepatocyte assay. This is because a compound might be a poor substrate for CYPs but could be rapidly cleared by Phase II enzymes (e.g., UGTs, SULTs) present in hepatocytes, a phenomenon the microsomal assay would miss.[12][13]
Protocol 1: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[20]
Causality Behind the Method
We incubate the test compound with liver microsomes in the presence of a critical cofactor, NADPH. CYPs require NADPH to function; without it, their oxidative activity ceases.[15][17] By comparing the compound's disappearance in the presence and absence of NADPH, we can distinguish between enzymatic degradation and simple chemical instability.[15] The reaction is stopped at various time points by adding a cold organic solvent, which precipitates the microsomal proteins and halts all enzymatic activity.[17] The remaining amount of the parent compound is then quantified using the highly sensitive and specific technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][21][22]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the microsomal stability assay.
Detailed Step-by-Step Protocol
-
Prepare Microsomal Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute them in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL in the incubation.[15]
-
Prepare Test Compounds: Prepare a 1 µM working solution of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in phosphate buffer.[15]
-
Set Up Reaction Plates: In a 96-well plate, add the microsomal suspension to the wells. Include control wells that contain microsomes but will not receive the NADPH cofactor (-NADPH controls).[15]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the test compound solution to the wells. To initiate the metabolic reaction, add an NADPH-regenerating system or a solution of NADPH (final concentration 1 mM).[15] The time of this addition is T=0. For -NADPH controls, add buffer instead.
-
Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing a cold 'stop solution' (e.g., acetonitrile with an internal standard like tolbutamide or labetalol).[17]
-
Sample Processing: After the final time point, vortex the stop plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard using a validated LC-MS/MS method.[17][23]
Protocol 2: Hepatocyte Stability Assay
This assay provides a more holistic view of metabolic clearance by using intact liver cells.
Causality Behind the Method
Unlike microsomes, hepatocytes are whole cells, meaning a test compound must first cross the cell membrane to be metabolized.[12] This assay, therefore, accounts for both cellular uptake and the combined action of Phase I and Phase II enzymes, providing a more physiologically relevant model of hepatic clearance.[12][13] Cryopreserved hepatocytes are thawed and incubated in suspension with the test compound. The procedure of sampling, quenching, and analysis is similar to the microsomal assay.
Detailed Step-by-Step Protocol
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Gently resuspend the viable cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million cells/mL.
-
Prepare Test Compounds: Prepare a 1 µM working solution of the test compound and positive controls (e.g., Verapamil for Phase I, Umbelliferone for Phase II) in the incubation medium.[12]
-
Equilibration: Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath for 10-15 minutes to allow the cells to recover.[24]
-
Initiate Reaction: Add the test compound solution to the hepatocyte suspension to start the incubation (T=0).
-
Incubation and Sampling: Maintain the incubation at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and add it to a cold stop solution (acetonitrile with internal standard) to terminate the reaction.[12]
-
Sample Processing: Vortex the samples vigorously and centrifuge to pellet cell debris and precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the percentage of the parent compound remaining over time.[12]
Data Analysis and Interpretation
For both assays, the goal is to calculate two key parameters: the half-life (t½) and the in vitro intrinsic clearance (CLint).
-
Calculate Percent Remaining: The peak area ratio (Parent Compound / Internal Standard) at each time point is compared to the ratio at T=0 to determine the percent of the parent compound remaining.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting line is the elimination rate constant (-k).[24]
-
Calculate Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value normalizes the clearance rate to the amount of protein or cells used.
Trustworthiness Check: A reliable assay requires that the positive controls fall within an accepted range and that compound loss in the -NADPH (for microsomes) or heat-inactivated control incubations is minimal (<15-20%).
Example Data and Comparison
Let's consider three hypothetical derivatives of our lead compound, "this compound," where modifications have been made to other parts of the molecule.
| Compound | Assay System | t½ (min) | CLint | Interpretation |
| Derivative A | Microsomes | 15 | 92.4 µL/min/mg | High Clearance: Rapidly metabolized by CYP enzymes. A metabolic "hotspot" is likely present. |
| Derivative B | Microsomes | > 60 | < 23.1 µL/min/mg | Low Clearance: Appears stable against CYP-mediated metabolism. A good candidate for further testing. |
| Derivative B | Hepatocytes | 25 | 55.4 µL/min/10⁶ cells | Moderate Clearance: While stable in microsomes, it is cleared by hepatocytes, suggesting Phase II metabolism or active uptake. |
| Derivative C | Microsomes | > 60 | < 23.1 µL/min/mg | Low Clearance: Stable against CYP enzymes. |
| Derivative C | Hepatocytes | > 120 | < 11.6 µL/min/10⁶ cells | Low Clearance: Stable in both systems. This compound shows the best metabolic stability profile. |
Expert Insight: The data for Derivative B provides a classic example of why both assays are crucial. It would have been mistakenly advanced based on microsomal data alone. The hepatocyte assay revealed a hidden metabolic liability. Derivative C, with its high stability in both systems, represents the most promising candidate from a metabolic standpoint, demonstrating the success of the chemical modifications in blocking metabolic pathways. This data is then used to help predict in vivo hepatic clearance and human dose.[12][18]
Conclusion
Assessing the metabolic stability of novel compounds, such as derivatives of "this compound," is a non-negotiable step in the drug discovery cascade. The strategic use of fluorine is a powerful tool to enhance stability, but its effectiveness must be confirmed empirically. By employing a tiered approach—starting with high-throughput microsomal assays to assess Phase I liabilities and progressing promising candidates to more comprehensive hepatocyte assays—researchers can make informed decisions, efficiently allocate resources, and increase the probability of selecting a development candidate with favorable pharmacokinetic properties. The robust, self-validating protocols outlined here provide a clear path to generating the critical data needed to drive projects forward.
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protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Retrieved from [Link]
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Scott, J. S., et al. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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Gill, J. G., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
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Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
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Kaur, N., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]
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Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Retrieved from [Link]
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Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(2-fluoropyridin-4-YL)acetate
In the fast-paced environment of pharmaceutical research and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedure-driven protocol for the proper disposal of Ethyl 2-(2-fluoropyridin-4-YL)acetate, CAS No. 1260666-12-3. The principles and steps outlined here are designed to ensure that this compound is handled safely from the moment it is designated as waste to its final disposal, protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a halogenated organic compound. While specific toxicity data is limited, its structural analogues and functional groups suggest a clear hazard profile that must be respected.
Based on data for similar compounds like Ethyl fluoroacetate and 2-Fluoropyridine, the primary hazards are categorized as follows:
| Hazard Category | Description | Recommended Precautions |
| Skin Irritation | Expected to cause skin irritation upon contact.[1][2] | Wear nitrile or neoprene gloves and a fully buttoned lab coat.[3] |
| Eye Irritation | Expected to cause serious eye irritation.[2][4] | Use chemical safety goggles or a face shield.[4] |
| Respiratory Irritation | May cause respiratory tract irritation if vapors or aerosols are inhaled.[4] | Handle only in a well-ventilated area or, preferably, within a certified chemical fume hood.[4][5] |
| Flammability | While not highly flammable, it may burn at high temperatures. Combustion can release toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[6][7] | Keep away from open flames, sparks, and high-heat sources.[7] |
| Environmental Hazard | As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[8] Halogenated organic wastes are subject to specific environmental regulations.[9][10] | Never dispose of this chemical down the drain or in general waste.[8][11] |
Personal Protective Equipment (PPE) for Waste Handling
Before handling waste containers of this compound, ensure the following PPE is worn:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.[3][7]
-
Eye Protection: ANSI Z87.1-compliant safety goggles. A face shield should be worn if there is a risk of splashing.
-
Body Protection: A flame-retardant lab coat, fully buttoned.
-
Footwear: Closed-toe shoes made of a non-porous material.
Step-by-Step Waste Collection and Segregation Protocol
The core principle of chemical waste management is segregation at the source.[8] Mixing incompatible waste streams can lead to dangerous reactions, while improper categorization can result in regulatory violations and environmental harm.
Step 1: Designate a Satellite Accumulation Area (SAA) Identify a specific location in the lab where the waste will be temporarily stored before collection.[11] This area must be at or near the point of generation and under the control of the laboratory personnel.
Step 2: Select the Correct Waste Container Use a container made of a material compatible with halogenated organic liquids. High-density polyethylene (HDPE) or glass containers are appropriate.[11][12] The container must be in good condition, free of leaks, and have a secure, screw-top cap.[13] The original reagent bottle is often the best choice for its own waste.[13]
Step 3: Label the Waste Container Proper labeling is critical for safety and compliance.[8] Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoiding abbreviations or formulas).[14]
-
A clear indication of the hazards (e.g., "Irritant," "Halogenated Organic").
-
The date when the first drop of waste was added.[8]
Step 4: Waste Segregation - The "Why" This compound belongs to the Halogenated Organic Waste stream.[9]
-
DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes). The presence of the fluorine atom requires a specific disposal pathway, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases like HF.[4][9][10] Mixing it with non-halogenated waste contaminates a much larger volume of solvent, drastically increasing disposal costs and environmental burden.
-
DO NOT mix with aqueous waste, acids, or bases.[9]
-
DO NOT mix with oxidizers.[6]
Step 5: Accumulating Waste Add waste to the container in a chemical fume hood. Keep the container securely closed at all times, except when actively adding waste.[11][14] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
Disposal Pathway and Decision Workflow
The decision-making process for disposing of this compound can be visualized as a clear workflow. This ensures that all safety and regulatory checks are performed systematically.
Caption: Waste Disposal Workflow for this compound.
Spill and Emergency Procedures
For a small spill (<100 mL) inside a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use a chemical absorbent material (e.g., vermiculite or a commercial solvent spill pad) to absorb the liquid.
-
Collection: Carefully sweep the absorbent material into a designated bag or container.
-
Disposal: Label the spill cleanup debris as "Debris contaminated with this compound" and dispose of it as halogenated solid waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), and then with soap and water. Collect the cleaning materials as hazardous waste.
For a large spill or a spill outside of a fume hood:
-
EVACUATE the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.
-
Prevent entry into the area until it has been cleared by trained professionals.
Final Disposal Method
As a halogenated organic compound, the accepted and regulated method for the final disposal of this compound is high-temperature incineration .[4][9] This process occurs at a licensed hazardous waste treatment facility. The high temperatures destroy the organic molecule, while afterburners and flue gas scrubbers are used to neutralize the resulting hydrogen fluoride (HF) and other acid gases, preventing their release into the atmosphere.[4][10]
By adhering to this comprehensive disposal plan, you ensure that your work is conducted not only with scientific excellence but also with the highest commitment to safety and environmental responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(2-fluoropyridin-4-YL)acetate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Ethyl 2-(2-fluoropyridin-4-YL)acetate. The information herein is synthesized from established safety data for structurally related fluorinated pyridine compounds to ensure a comprehensive and cautious approach. The primary objective is to create a self-validating system of safety that protects laboratory personnel from potential chemical exposure through the correct selection and use of Personal Protective Equipment (PPE), and the implementation of robust handling and disposal procedures.
Hazard Identification and Risk Profile
This compound belongs to the class of substituted pyridine esters. While specific toxicological data for this exact compound is not extensively published, the hazard profile can be reliably inferred from analogous structures like Ethyl 2,2-difluoro-2-(2-pyridyl)acetate and 2-Fluoropyridine.[1][2] The primary hazards associated with these types of compounds are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if fumes, mists, or vapors are inhaled.[1]
Additionally, like many organic solvents and reagents, it should be handled as potentially flammable, especially when used with flammable solvents.[2][4] Upon combustion, fluorinated organic compounds can produce highly toxic and corrosive decomposition products, such as hydrogen fluoride (HF).[2][3] Therefore, a rigorous PPE and handling protocol is not merely a recommendation but a critical necessity.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is essential to provide comprehensive protection. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Data Presentation: PPE Selection Matrix
| Protection Type | Standard Laboratory Use (e.g., in Fume Hood) | High-Risk Operations (e.g., Large Spills, Transfers) | Rationale |
| Eye and Face | Chemical safety goggles with side shields.[3] | Chemical safety goggles and a full-face shield.[1] | Protects against splashes and vapors that can cause serious, irreversible eye damage.[3] |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended).[5][6] | Butyl rubber or other highly resistant laminate gloves.[7][8] | Provides a barrier against skin absorption. Glove material must be chosen based on chemical compatibility and breakthrough time; nitrile offers good splash protection but should be changed immediately upon contact.[7][9][10] |
| Body Protection | Fully-buttoned, flame-retardant lab coat.[11] | Chemical-resistant apron over a flame-retardant lab coat. | Protects skin from incidental contact and splashes. Flame-retardant material is crucial due to the potential flammability of the compound and associated solvents.[2] |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood.[6] | A NIOSH-approved air-purifying respirator with an organic vapor cartridge.[3][12] | Prevents inhalation of irritating vapors. Essential for spill cleanup or when engineering controls are insufficient or unavailable.[1][12] |
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is fundamental to mitigating the risks associated with this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Pre-Handling Check:
-
Consult the SDS: Always review the most current Safety Data Sheet (SDS) for the compound and any solvents being used.[8]
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.[6] An emergency eyewash and safety shower must be accessible and unobstructed.[1][8]
-
Inspect PPE: Before each use, thoroughly inspect all PPE for signs of degradation, such as cracks, discoloration, or pinholes.[13] Do not use compromised equipment.
-
-
Handling the Compound:
-
Work Within a Fume Hood: All manipulations of the compound must be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[6][7]
-
Grounding: When transferring significant quantities, ensure containers and receiving equipment are properly grounded to prevent static discharge, which can be an ignition source.[4][14]
-
Avoid Contact: Use appropriate tools (spatulas, syringes) to handle the material. Avoid all personal contact, including inhalation and skin contact.[15]
-
Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and incompatible materials like strong oxidizing agents.[3][6]
-
-
Disposal Plan:
-
Waste Segregation: Dispose of waste this compound and any contaminated materials (e.g., gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[5][8]
-
Professional Disposal: Never pour chemical waste down the drain.[5] All waste must be handled and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[11]
-
Decontamination: Thoroughly decontaminate any reusable equipment after use. Wash hands with soap and water after removing gloves.[15]
-
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
Mandatory Visualization: Spill Response Workflow
Caption: Logical workflow for the safe and effective management of a chemical spill.
Step-by-Step Spill Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]
-
Control Vapors: If safe to do so, increase ventilation by opening the fume hood sash (if the spill is contained within it).
-
Restrict Access: Prevent entry into the affected area.
-
Assemble Response Team: Only personnel trained in hazardous spill cleanup should perform the following steps.
-
Don PPE: Wear the appropriate high-risk PPE as outlined in the table above, including respiratory protection.[1]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[5][15]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste disposal.[2][4]
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Report: Report the incident to your supervisor and the institution's Environmental Health & Safety (EHS) department.[5]
By integrating these expert-driven protocols and maintaining a vigilant approach to safety, researchers can confidently handle this compound while ensuring the protection of themselves, their colleagues, and the environment.
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Ethyl 2,2-difluoro-2-(2-pyridyl)acetate - Safety Data Sheet. Synquest Labs. 1
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Ethyl difluoro(2-methylpyridin-4-yl)acetate - Safety Data Sheet. AWS. 3
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. 5
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. 6
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Ethyl acetate - SAFETY DATA SHEET. Sigma-Aldrich. 14
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2-Fluoropyridine - SAFETY DATA SHEET. Fisher Scientific. 2
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ethyl acetate - SAFETY DATA SHEET. Carl Roth. 16
-
Hydrogen fluoride pyridine - Safety Data Sheet. Santa Cruz Biotechnology. 15
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CR 87-124 - SAFETY DATA SHEET. Bostik, Inc. 4
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Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. BenchChem. 11
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Personal protective equipment for handling Pyridine-2,6-diethanol. BenchChem. 7
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Glove Chemical Compatibility Guide. Utah State University Office of Research. 9
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GLOVE SELECTION CHART. WSU Spokane. 13
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
